Butafosfan
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(butylamino)propan-2-ylphosphinic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO2P/c1-4-5-6-8-7(2,3)11(9)10/h8,11H,4-6H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXWARPXYQCRPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)(C)P(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17316-67-5 | |
| Record name | P-[1-(Butylamino)-1-methylethyl]phosphinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17316-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butafosfan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Metabolic Modulator: An In-depth Technical Guide to the Cellular Mechanism of Action of Butafosfan
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Butafosfan is a synthetic organophosphorus compound utilized in veterinary medicine to counteract metabolic stress and improve energy balance in production animals. While its precise molecular mechanism of action remains to be fully elucidated, current research indicates that this compound does not act as a simple phosphorus donor but rather as a modulator of cellular metabolism. This technical guide synthesizes the existing scientific literature to provide a comprehensive overview of the core mechanisms by which this compound influences cellular energy pathways. Evidence points towards an indirect role in regulating key metabolic processes, including glycolysis, gluconeogenesis, and lipid metabolism, likely through influencing insulin signaling and the genetic expression of pivotal metabolic enzymes. This document presents quantitative data from key studies, details of experimental protocols, and visual representations of the implicated metabolic pathways and experimental workflows.
Introduction
This compound, with the chemical formula C₇H₁₈NO₂P, is a phosphonic acid derivative that has been in veterinary use for several decades, often in combination with cyanocobalamin (Vitamin B12).[1][2] It is employed to mitigate the effects of negative energy balance, particularly in periparturient dairy cows and other livestock undergoing periods of high metabolic demand.[3] Unlike naturally occurring organophosphorus compounds such as ATP, this compound is metabolically stable, with the majority of the compound excreted unchanged.[4] This suggests a regulatory or signaling role rather than direct participation in phosphoryl transfer reactions.
Core Mechanisms of Action in Cellular Metabolism
The prevailing hypothesis is that this compound's metabolic effects are not due to direct enzymatic inhibition or activation but are a consequence of its influence on higher-level regulatory pathways, such as hormone signaling and gene expression.
Influence on Carbohydrate Metabolism: Glycolysis and Gluconeogenesis
This compound has been shown to impact glucose homeostasis, although the direction of this effect can depend on the nutritional status of the animal. As an organic phosphorus compound, it is thought to support pathways where phosphorylated intermediates are essential.[5]
A key study in mice demonstrated that this compound administration increased blood glucose concentrations. This effect is potentially linked to the modulation of gene expression for key metabolic enzymes. Specifically, the hepatic mRNA expression of glucokinase (Gck), an enzyme crucial for glucose sensing and the first step of glycolysis, was found to be increased in this compound-treated mice under food restriction.
Conversely, there is evidence suggesting that this compound may promote gluconeogenesis. Phosphorus is a critical component for the phosphorylation of all intermediary molecules in the gluconeogenic pathway, thus its availability can regulate the rate of this process.
Role in Lipid Metabolism
This compound appears to play a significant role in modulating lipid metabolism, particularly in reducing the mobilization of fat reserves during periods of negative energy balance. Studies in dairy cows have shown that treatment with this compound, especially in combination with cyanocobalamin, leads to lower plasma concentrations of non-esterified fatty acids (NEFA) and β-hydroxybutyrate (BHBA), which are indicators of fat mobilization and ketosis.
Further molecular evidence from studies in mice indicates that this compound can influence the expression of genes involved in fatty acid metabolism. An increase in the mRNA expression of Acyl-CoA oxidase 1 (Acox1), a key enzyme in peroxisomal fatty acid β-oxidation, has been observed. In dairy cows, the combination of this compound and cyanocobalamin was found to increase the hepatic mRNA abundance of liver X receptor α (LXRα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.
Impact on Energy Currency: ATP Synthesis
A direct consequence of enhanced metabolic efficiency is an improvement in the cellular energy status. Research in mice has demonstrated that the administration of a compound this compound solution led to increased levels of adenosine triphosphate (ATP) and adenosine diphosphate (ADP) in both the liver and skeletal muscle. This suggests that this compound contributes to a higher energy charge within the cell, which can support various energy-demanding metabolic processes.
Modulation of Insulin Signaling
Emerging evidence suggests that the metabolic effects of this compound may be mediated through the insulin signaling pathway. A study in mice proposed that this compound's influence on glucose metabolism is dependent on insulin signaling. This is supported by the finding that this compound treatment increased the mRNA expression of insulin receptor substrate 2 (Irs2), a key component in the insulin signaling cascade. This interaction with the insulin signaling pathway provides a potential upstream mechanism for the observed downstream effects on gene expression and metabolic pathways.
Quantitative Data on Metabolic Effects
Table 1: Effects of this compound on Blood Metabolites in Mice
| Parameter | Control (Saline) | This compound | P-value | Reference |
| Glucose (mg/dL) | Lower | Higher | < 0.001 | |
| NEFA (mEq/L) - Food Restricted | Lower | Higher | 0.0022 | |
| HOMA Index | Lower | Higher | < 0.015 |
Data from Weiller et al. (2020). Mice were subjected to a hypercaloric diet followed by food restriction.
Table 2: Effects of this compound on Hepatic Gene Expression in Mice
| Gene | Treatment | Change in mRNA Expression | P-value | Reference |
| Gck (Glucokinase) | This compound (Food Restricted) | Increased | 0.005 | |
| Acox1 (Acyl-CoA oxidase 1) | This compound (No Food Restriction) | Increased | 0.03 | |
| Irs2 (Insulin Receptor Substrate 2) | This compound | Increased | 0.003 |
Data from Weiller et al. (2020).
Table 3: Effects of this compound and Cyanocobalamin on Plasma Metabolites in Dairy Cows
| Parameter | Control | This compound + Cyanocobalamin | P-value | Reference |
| NEFA (mM) | 0.59 ± 0.03 | 0.42 ± 0.03 | < 0.05 | |
| BHBA (mM) | 1.34 ± 0.06 | 1.02 ± 0.06 | < 0.05 |
Data from Nuber et al. (2016) in early lactating cows with subclinical ketosis.
Table 4: Effects of Compound this compound Solution on Energy Molecules in Mice
| Molecule | Tissue | Change in Concentration | Reference |
| ATP | Liver & Muscle | Increased | |
| ADP | Liver & Muscle | Increased | |
| Glycogen | Liver & Muscle | Increased |
Data from Hasi et al. (2004).
Key Experimental Protocols
Animal Model for Metabolic Studies in Mice (Weiller et al., 2020)
-
Animals: 90-day-old C57BL/6 male mice.
-
Housing: Temperature-controlled room (23°C) with a 12-hour light-dark cycle.
-
Dietary Regimen:
-
Control Diet: Standard commercial diet.
-
Hypercaloric Diet (HCD): A mixture of commercial diet, sweetened condensed milk, corn starch, and vegetable oil.
-
-
Experimental Groups:
-
Experiment 1: All mice received HCD for 9 weeks. In the 10th week, they were divided into groups with or without food restriction and treated with either this compound or saline.
-
Experiment 2: Mice were fed either a control or HCD for 9 weeks. In the 10th week, all animals underwent food restriction and were treated with either this compound or saline.
-
-
Treatment: Subcutaneous injections of this compound or saline twice daily for seven days.
-
Sample Collection: Blood and liver tissue samples were collected for biochemical analysis and gene expression studies.
-
Biochemical Analysis: Serum glucose, NEFA, phosphorus, and insulin concentrations were measured using commercial kits.
-
Gene Expression Analysis: Hepatic mRNA expression of key metabolic genes was quantified using real-time quantitative PCR (RT-qPCR).
Study in Early Lactating Dairy Cows (Nuber et al., 2016)
-
Animals: 51 dairy cows with subclinical ketosis.
-
Experimental Groups:
-
BUT: Intravenous injection of this compound.
-
BUTCO: Intravenous injection of combined this compound and cyanocobalamin.
-
CON: Intravenous injection of 0.9% saline solution.
-
-
Treatment: Injections were administered on days 1-3 postpartum.
-
Sample Collection: Blood samples were collected for analysis of plasma metabolites. Liver biopsies were taken for gene expression analysis.
-
Metabolite Analysis: Plasma concentrations of NEFA, BHBA, and glucose were determined.
-
Gene Expression Analysis: Hepatic mRNA abundance of genes involved in lipid metabolism was measured by RT-qPCR.
Visualizing Metabolic Pathways and Workflows
Signaling Pathways
Caption: Proposed signaling cascade of this compound in hepatocytes.
Experimental Workflow
Caption: General experimental workflow for studying this compound's metabolic effects.
Discussion and Future Directions
The available evidence strongly suggests that this compound acts as a metabolic modulator rather than a direct substrate or inhibitor in cellular energy pathways. Its ability to influence the insulin signaling pathway and alter the gene expression of key metabolic enzymes provides a plausible, albeit indirect, mechanism for its observed physiological effects. The increase in cellular ATP and ADP levels, coupled with a reduction in markers of negative energy balance, underscores its role in enhancing metabolic efficiency.
However, the primary molecular target of this compound remains elusive. Future research should focus on identifying the initial cellular interaction of this compound. In vitro studies using isolated hepatocytes, mitochondria, or specific enzymes could help to deconvolve the complex in vivo observations and pinpoint a more direct mechanism. Techniques such as proteomics and metabolomics could provide a broader, unbiased view of the cellular changes induced by this compound, potentially revealing novel pathways and protein interactions. A deeper understanding of its core mechanism will be instrumental for the development of more targeted and effective metabolic modulators for both veterinary and potentially human applications.
Conclusion
This compound's mechanism of action in cellular metabolism is multifaceted and appears to be centered on the modulation of key regulatory pathways. By influencing insulin signaling and the expression of genes central to carbohydrate and lipid metabolism, this compound helps to improve the overall energy status of the cell. While the precise initiating event in this cascade is yet to be discovered, the current body of research provides a solid framework for understanding its beneficial effects in mitigating metabolic stress. Further investigation into its direct molecular interactions will be crucial for fully harnessing its therapeutic potential.
References
- 1. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of butaphosphan and cyanocobalamin on postpartum metabolism and milk production in dairy cows | animal | Cambridge Core [cambridge.org]
- 3. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Effects of intravenous butaphosphan and cyanocobalamin to late pregnant ewes on the metabolic indices around parturition and weight gain of their lambs after birth - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for Butafosfan's Molecular Targets: An In-depth Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Butafosfan is an organic phosphorus compound utilized in veterinary medicine as a metabolic stimulant, often in combination with cyanocobalamin (Vitamin B12). Despite its widespread use for over half a century to mitigate metabolic disorders and stress in various animal species, its precise molecular targets and mechanism of action remain largely unelucidated. This technical guide synthesizes the current scientific understanding of this compound's effects at a molecular level, focusing on its influence on metabolic pathways and gene expression. While direct binding partners have yet to be definitively identified, compelling evidence points towards an indirect modulation of key genes involved in carbohydrate and lipid metabolism. This document provides a comprehensive overview of the existing quantitative data, detailed experimental protocols from key studies, and visual representations of the implicated signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction: The Enigma of this compound's Mechanism
This compound, chemically known as [1-(butylamino)-1-methylethyl]-phosphonic acid, is a synthetic organic phosphorus compound.[1][2] Unlike naturally occurring organophosphorus compounds like ATP, this compound is metabolically stable, with a significant portion excreted unchanged in urine.[1][3] The European Medicines Agency (EMA) officially states that the precise mode of action of this compound is unknown, questioning whether its effects are simply a matter of phosphorus substitution.[3] However, emerging research suggests a more nuanced role in metabolic regulation, particularly in energy, fat, and glucose metabolism.
Effects on Gene Expression: Indirect Molecular Targeting
The most direct insights into this compound's molecular impact come from studies analyzing its effects on messenger RNA (mRNA) expression of genes central to metabolic regulation. A pivotal study by Weiller et al. (2020) investigated the effects of this compound as a standalone compound in mice, revealing significant alterations in the expression of genes related to fatty acid and glucose metabolism.
Modulation of Fatty Acid Metabolism Genes
This compound administration in mice has been shown to upregulate the expression of genes involved in fatty acid oxidation. This suggests a potential mechanism for reducing fatty acid accumulation in the liver.
Influence on Glucose Metabolism and Insulin Signaling Genes
The compound also appears to impact glucose metabolism, with studies indicating an influence on genes associated with insulin signaling and glycolysis. In some contexts, this compound treatment has been linked to increased blood glucose levels and alterations in insulin sensitivity.
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on the effects of this compound on gene expression and metabolic parameters.
Table 1: Effect of this compound on Hepatic Gene Expression in Mice
| Gene | Metabolic Pathway | Effect of this compound | p-value | Reference |
| ACOX1 | Fatty Acid Oxidation | Increased mRNA expression | p = 0.011 | Weiller et al. (2020) via Deniz & Aksoy (2022) |
| CPT1a | Fatty Acid Oxidation | Tendency to increase mRNA expression | p = 0.071 (with food restriction) | Weiller et al. (2020) via Deniz & Aksoy (2022) |
| ACACa | Fatty Acid Synthesis | Data indicates association with fatty acid metabolism | Not specified | Weiller et al. (2020) via Deniz & Aksoy (2022) |
| IRS2 | Insulin Signaling | Increased mRNA expression | Not specified | Weiller et al. (2020) via Deniz & Aksoy (2022) |
| GK | Glycolysis | Increased mRNA expression (with food restriction) | Not specified | Weiller et al. (2020) via Deniz & Aksoy (2022) |
Data from a study where mice were administered this compound at 50 mg/kg body weight twice daily for 7 days under conditions of a hypercaloric diet followed by food restriction.
Table 2: Effects of this compound and Cyanocobalamin Combination on Hepatic Gene Expression in Dairy Cows
| Gene/Protein | Metabolic Pathway | Effect of this compound + B12 | p-value | Reference |
| Liver X Receptor α | Lipid Metabolism | Higher mRNA abundance | p < 0.05 | Nuber et al. (2016) |
| Beta-hydroxybutyrate dehydrogenase 2 | Ketone Body Metabolism | Higher mRNA abundance | p < 0.01 | Nuber et al. (2016) |
| Acyl-CoA synthetase long-chain family member 1 | Fatty Acid Metabolism | Lower mRNA abundance | Not specified | Kreipe et al. (2011) |
Key Experimental Protocols
Gene Expression Analysis in Mice Liver (Weiller et al., 2020)
Objective: To determine the effects of this compound on the hepatic mRNA expression of genes related to energy metabolism.
Methodology:
-
Animal Model: Mice were fed a hypercaloric diet for nine weeks, followed by a week of food restriction.
-
Treatment: During the week of food restriction, mice received subcutaneous injections of this compound (50 mg/kg body weight) or saline twice daily for seven days.
-
Sample Collection: At the end of the treatment period, mice were euthanized, and liver tissue was collected and snap-frozen in liquid nitrogen.
-
RNA Extraction: Total RNA was extracted from the liver tissue using a standard protocol.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes (ACOX1, CPT1a, ACACa, IRS2, GK) were quantified using qRT-PCR. Gene expression was normalized to a stable housekeeping gene.
-
Data Analysis: Statistical analysis was performed to compare the relative gene expression between the this compound-treated and control groups.
Analysis of Hepatic Gene Expression in Dairy Cows (Nuber et al., 2016)
Objective: To investigate the effects of this compound alone or in combination with cyanocobalamin on the metabolism of dairy cows with subclinical ketosis.
Methodology:
-
Animal Model: Multiparous dairy cows with subclinical ketosis were enrolled in the study.
-
Treatment: Cows received intravenous injections of either this compound, this compound combined with cyanocobalamin, or a saline control for three consecutive days.
-
Sample Collection: Liver biopsies were performed on day 7 post-treatment.
-
RNA Extraction and qRT-PCR: Total RNA was extracted from the liver samples, and the mRNA abundance of target genes (Liver X receptor α, beta-hydroxybutyrate dehydrogenase 2) was determined by qRT-PCR.
-
Data Analysis: Gene expression levels were compared between the different treatment groups.
Visualizing the Molecular Impact
Signaling Pathways
The following diagram illustrates the metabolic pathways influenced by this compound based on the observed changes in gene expression.
Experimental Workflow
The diagram below outlines the typical experimental workflow used to assess the impact of this compound on hepatic gene expression.
Conclusion and Future Directions
While the direct molecular targets of this compound remain to be identified, current evidence strongly suggests that its metabolic effects are mediated, at least in part, through the modulation of gene expression. The upregulation of genes involved in fatty acid oxidation and the influence on key components of glucose metabolism and insulin signaling pathways provide a foundation for understanding its therapeutic benefits.
Future research should prioritize the identification of specific binding partners of this compound through techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, or computational docking studies. Elucidating the direct molecular interactions of this compound will not only demystify its mechanism of action but also pave the way for the development of more targeted and efficacious metabolic modulators for both veterinary and potentially human applications. Further investigation into the upstream signaling events that lead to the observed changes in gene expression is also warranted.
References
- 1. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 3. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
Butafosfan's Role in ATP Synthesis and Energy Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butafosfan is a synthetic organic phosphorus compound utilized in veterinary medicine, primarily as a metabolic stimulant.[1] It is chemically identified as [1-(butylamino)-1-methylethyl]-phosphonic acid and contains 17.3% phosphorus.[1] this compound is often administered in combination with cyanocobalamin (Vitamin B12) to prevent or treat metabolic disorders and support recovery in various animal species, including cattle, swine, horses, and poultry.[1] While its precise mechanism of action is not fully elucidated, it is understood to play a significant role in energy metabolism, particularly under conditions of metabolic stress.[1][2] This technical guide provides an in-depth analysis of the current understanding of this compound's role in ATP synthesis and energy metabolism, supported by available scientific evidence.
Core Mechanism of Action in Energy Metabolism
This compound's influence on energy metabolism is multifaceted, primarily revolving around its function as a source of organic phosphorus and its impact on key metabolic pathways.
Role as a Phosphorus Source and Impact on ATP Synthesis
Phosphorus is a fundamental component of adenosine triphosphate (ATP), the primary energy currency of the cell. This compound, as an organic phosphorus compound, is believed to support the synthesis of ATP. A key study by Hasi et al. (2004) demonstrated that the administration of this compound to mice led to a significant increase in the concentrations of ATP and adenosine diphosphate (ADP) in both liver and muscle tissues, while decreasing levels of adenosine monophosphate (AMP). This shift in the ATP:AMP ratio is indicative of an enhanced energy status within the cell.
The availability of phosphorus is a regulatory factor for both glycolysis and gluconeogenesis, as all intermediary molecules in these pathways must be phosphorylated. By providing a source of organic phosphorus, this compound is thought to facilitate these phosphorylation reactions, thereby promoting the synthesis of high-energy phosphate compounds essential for cellular function.
Influence on Glycogen Storage and Gluconeogenesis
The same study by Hasi et al. (2004) also reported that this compound administration improved glycogen concentrations in the liver and muscle of mice. Glycogen serves as a readily mobilizable storage form of glucose, and its increased storage further supports the notion of an improved energy reserve.
In ruminants, this compound, particularly when combined with cyanocobalamin, is suggested to enhance gluconeogenesis. Cyanocobalamin acts as a cofactor for methylmalonyl-CoA mutase, an enzyme crucial for the conversion of propionate to succinyl-CoA, which then enters the Krebs cycle. By supporting this pathway, the combination therapy can increase the availability of substrates for glucose synthesis.
Modulation of Hepatic Gene Expression
Recent studies have begun to unravel the effects of this compound at the molecular level, specifically on the expression of genes involved in energy metabolism. In mice subjected to dietary restrictions, this compound treatment was found to increase the hepatic mRNA expression of genes associated with fatty acid metabolism, including:
-
ACOX1 (Peroxisomal Acyl-Coenzyme A Oxidase 1): The first enzyme of the fatty acid beta-oxidation pathway in peroxisomes.
-
CPT1a (Carnitine Palmitoyltransferase 1A): A key enzyme in the carnitine shuttle, which transports long-chain fatty acids into the mitochondria for oxidation.
-
ACACa (Acetyl-CoA Carboxylase Alpha): An enzyme involved in the synthesis of malonyl-CoA, which plays a role in both fatty acid synthesis and the regulation of fatty acid oxidation.
Additionally, this compound has been shown to upregulate the expression of genes related to glucose metabolism and insulin signaling, such as:
-
IRS2 (Insulin Receptor Substrate 2): A key signaling molecule downstream of the insulin receptor.
-
Gck (Glucokinase): An enzyme that phosphorylates glucose to glucose-6-phosphate, a critical step in glycolysis and glycogen synthesis.
These findings suggest that this compound may help to mitigate the accumulation of fatty acids in the liver during periods of metabolic stress by promoting their oxidation.
Interaction with the Insulin Signaling Pathway
The upregulation of IRS2 and Gck gene expression points towards an interaction between this compound and the insulin signaling pathway. The insulin signaling cascade, which includes key proteins like PI3K (Phosphoinositide 3-kinase) and Akt (Protein Kinase B), is central to the regulation of glucose uptake, utilization, and storage. While the direct molecular targets of this compound within this pathway have not yet been identified, its ability to modulate the expression of key components suggests an influence on insulin sensitivity and glucose metabolism.
Data Presentation
The following tables summarize the reported effects of this compound on key metabolic parameters.
Table 1: Effects of this compound on Energy Metabolites
| Parameter | Tissue/Sample | Animal Model | Effect | Citation(s) |
| ATP | Liver, Muscle | Mice | Increased | |
| ADP | Liver, Muscle | Mice | Increased | |
| AMP | Liver, Muscle | Mice | Decreased | |
| Glycogen | Liver, Muscle | Mice | Increased |
Note: Specific quantitative data on the percentage or fold increase for ATP, ADP, and glycogen from the primary study by Hasi et al. (2004) were not available in the reviewed literature.
Table 2: Effects of this compound on Hepatic Gene Expression
| Gene | Metabolic Pathway | Animal Model | Effect on mRNA Expression | Citation(s) |
| ACOX1 | Fatty Acid Oxidation | Mice | Increased | |
| CPT1a | Fatty Acid Oxidation | Mice | Increased | |
| ACACa | Fatty Acid Metabolism | Mice | Increased | |
| IRS2 | Insulin Signaling | Mice | Increased | |
| Gck | Glucose Metabolism | Mice | Increased |
Note: Quantitative data (e.g., fold change) for the alterations in gene expression were not specified in the reviewed literature.
Experimental Protocols
The following sections describe aggregated methodologies for key experiments cited in the literature investigating the effects of this compound.
In Vivo Animal Studies
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Housing: Animals are typically housed in a temperature-controlled environment with a 12-hour light-dark cycle.
-
Acclimatization: A period of acclimatization of at least one week is recommended before the commencement of the experiment.
-
This compound Administration:
-
Route: Subcutaneous injection is a frequently used route of administration.
-
Dosage: Dosages can vary depending on the study design. A representative high dose used in some studies is 50 mg/kg body weight, administered twice daily.
-
Vehicle: this compound is typically dissolved in a saline solution for injection. A control group receiving only the saline vehicle should be included.
-
-
Sample Collection:
-
At the end of the experimental period, animals are anesthetized (e.g., with halothane) and euthanized by decapitation.
-
Blood is collected from the inferior vena cava and centrifuged to isolate serum, which is then stored at -80°C.
-
Liver and muscle tissues are harvested, weighed, and snap-frozen in liquid nitrogen before storage at -80°C for subsequent analysis.
-
Measurement of ATP and Glycogen
-
Tissue Preparation: Frozen liver or muscle tissue is ground to a fine powder under liquid nitrogen using a mortar and pestle.
-
Glycogen Measurement:
-
A known weight of powdered tissue (e.g., 15-20 mg) is hydrolyzed in 1N HCl at 98-100°C for 2 hours to break down glycogen into glucose units.
-
The resulting glucose concentration is measured using a colorimetric or fluorometric assay.
-
Glycogen content is then calculated based on the amount of glucose released per gram of tissue.
-
-
ATP Measurement:
-
ATP is extracted from powdered tissue using a suitable method, such as perchloric acid extraction.
-
The concentration of ATP in the extract is determined by High-Performance Liquid Chromatography (HPLC).
-
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Total RNA is isolated from frozen liver tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR):
-
qPCR is performed using a real-time PCR system with SYBR Green or TaqMan chemistry.
-
Primers specific to the target genes (ACOX1, CPT1a, ACACa, IRS2, Gck) and one or more stable reference genes are used.
-
The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene(s).
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanisms of this compound and a typical experimental workflow.
Caption: Proposed mechanism of this compound in energy metabolism.
Caption: Typical experimental workflow for in vivo this compound studies.
Conclusion and Future Directions
This compound appears to exert its effects on energy metabolism through multiple mechanisms. As a source of organic phosphorus, it likely supports the synthesis of ATP and the phosphorylation of intermediates in key metabolic pathways. Furthermore, its ability to modulate the expression of genes involved in fatty acid oxidation and insulin signaling suggests a more complex regulatory role.
While the current body of research provides a solid foundation, further studies are required to fully elucidate the molecular mechanisms of this compound. Key areas for future research include:
-
Identification of Direct Molecular Targets: Determining the specific enzymes or receptors that this compound directly interacts with will be crucial for a complete understanding of its mechanism of action.
-
Quantitative Proteomics and Metabolomics: Comprehensive analysis of the proteome and metabolome of cells and tissues treated with this compound would provide a more detailed picture of its metabolic effects.
-
Dose-Response and Pharmacokinetic/Pharmacodynamic Studies: More detailed studies are needed to establish a clear relationship between the dose of this compound, its concentration in target tissues, and its metabolic effects.
A deeper understanding of this compound's role in energy metabolism will not only optimize its clinical use in veterinary medicine but may also provide insights into novel therapeutic strategies for metabolic disorders.
References
The Pharmacological Profile of Butafosfan in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butafosfan is an organic phosphorus compound utilized in veterinary medicine, primarily as a metabolic stimulant. This technical guide provides a comprehensive overview of its pharmacological properties in mammals, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicological profile. The information is compiled from a range of studies and presented with detailed experimental methodologies and data summaries to support further research and development.
Introduction
This compound, with the chemical name [1-(butylamino)-1-methylethyl]-phosphonic acid, is a synthetic organic phosphorus compound. Unlike naturally occurring organophosphates such as ATP, this compound is not directly incorporated into metabolic pathways as a phosphorus source. Instead, it is believed to act as a modulator of energy metabolism.[1][2] It is frequently administered in combination with cyanocobalamin (Vitamin B12) to prevent and treat metabolic disorders in various animal species, including cattle, swine, horses, and poultry.[3] This guide delves into the core pharmacological characteristics of this compound in mammalian systems.
Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated, but evidence suggests it influences key metabolic pathways, particularly those related to energy production and utilization.[4] It is hypothesized that this compound, often in conjunction with cyanocobalamin, promotes the phosphorylation of intermediate molecules in metabolic processes like gluconeogenesis and glycolysis, thereby enhancing the synthesis of ATP and ADP and consequently increasing blood glucose levels.[5]
Effects on Energy Metabolism
Studies in mice have demonstrated that this compound can significantly enhance energy metabolism by increasing glycogen, adenosine triphosphate (ATP), and adenosine diphosphate (ADP) levels in both the liver and skeletal muscle. This suggests a role in improving energy storage and availability. As an organic phosphorus source, this compound is thought to support hepatic carbohydrate metabolism, as many intermediates in the gluconeogenic pathway require phosphorylation.
Involvement in Insulin Signaling
Research indicates that this compound's effects on glucose metabolism are intertwined with insulin signaling. In studies on mice, this compound treatment was shown to influence the mRNA expression of key genes in the insulin signaling pathway, including Gck (glucokinase), PI3K (phosphatidylinositol 3-kinase), and Irs1 (insulin receptor substrate 1). The effects appear to be dependent on the nutritional status of the animal.
A proposed signaling pathway for this compound's influence on glucose metabolism is presented below.
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in several mammalian species, revealing rapid absorption and elimination.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound in cattle and piglets.
Table 1: Pharmacokinetic Parameters of this compound in Cattle (Intravenous Administration)
| Parameter | Value | Reference |
| Dose | 5.6 mg/kg bw | |
| Model | Three-compartment | |
| Half-life (t½) | 1.7 minutes, 13.2 minutes, 1.38 hours (terminal) | |
| Excretion (Urine, 12h) | ~74% of parent compound | |
| Excretion (Feces, 12h) | ~0.2% of parent compound |
Table 2: Pharmacokinetic Parameters of this compound in Piglets
| Administration Route | Parameter | Value | Reference |
| Intravenous (IV) | Dose | 10 mg/kg bw | |
| Half-life (t½λz) | 3.30 h | ||
| Clearance (Cl) | 0.16 L/kg/h | ||
| Area Under the Curve (AUC) | 64.49 ± 15.07 μg·h/mL | ||
| Volume of Distribution (Vss) | 0.81 ± 0.44 L/kg | ||
| Mean Residence Time (MRT) | 1.51 ± 0.27 h | ||
| Intramuscular (IM) | Dose | 10 mg/kg bw | |
| Maximum Concentration (Cmax) | 28.11 μg/mL | ||
| Time to Cmax (Tmax) | 0.31 h | ||
| Absolute Bioavailability (F) | 74.69% | ||
| Area Under the Curve (AUC) | 48.29 ± 21.67 μg·h/mL | ||
| Mean Residence Time (MRT) | 1.74 ± 0.29 h |
Experimental Protocols for Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile of this compound in cattle following intravenous administration.
-
Animals: Non-lactating cattle.
-
Procedure:
-
A single dose of 5.6 mg/kg body weight of this compound was administered intravenously.
-
Blood samples were collected at multiple time points post-administration.
-
Serum concentrations of this compound were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters were calculated based on a three-compartment model.
-
Urine and feces were collected for 12 hours to determine the excretion of the parent compound.
-
-
Reference:
Toxicology
This compound exhibits a low acute toxicity profile.
Quantitative Toxicological Data
Table 3: Acute Toxicity of this compound in Mice
| Route of Administration | LD50 (mg/kg bw) | Reference |
| Oral | ~16,000 | |
| Subcutaneous | ~21,000 | |
| Intravenous | ~10,000 | |
| Intraperitoneal | >2,500 |
Repeated-Dose Toxicity and Other Safety Studies
-
Rats: In a 13-week study, Wistar rats received this compound in drinking water at concentrations up to 30,000 mg/kg. At the highest dose, increased water intake, diarrhea, and decreased body weight gain were observed. The No-Observed-Effect Level (NOEL) was determined to be 10,000 mg/kg of water.
-
Dogs: Beagle dogs treated orally with up to 720 mg/kg bw/day for 13 weeks showed no mortality or organ damage. The NOEL was established at 60 mg/kg bw.
-
Teratogenicity: No evidence of teratogenicity, fetotoxicity, or maternal toxicity was observed in pregnant Wistar rats administered oral doses up to 1000 mg/kg bw/day.
-
Mutagenicity: this compound was found to be non-genotoxic in a series of mutagenicity studies, including an in vivo micronucleus test in mice.
Experimental Protocol for Acute Oral Toxicity in Mice
-
Objective: To determine the median lethal dose (LD50) of this compound following oral administration in mice.
-
Animals: Mice.
-
Procedure:
-
Animals are divided into groups, each receiving a different dose of this compound administered orally. A control group receives a placebo.
-
The animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.
-
The number of deaths in each dose group is recorded.
-
The LD50 value is calculated using appropriate statistical methods (e.g., probit analysis).
-
-
General Reference:
Pharmacodynamics
The pharmacodynamic effects of this compound are closely linked to its influence on metabolic processes.
Effects on Glucose and Lipid Metabolism
In dairy cows with subclinical ketosis, treatment with this compound in combination with cyanocobalamin resulted in lower plasma concentrations of non-esterified fatty acids (NEFA) and β-hydroxybutyrate (BHBA) compared to control animals. In mice fed a hypercaloric diet and subjected to food restriction, this compound treatment led to increased blood glucose and preserved white adipose tissue mass.
Experimental Protocol for Investigating Effects on Glucose Metabolism in Mice
-
Objective: To determine the effects of this compound on energy metabolism in mice under different dietary conditions.
-
Animals: 90-day-old C57BL/6 male mice.
-
Experimental Design:
-
Experiment 1: Mice were fed a hypercaloric diet (HCD) for 9 weeks. In the 10th week, they were divided into four groups: HCD ad libitum with saline injections, HCD ad libitum with this compound injections, HCD with food restriction and saline injections, and HCD with food restriction and this compound injections.
-
Experiment 2: Mice were fed either a control diet or HCD for 9 weeks. In the 10th week, all mice underwent food restriction and received either saline or this compound injections.
-
-
Procedures:
-
This compound or saline was administered subcutaneously twice daily for seven days in the final week.
-
Food intake and body weight were recorded weekly.
-
At the end of the 10th week, mice were euthanized, and blood, liver, and epididymal white adipose tissue were collected.
-
Blood samples were analyzed for glucose, insulin, and NEFA.
-
Liver tissue was analyzed for the mRNA expression of genes related to glucose and lipid metabolism.
-
-
Reference:
Conclusion
This compound is a pharmacologically active compound with a notable influence on mammalian energy metabolism. Its low toxicity and rapid elimination make it a viable therapeutic agent in veterinary medicine for addressing metabolic dysfunctions. While its primary mechanism appears to involve the modulation of gluconeogenesis, glycolysis, and insulin signaling, further research is warranted to fully elucidate the molecular pathways through which it exerts its effects. The experimental protocols and consolidated data presented in this guide provide a foundation for future investigations into the therapeutic potential of this compound.
References
- 1. Effects of intravenous butaphosphan and cyanocobalamin to late pregnant ewes on the metabolic indices around parturition and weight gain of their lambs after birth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of butaphosphan and cyanocobalamin on postpartum metabolism and milk production in dairy cows | animal | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
Butafosfan and its Effects on the Krebs Cycle: An In-depth Technical Guide
Abstract
Butafosfan is an organic phosphorus compound utilized in veterinary medicine as a metabolic stimulant, frequently in combination with cyanocobalamin (Vitamin B12). While its precise mechanism of action remains to be fully elucidated, existing research points towards a significant, albeit indirect, influence on energy metabolism, including the Krebs cycle. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on this critical metabolic pathway. It summarizes key quantitative data from published studies, details experimental methodologies, and presents visual representations of the proposed metabolic interactions and experimental workflows. The information is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound's metabolic role.
Introduction
This compound, chemically known as [1-(butylamino)-1-methylethyl]-phosphonic acid, is a synthetic organic phosphorus compound.[1][2][3] Unlike inorganic phosphate or naturally occurring organophosphates such as ATP, this compound is not directly incorporated into these molecules.[3] Its primary application is as a metabolic stimulant in various animal species to address metabolic disorders.[1] The European Medicines Agency (EMA) has noted that the exact mode of action of this compound is not fully understood.
The Krebs cycle, or tricarboxylic acid (TCA) cycle, is a central metabolic pathway that oxidizes acetyl-CoA to generate ATP, NADH, and FADH2, which are essential for cellular energy. This compound's influence on the Krebs cycle is believed to be largely indirect, primarily through its role in providing organic phosphorus for phosphorylation reactions and its synergistic effects when co-administered with Vitamin B12.
Proposed Mechanisms of Action
The prevailing hypothesis is that this compound facilitates key metabolic processes by supplying organic phosphorus, which is crucial for the phosphorylation of intermediates in pathways like glycolysis and gluconeogenesis. These pathways provide precursors for the Krebs cycle.
When combined with Vitamin B12, the effect on the Krebs cycle becomes more pronounced. Vitamin B12 is an essential cofactor for the enzyme methylmalonyl-CoA mutase. This enzyme catalyzes the conversion of methylmalonyl-CoA to succinyl-CoA, a direct intermediate of the Krebs cycle. In ruminants, propionate is a major product of digestion and its entry into the Krebs cycle via this pathway is a critical energy source.
dot
References
An In-depth Technical Guide to the Chemical Structure and Properties of Butafosfan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butafosfan is an organic phosphorus compound utilized in veterinary medicine, primarily as a metabolic stimulant. It is often administered in combination with cyanocobalamin (Vitamin B12) to prevent and treat metabolic disorders in various animal species, including cattle, swine, and horses.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, pharmacokinetics, pharmacodynamics, and toxicological profile of this compound, along with detailed experimental protocols relevant to its study.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name [1-(butylamino)-1-methylethyl]-phosphinic acid, is a white crystalline powder.[2] It is characterized by the presence of a phosphinic acid group and a butylamino moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | [1-(butylamino)-1-methylethyl]-phosphinic acid | [2] |
| CAS Number | 17316-67-5 | [2] |
| Molecular Formula | C₇H₁₈NO₂P | [2] |
| Molecular Weight | 179.2 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 219-222 °C | |
| Solubility | Soluble in water | |
| pKa | Not available | |
| LogP | Not available |
Synthesis of this compound
The synthesis of this compound typically involves a one-pot reaction. The general scheme is outlined below:
Caption: Synthesis of this compound.
A common method involves the reaction of n-butylamine with acetone to form an imine intermediate. This is followed by the addition of hypophosphorous acid to the imine, leading to the formation of this compound.
Pharmacokinetics
This compound is rapidly absorbed and eliminated following parenteral administration. In cattle, after intravenous injection, it follows a three-compartment model with a terminal elimination half-life of approximately 1.38 hours. The primary route of excretion is via the urine, with about 77% of the administered dose being eliminated unchanged within 12 hours. Studies in piglets have shown similar rapid absorption and elimination after both intravenous and intramuscular administration.
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose | T½ (h) | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | Reference(s) |
| Cattle | Intravenous | 5.6 mg/kg | 1.38 | - | - | - | |
| Piglets | Intravenous | 10 mg/kg | 3.30 | - | - | - | |
| Piglets | Intramuscular | 10 mg/kg | 4.21 | 28.11 | 0.31 | 74.69 |
Pharmacodynamics and Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated, but it is known to influence energy metabolism. It is believed to act as a source of organic phosphorus, which is essential for numerous metabolic processes, including ATP synthesis and the phosphorylation of intermediates in glycolysis and gluconeogenesis.
When administered with cyanocobalamin, this compound has been shown to modulate lipid and carbohydrate metabolism. Studies in dairy cows have demonstrated its ability to decrease serum levels of non-esterified fatty acids (NEFA) and β-hydroxybutyrate (BHBA), key indicators of negative energy balance. Furthermore, research suggests that the combination can influence the expression of genes involved in fatty acid metabolism in the liver.
One proposed mechanism involves the stimulation of gluconeogenesis. Cyanocobalamin is a cofactor for methylmalonyl-CoA mutase, an enzyme crucial for the conversion of propionate to succinyl-CoA, a key intermediate in the Krebs cycle and a substrate for gluconeogenesis. By providing a source of phosphorus, this compound may further support these energy-producing pathways.
Caption: Proposed Mechanism of Action.
Toxicological Profile
This compound exhibits a low level of acute toxicity. The oral LD50 in mice is approximately 21,000 mg/kg, and the intravenous LD50 is around 5,000 mg/kg. Repeated-dose toxicity studies in rats and dogs have not shown significant adverse effects at therapeutic doses.
Table 3: Acute Toxicity of this compound
| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Mouse | Oral | ~21,000 | |
| Mouse | Intravenous | ~5,000 | |
| Rat | Oral | >2,000 |
Experimental Protocols
Quantification of this compound in Plasma by LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of this compound in animal plasma.
Caption: LC-MS/MS Experimental Workflow.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
In Vitro Assessment of Metabolic Effects in Primary Hepatocytes
This protocol outlines a general procedure for investigating the direct effects of this compound on hepatocyte metabolism.
Caption: In Vitro Hepatocyte Study Workflow.
Methodology:
-
Hepatocyte Isolation and Culture:
-
Isolate primary hepatocytes from the target animal species using a collagenase perfusion method.
-
Plate the isolated hepatocytes on collagen-coated culture dishes in a suitable culture medium (e.g., William's E medium supplemented with fetal bovine serum, insulin, and dexamethasone).
-
Allow the cells to attach and form a monolayer.
-
-
Treatment:
-
Prepare stock solutions of this compound and cyanocobalamin in a suitable solvent.
-
Treat the cultured hepatocytes with various concentrations of this compound, alone or in combination with cyanocobalamin. Include a vehicle control group.
-
-
Analysis of Metabolic Parameters:
-
Gene Expression: After the treatment period, lyse the cells and extract total RNA. Perform quantitative real-time PCR (qPCR) or RNA-sequencing to analyze the expression of genes involved in gluconeogenesis (e.g., PCK1, G6PC), fatty acid oxidation (e.g., CPT1A, ACADVL), and other relevant metabolic pathways.
-
ATP Levels: Measure intracellular ATP levels using a commercial ATP assay kit based on the luciferin-luciferase reaction.
-
Metabolite Analysis: Collect the cell culture medium and cell lysates for the analysis of key metabolites such as glucose, lactate, NEFA, and Krebs cycle intermediates using LC-MS or GC-MS based metabolomics.
-
Conclusion
This compound is a valuable tool in veterinary medicine for the management of metabolic disorders. Its mechanism of action, particularly in synergy with cyanocobalamin, appears to be centered on the modulation of energy metabolism at the cellular level. This guide provides a foundational understanding of its chemical and pharmacological properties, which is essential for researchers and professionals in drug development. Further research is warranted to fully elucidate its molecular targets and signaling pathways, which will enable the optimization of its therapeutic applications.
References
The Effects of Butafosfan: An In-Depth Technical Guide for Researchers
Introduction
Butafosfan, chemically known as [1-(butylamino)-1-methylethyl]-phosphonic acid, is an organic phosphorus compound utilized in veterinary medicine, often in combination with cyanocobalamin (Vitamin B12). It is primarily employed as a metabolic stimulant to prevent and manage metabolic disorders in various animal species, including cattle, swine, horses, and poultry.[1][2] While its clinical applications are well-documented, the precise molecular mechanisms underpinning its in vivo and in vitro effects are still under investigation. This guide provides a comprehensive overview of the current scientific understanding of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its proposed biological interactions.
In Vivo Effects
The majority of research on this compound has been conducted in vivo, focusing on its influence on energy metabolism, particularly in livestock and rodent models.
Metabolic Effects
This compound has been shown to significantly impact carbohydrate and lipid metabolism.[3][4][5] Studies in mice have demonstrated that this compound can increase liver and muscle glycogen stores, as well as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) levels, suggesting an enhancement of energy metabolism. In dairy cows, particularly during the transition period, this compound administration is associated with a reduction in the severity of negative energy balance.
A key area of this compound's action appears to be its influence on glucose homeostasis. Research in mice subjected to caloric restriction has shown that this compound treatment leads to increased blood glucose levels and a higher homeostatic model assessment for insulin resistance (HOMA-IR) index. Furthermore, it has been observed to preserve white adipose tissue mass under such conditions.
Signaling Pathways
The metabolic effects of this compound are believed to be mediated, at least in part, through the insulin signaling pathway. In mice, this compound treatment has been shown to increase the hepatic mRNA expression of key genes involved in this pathway, including Irs1 (Insulin receptor substrate 1) and Gck (Glucokinase). The precise mode of action is not fully elucidated, and it is debated whether this compound acts solely as a phosphorus source or as a pharmacologically active molecule in its own right.
dot
In Vitro Effects
Research on the in vitro effects of this compound is less extensive compared to in vivo studies. However, available data provides valuable insights into its cellular interactions.
Metabolism and Toxicity
In vitro metabolism studies conducted on rat liver microsomes and hepatocytes have shown that this compound does not undergo significant metabolism, indicating that the parent compound is likely the active form. A series of in vitro tests for mutagenicity, including the Ames test (Salmonella typhimurium), a point mutation assay in Chinese hamster lung cells, a chromosome aberration assay in Chinese hamster V79 cells, and an unscheduled DNA synthesis assay in rat hepatocytes, have all yielded negative results.
Effects on Oocyte Maturation
A study investigating the impact of this compound on bovine oocyte maturation in vitro revealed a dose-dependent negative effect on subsequent embryo development. While the nuclear maturation rate of oocytes was not significantly affected, higher concentrations of this compound in the maturation medium led to a decrease in cleavage and blastocyst rates. This suggests that at certain concentrations, this compound may be detrimental to oocyte competence and early embryonic development.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound.
Table 1: In Vivo Effects of this compound on Metabolic Parameters in Mice
| Parameter | Species/Model | This compound Dose | Observation | Reference |
|---|---|---|---|---|
| Blood Glucose | C57BL/6 Mice | 50 mg/kg (s.c., twice daily for 7 days) | Significantly higher (p < 0.001) compared to saline control. | |
| HOMA-IR Index | C57BL/6 Mice | 50 mg/kg (s.c., twice daily for 7 days) | Significantly increased (p < 0.015) compared to saline control. | |
| NEFA | C57BL/6 Mice (with food restriction) | 50 mg/kg (s.c., twice daily for 7 days) | Significantly increased (p = 0.0022) compared to saline control. |
| White Adipose Tissue Mass | C57BL/6 Mice (with food restriction) | 50 mg/kg (s.c., twice daily for 7 days) | Preserved compared to saline-treated mice (p = 0.047). | |
Table 2: In Vitro Effects of this compound on Bovine Embryo Development
| Parameter | This compound Concentration | Observation | Reference |
|---|---|---|---|
| Cleavage Rate | 0.05 mg/mL | No significant difference from control. | |
| 0.1 mg/mL | Significantly lower than control. | ||
| 0.2 mg/mL | Significantly lower than control. | ||
| Blastocyst Rate | 0.05 mg/mL | No significant difference from control. | |
| 0.1 mg/mL | Significantly lower than control. | ||
| 0.2 mg/mL | Significantly lower than control. |
| Nuclear Maturation Rate | 0.05 - 0.2 mg/mL | No significant difference between groups. | |
Experimental Protocols
In Vivo Study: Metabolic Effects in Mice
-
Animal Model: 90-day-old male C57BL/6 mice.
-
Housing: Temperature-controlled room (23°C) with a 12-hour light-dark cycle.
-
Dietary Regimen: Mice were fed either a control diet or a hypercaloric diet (HCD) for 9 weeks. In the 10th week, some groups were subjected to food restriction (60% of the previous week's consumption).
-
This compound Administration: this compound (50 mg/kg) or saline was administered subcutaneously twice a day for 7 days during the 10th week.
-
Sample Collection: At the end of the 10th week, animals were euthanized, and blood and liver samples were collected.
-
Biochemical Analysis: Blood glucose, non-esterified fatty acids (NEFA), and insulin levels were measured. The HOMA-IR index was calculated.
-
Gene Expression Analysis: Hepatic mRNA expression of genes related to glucose and lipid metabolism was analyzed by qPCR.
Conclusion
This compound is a compound with demonstrable effects on animal metabolism, particularly in the context of energy balance. In vivo studies consistently point towards its role in modulating glucose and lipid metabolism, likely through interactions with the insulin signaling pathway. However, the precise molecular targets and the complete signaling cascade remain to be fully elucidated. The limited in vitro data available suggests that this compound acts as a parent compound and may have dose-dependent effects on cellular processes, as evidenced by the oocyte maturation studies. For researchers and drug development professionals, further investigation into the specific molecular interactions of this compound is warranted to fully understand its therapeutic potential and to develop more targeted applications. Future studies should focus on identifying its direct binding partners and elucidating its effects on key metabolic enzymes and signaling proteins in various cell types.
References
Butafosfan's Influence on Insulin Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the current understanding of butafosfan's effects on insulin signaling pathways. The information is primarily derived from a key study investigating the direct impact of this compound on glucose metabolism and hepatic gene expression in a murine model. This document summarizes quantitative data, details experimental protocols, and visualizes the molecular interactions to facilitate further research and development.
Executive Summary
This compound, an organic phosphorus compound, has been observed to influence glucose metabolism. Recent research indicates that this compound administration can lead to increased blood glucose levels and may modulate the expression of key genes within the insulin signaling cascade.[1][2] Notably, its effects appear to be influenced by the nutritional state of the subject, particularly in conditions of caloric restriction.[1][2] The primary mechanism appears to involve alterations at the hepatic level, impacting insulin sensitivity and fatty acid metabolism.[1] This guide dissects the available data to provide a clear overview of this compound's molecular footprint on insulin signaling.
Quantitative Data Summary
The following tables summarize the significant quantitative findings from a study by Weiller et al. (2020), which investigated the effects of this compound in mice under different dietary and caloric conditions.
Table 1: Effects of this compound on Blood Biomarkers in Mice with or without Food Restriction (Experiment 1)
| Biomarker | Treatment Group | Mean ± SEM | p-value |
| Glucose (mg/dL) | Saline | 134.3 ± 4.5 | < 0.001 |
| This compound | 170.1 ± 4.5 | ||
| HOMA Index | Saline | 1.8 ± 0.2 | < 0.015 |
| This compound | 2.8 ± 0.3 | ||
| NEFA (mmol/L) | Saline (Food Restriction) | 0.6 ± 0.1 | 0.0022 (vs. This compound with restriction) |
| This compound (Food Restriction) | 1.1 ± 0.1 |
Data extracted from Weiller et al. (2020).
Table 2: Effects of this compound on Blood Biomarkers in Food-Restricted Mice on Control or Hypercaloric Diet (Experiment 2)
| Biomarker | Treatment Group | Mean ± SEM | p-value |
| Glucose (mg/dL) | Saline | 143.9 ± 3.8 | 0.002 |
| This compound | 164.5 ± 3.4 | ||
| HOMA Index | Saline | 1.63 ± 0.26 | 0.027 |
| This compound | 2.36 ± 0.23 |
Data extracted from Weiller et al. (2020).
Table 3: Effects of this compound on Hepatic Gene Expression in Mice (Experiment 1 & 2)
| Gene | Experiment | Treatment Effect | p-value |
| Irs1 (Insulin Receptor Substrate 1) | 2 | Increased mRNA expression | 0.002 |
| Irs2 (Insulin Receptor Substrate 2) | 2 | Increased mRNA expression | 0.003 |
| Gck (Glucokinase) | 1 | Reduced mRNA expression (no food restriction) | 0.02 |
| 1 | Increased mRNA expression (with food restriction) | 0.005 | |
| Acox1 (Acyl-CoA Oxidase 1) | 1 | Increased mRNA expression | 0.011 |
| Ppargc1a (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) | 2 | Tendency to increase mRNA expression | 0.059 |
Data extracted from Weiller et al. (2020).
Experimental Protocols
The methodologies outlined below are based on the key experiments conducted by Weiller et al. (2020).
Animal Models and Husbandry
-
Species: Male albino mice (Mus musculus)
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle.
-
Diet: Animals were fed either a control diet or a hypercaloric diet (HCD) for nine weeks.
Experimental Design
Two primary experiments were conducted:
-
Experiment 1: Mice were fed an HCD for nine weeks. In the tenth week, they were subjected to either continued ad libitum feeding or food restriction (60% of the previous week's intake) and treated with either this compound (50 mg/kg) or saline, administered subcutaneously twice daily for seven days.
-
Experiment 2: Mice were fed either a control diet or an HCD for nine weeks. In the tenth week, all animals underwent food restriction and were treated with either this compound or saline as described in Experiment 1.
Blood Biomarker Analysis
-
Blood samples were collected for the analysis of glucose, insulin, and non-esterified fatty acids (NEFA).
-
The Homeostatic Model Assessment (HOMA) index was calculated to assess insulin resistance.
Gene Expression Analysis
-
At the end of the treatment period, liver tissue was collected for gene expression analysis.
-
Method: Real-time quantitative polymerase chain reaction (RT-qPCR) was used to measure the mRNA expression levels of key genes involved in insulin signaling and metabolism, including Irs1, Irs2, Gck, Acox1, and Ppargc1a.
Signaling Pathway Visualizations
The following diagrams illustrate the canonical insulin signaling pathway and the putative points of influence by this compound based on the experimental data.
Caption: Putative influence of this compound on the insulin signaling pathway.
Caption: Experimental workflow for investigating this compound's effects.
Discussion and Conclusion
The available evidence suggests that this compound has a modulatory effect on the insulin signaling pathway, particularly at the level of hepatic gene expression. The upregulation of Irs1 and Irs2 mRNA suggests a potential compensatory mechanism in response to the observed increase in blood glucose and HOMA index, which are indicative of insulin resistance. The context-dependent regulation of Gck (glucokinase) further highlights the complexity of this compound's action, which appears to be influenced by the energy status of the animal.
The increase in Acox1 and the trend towards increased Ppargc1a expression point towards an influence on fatty acid oxidation. This is consistent with the observed preservation of white adipose tissue and increased NEFA levels under certain conditions, suggesting that this compound may shift energy substrate utilization.
References
The Synergistic Effect of Butafosfan and Cyanocobalamin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The combination of Butafosfan, an organic phosphorus compound, and cyanocobalamin (Vitamin B12) is widely utilized in veterinary medicine as a metabolic stimulant. This technical guide synthesizes the current understanding of their synergistic effects, delving into the underlying mechanisms of action, summarizing quantitative outcomes from various studies, and providing detailed experimental protocols. The synergistic action is primarily attributed to this compound's role in energy metabolism and cyanocobalamin's function as a critical co-factor in enzymatic reactions essential for carbohydrate, protein, and fat metabolism. This combination has been shown to improve metabolic homeostasis, particularly in high-producing animals during periods of metabolic stress, such as the periparturient period in dairy cows. The data presented herein supports its efficacy in enhancing milk production, improving reproductive parameters, and mitigating the effects of negative energy balance.
Introduction
This compound is a synthetic organic phosphorus compound that is not a component of biologically occurring molecules like DNA or ATP.[1][2][3] It has been used for many years in veterinary medicine as a metabolic stimulant, thought to influence energy metabolism.[1][2] Cyanocobalamin, a cobalt-containing vitamin, is essential for cellular metabolism. It functions as a cofactor for two crucial enzymes: methionine synthase and methylmalonyl-CoA mutase. The combination of this compound and cyanocobalamin has been in veterinary use since 1958, with the rationale that their combined properties would offer a synergistic approach to managing metabolic and reproductive challenges in animals. Recent research has begun to elucidate the molecular basis for their combined effects, particularly on carbohydrate and lipid metabolism.
Mechanism of Synergistic Action
The synergistic effect of this compound and cyanocobalamin stems from their complementary roles in cellular metabolism. This compound is believed to act as an anabolic agent, stimulating the conversion of food into living tissue and improving energy availability. Cyanocobalamin is integral to several metabolic pathways, including the metabolism of proteins, carbohydrates, and fats, and is also crucial for the formation of red blood cells.
In ruminants, cyanocobalamin is particularly important for the conversion of propionate to succinyl-CoA, a key step in gluconeogenesis. An inadequate supply of Vitamin B12 can impair this process, leading to a negative energy balance and increased ketogenesis. By providing cyanocobalamin, this metabolic bottleneck can be alleviated. This compound is thought to enhance ATP synthesis, which would further support these energy-dependent metabolic pathways.
The combination of this compound and cyanocobalamin has been shown to positively influence the metabolic status of animals, particularly in mitigating the negative energy balance often seen in high-producing dairy cows postpartum. This is achieved by reducing the mobilization of adipose tissue, as evidenced by lower concentrations of non-esterified fatty acids (NEFA) and β-hydroxybutyrate (BHBA) in supplemented animals.
Signaling Pathway Diagram
Caption: Proposed synergistic mechanism of this compound and Cyanocobalamin.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the effects of this compound and cyanocobalamin supplementation.
Table 1: Effects on Metabolic Parameters in Dairy Cows
| Parameter | Treatment Group | Control Group | % Change / Effect | Study |
| NEFA (mmol/L) | Linear decrease with increasing doses | - | Dose-dependent reduction | Pereira et al. (2013) |
| 0.42 ± 0.03 | 0.59 ± 0.03 | Significant decrease (p < 0.05) | Nuber et al. (2016) | |
| BHBA (mmol/L) | Reduced concentrations | - | Reduction observed | Pereira et al. (2013) |
| 1.02 ± 0.06 | 1.34 ± 0.06 | Significant decrease (p < 0.05) | Nuber et al. (2016) | |
| - | - | 28% reduction (saline), 57% (5ml/100kg), 75% (10ml/100kg) | Şahal et al. (2017) | |
| Cholesterol (mmol/L) | Linear decrease with increasing doses | - | Dose-dependent reduction | Pereira et al. (2013) |
| Albumin | Higher | Lower | - | Pereira et al. (2022) |
Table 2: Effects on Milk Production and Composition in Dairy Cows
| Parameter | Treatment Group | Control Group | % Change / Effect | Study |
| Milk Yield ( kg/day ) | Linear increase with increasing doses | - | Dose-dependent increase | Pereira et al. (2013) |
| - | - | 3.66 kg/day increase | Pereira et al. (2022) | |
| 2.8 kg/day more in treated ketotic cows | - | Increased production | Deniz & Aksoy (2022) | |
| Milk Protein | Linear increase with increasing doses | - | Dose-dependent increase | Pereira et al. (2013) |
| Milk Fat & Total Solids | Quadratic effect (lowest at lower dose) | - | Dose-dependent quadratic effect | Pereira et al. (2013) |
Table 3: Effects on Reproductive Parameters in Dairy Cows
| Parameter | Treatment Group | Control Group | % Change / Effect | Study |
| Uterine Involution (by d 15-25) | 83% (5ml/100kg), 88% (10ml/100kg) | 44% | Stimulated uterine involution | Şahal et al. (2017) |
| Calving to First Insemination | Shorter interval | Longer interval | Shortened time to first insemination | Şahal et al. (2017) |
Experimental Protocols
The following is a generalized experimental protocol for evaluating the synergistic effects of this compound and cyanocobalamin in dairy cows, based on methodologies from cited studies.
Objective
To determine the effect of this compound and cyanocobalamin (B+C) supplementation on metabolic parameters, milk yield, and reproductive performance in postpartum dairy cows.
Experimental Animals and Design
-
Animals: Multiparous Holstein cows.
-
Grouping: Animals are randomly assigned to one of the following groups:
-
Control Group: Receives intramuscular injections of saline solution (e.g., 25 mL per cow per day).
-
Treatment Group (B+C): Receives intramuscular injections of a combination of this compound and cyanocobalamin (e.g., 2500 mg of this compound and 1.25 mg of cyanocobalamin in 25 mL per cow per day).
-
-
Administration: Injections are administered at specified intervals, for example, at day 0 (calving), day 3, and day 7 postpartum.
Data Collection and Analysis
-
Blood Sampling: Blood samples are collected at regular intervals (e.g., days 0, 3, 7, 14, 21, and 28 postpartum) for the analysis of metabolic parameters.
-
Metabolic Parameters: Serum concentrations of glucose, non-esterified fatty acids (NEFA), β-hydroxybutyrate (BHBA), cholesterol, urea, calcium, phosphorus, magnesium, aspartate aminotransferase (AST), and gamma-glutamyl transferase (GGT) are determined.
-
Milk Yield and Composition: Milk production is recorded daily, and milk composition (fat, protein, lactose, total solids) is analyzed at regular intervals.
-
Body Condition Score (BCS): BCS is evaluated weekly to monitor changes in body reserves.
-
Reproductive Parameters: Time to first ovulation, uterine involution, and conception rates are monitored.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods, such as repeated measures ANOVA, to evaluate the effects of the treatment over time.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound and Cyanocobalamin.
Discussion and Conclusion
The combination of this compound and cyanocobalamin demonstrates a clear synergistic effect in improving the metabolic status of high-producing animals. The quantitative data consistently shows a reduction in markers of negative energy balance (NEFA and BHBA), coupled with an increase in milk production. The proposed mechanism, involving the complementary roles of this compound in energy supply and cyanocobalamin in key metabolic pathways, provides a strong rationale for their combined use.
For drug development professionals, the existing body of research provides a solid foundation for further investigation. Future studies could focus on elucidating the precise molecular targets of this compound and further detailing the signaling cascades affected by the combination therapy. Additionally, optimizing dosage and administration protocols for different species and production systems remains a valuable area of research.
References
The Influence of Butafosfan on Immunometabolism and Immune Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butafosfan is a synthetic organic phosphorus compound utilized in veterinary medicine, often in combination with vitamin B12, as a metabolic stimulant.[1][2] While its role in general metabolic processes is acknowledged, emerging evidence suggests that this compound also exerts significant influence on the intricate interplay between the immune system and cellular metabolism, a field known as immunometabolism. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on the metabolic programming and function of key immune cells.
This document summarizes quantitative data from various studies, details relevant experimental methodologies, and visualizes the known and proposed signaling pathways. It is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and explore the immunomodulatory potential of this compound.
This compound and the Modulation of Immunometabolism
Immunometabolism is the study of how metabolic pathways in immune cells regulate their function, differentiation, and fate. This compound appears to influence this complex interplay by modulating core metabolic processes that are fundamental to immune cell activity.
Energy Metabolism: Fueling the Immune Response
A robust immune response is energetically demanding, requiring a ready supply of adenosine triphosphate (ATP). Studies suggest that this compound may enhance energy metabolism, which is critical for immune cell activation, proliferation, and effector functions.
One of the proposed mechanisms of this compound is its role in supporting ATP synthesis.[1] As an organic phosphorus source, it is believed to favor the phosphorylation of molecules that are intermediates in key metabolic pathways such as glycolysis and the Krebs cycle, thereby improving the synthesis of ATP and ADP.[3] In mice, this compound administration has been shown to increase glycogen, ATP, and ADP levels in the liver and skeletal muscle, indicating a significant enhancement of energy metabolism.[3] This systemic increase in energy availability could translate to improved energetic capacity for immune cells.
Glucose and Lipid Metabolism: Building Blocks for Immunity
Beyond general energy production, this compound has been shown to influence glucose and lipid metabolism, both of which are central to immune cell function and differentiation.
A study in mice demonstrated that this compound's effects on glucose metabolism are linked to insulin signaling. The compound was found to influence the hepatic gene expression of key metabolic regulators. For instance, this compound increased the mRNA expression of Acyl-CoA oxidase 1 (Acox1), a key enzyme in fatty acid β-oxidation. In mice not subjected to food restriction, this compound also influenced the expression of glucokinase (Gck), an important enzyme in glucose metabolism. These findings suggest that this compound can modulate the metabolic programming of the liver, which in turn can affect the availability of substrates for immune cells.
Furthermore, in dairy cows with subclinical ketosis, treatment with this compound (in combination with cyanocobalamin) led to lower plasma concentrations of non-esterified fatty acids (NEFA) and β-hydroxybutyrate (BHBA), indicating an effect on lipid metabolism and ketogenesis.
The proposed mechanism involves this compound's influence on key metabolic signaling pathways. While direct evidence in immune cells is still emerging, the effects on hepatic gene expression suggest a potential interaction with pathways like the PI3K/Akt/mTOR and AMPK signaling axes, which are central regulators of immunometabolism.
Impact on Immune Cell Function
This compound's modulation of systemic and potentially cellular metabolism has direct consequences for the function of various immune cell populations.
Macrophages
Macrophages are versatile innate immune cells that play a critical role in phagocytosis, antigen presentation, and cytokine production. Their function is tightly linked to their metabolic state.
A study in mice demonstrated that a compound solution of this compound could significantly enhance the phagocytic index of the mononuclear phagocyte system. This suggests that this compound can augment the primary function of macrophages in clearing pathogens and cellular debris. While the direct impact of this compound on macrophage polarization (the differentiation into pro-inflammatory M1 or anti-inflammatory M2 phenotypes) has not been explicitly studied, its influence on metabolic pathways suggests a potential role. M1 macrophages typically rely on glycolysis, while M2 macrophages favor oxidative phosphorylation. By potentially enhancing ATP production and influencing substrate availability, this compound could theoretically modulate this balance.
T Lymphocytes
T lymphocytes are central to adaptive immunity, and their activation and differentiation are metabolically demanding processes. Upon activation, T cells switch from oxidative phosphorylation to aerobic glycolysis to support rapid proliferation and effector function.
Research in mice has shown that this compound can increase the percentage of CD4+ T lymphocytes and the CD4+/CD8+ ratio. This indicates a potential role for this compound in promoting the helper T cell response, which is crucial for coordinating the overall adaptive immune response. The enhanced energy metabolism attributed to this compound could directly support the energetic costs of T cell proliferation and cytokine production.
Neutrophils
Neutrophils are the most abundant type of white blood cell and are critical first responders to infection. Their functions, including chemotaxis, phagocytosis, and the formation of neutrophil extracellular traps (NETs), are highly energy-dependent.
A study in mice challenged with bacterial lipopolysaccharide (LPS) showed that this compound treatment had a dose-dependent effect on neutrophil counts. In unchallenged animals, a higher dose of this compound increased neutrophil counts. However, in LPS-challenged animals, the higher dose of this compound reduced the neutrophil count, which could be interpreted as a modulation of the inflammatory response. The same study also found that the higher dose of this compound increased circulating levels of the pro-inflammatory cytokine Interleukin-6 (IL-6) in unchallenged animals. This suggests that this compound may prime the innate immune system.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various immune and metabolic parameters as reported in the cited literature.
Table 1: Effects of this compound on Immune Cell Populations in Mice
| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |
| Phagocytic Index | Mice | Compound this compound Solution | Saline | Significantly Enhanced | |
| CD4+ T-lymphocyte (%) | Mice | Compound this compound Solution | Saline | Apparently Increased | |
| CD4+/CD8+ Ratio | Mice | Compound this compound Solution | Saline | Apparently Increased | |
| Neutrophil Count (Unchallenged) | Mice | This compound (200 mg/kg) | Placebo | Higher | |
| Neutrophil Count (LPS-Challenged) | Mice | This compound (200 mg/kg) | Placebo | ~50% Reduction |
Table 2: Effects of this compound on Inflammatory and Metabolic Markers
| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |
| Interleukin-6 (IL-6) (Unchallenged) | Mice | This compound (200 mg/kg) | Placebo | Elevated | |
| Plasma NEFA | Dairy Cows (Subclinical Ketosis) | This compound + Cyanocobalamin | Saline | Lower | |
| Plasma BHBA | Dairy Cows (Subclinical Ketosis) | This compound + Cyanocobalamin | Saline | Lower | |
| Plasma Glucagon | Dairy Cows (Subclinical Ketosis) | This compound | Saline | Consistently High |
Experimental Protocols
This section provides an overview of the methodologies used in the key studies cited. These protocols can serve as a basis for designing future research on this compound's immunometabolic effects.
In Vivo Murine Study of Immune Response
-
Objective: To evaluate the effect of this compound on pro-inflammatory markers and neutrophil activity in mice.
-
Animal Model: Forty-two mice randomly divided into three groups: this compound 50 mg/kg (BUT50), this compound 200 mg/kg (BUT200), and Control (CTL).
-
Treatment: Subcutaneous injections of this compound or placebo twice daily for eight consecutive days.
-
Challenge: On day 8, half of the animals in each group were challenged with bacterial lipopolysaccharide (LPS).
-
Sample Collection: Two hours after the challenge, animals were euthanized, and blood and spleen were collected.
-
Analysis:
-
Hematological Parameters: Analyzed from blood samples.
-
Cytokine Levels: Circulating levels of IL-6 and IL-1β were measured.
-
Myeloperoxidase (MPO) Activity: Assessed in spleen tissue as an index of neutrophil activity.
-
Macrophage Phagocytosis Assay (Carbon Particle Clearance Test)
-
Objective: To determine the effect of this compound on the phagocytic activity of the mononuclear phagocyte system.
-
Principle: The rate of clearance of intravenously injected carbon particles from the bloodstream is measured, which reflects the phagocytic activity of macrophages, primarily in the liver and spleen.
-
Procedure (General Outline):
-
Mice are treated with the compound this compound solution or a control.
-
A standardized suspension of carbon particles is injected intravenously.
-
Blood samples are collected at specific time intervals after injection.
-
The concentration of carbon particles in the blood samples is determined spectrophotometrically.
-
The phagocytic index is calculated based on the rate of carbon clearance.
-
T-Lymphocyte Subpopulation Analysis (Flow Cytometry)
-
Objective: To quantify the percentages of CD4+ and CD8+ T lymphocytes in peripheral blood.
-
Procedure (General Outline):
-
Peripheral blood is collected from this compound-treated and control animals.
-
Red blood cells are lysed.
-
The remaining white blood cells are stained with fluorescently labeled antibodies specific for T-cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8).
-
The stained cells are analyzed using a flow cytometer to determine the percentage of different T-cell subpopulations.
-
Conclusion and Future Directions
The available evidence indicates that this compound has a multifaceted impact on the immune system, likely mediated through its influence on cellular metabolism. It appears to enhance the phagocytic capacity of macrophages, modulate neutrophil responses, and promote a CD4+ T helper cell phenotype. These effects are likely underpinned by this compound's role in improving energy metabolism and influencing glucose and lipid metabolic pathways.
However, significant gaps in our understanding remain. The precise molecular mechanisms by which this compound modulates immunometabolism are not yet fully elucidated. Future research should focus on:
-
Investigating the direct effects of this compound on the metabolic programming of isolated immune cells. This would involve techniques such as metabolic flux analysis to measure glycolysis and oxidative phosphorylation rates.
-
Elucidating the specific signaling pathways (e.g., mTOR, AMPK, PI3K/Akt) in immune cells that are affected by this compound.
-
Determining the impact of this compound on macrophage M1/M2 polarization and the functional consequences for inflammation and tissue repair.
-
Conducting more extensive studies to quantify the effects of this compound on a wider range of immune cell functions , including cytokine and chemokine production, and the formation of neutrophil extracellular traps.
A deeper understanding of this compound's immunometabolic effects will be crucial for its potential development as an immunomodulatory agent in various therapeutic contexts.
References
- 1. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative phosphorylation regulates interleukin-10 production in regulatory B cells via the extracellular signal-related kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Markers to Delineate Murine M1 and M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the role of Butafosfan in nutrient-sensing pathways
An In-depth Technical Guide: Investigating the Role of Butafosfan in Nutrient-Sensing Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic organic phosphorus compound used in veterinary medicine, primarily as a metabolic stimulant.[1] It is often administered in combination with cyanocobalamin (Vitamin B12) to mitigate the effects of metabolic stress and negative energy balance, particularly in production animals like dairy cows during the transition period.[2][3][4] While its efficacy in improving metabolic function is recognized, the precise molecular mechanisms underpinning its action remain an area of active investigation.[5] This guide explores the current understanding of this compound's metabolic effects and investigates its potential role in modulating core nutrient-sensing pathways, such as the insulin/IGF-1, AMPK, and mTOR signaling cascades. These pathways are central regulators of cellular growth, proliferation, and metabolism, making them critical targets for understanding how metabolic stimulants function.
This compound's Established Metabolic Effects
This compound's primary role is to intervene in energy metabolism, particularly during periods of catabolic stress. It is believed to act as a source of organic phosphorus, which is essential for the phosphorylation of intermediates in key metabolic cycles. This action is thought to promote the synthesis of adenosine triphosphate (ATP), the cell's primary energy currency.
Key reported effects include:
-
Carbohydrate Metabolism: this compound may enhance gluconeogenesis and glycolysis, leading to an increase in blood glucose levels. Studies in mice have shown it can increase liver and muscle glycogen stores.
-
Energy Production: By facilitating key metabolic pathways, it is suggested to improve the synthesis of ATP and adenosine diphosphate (ADP).
-
Lipid Metabolism: this compound has been observed to reduce the mobilization of body fat (lipolysis) during periods of caloric restriction. This is evidenced by lower concentrations of non-esterified fatty acids (NEFA) and beta-hydroxybutyrate (BHBA) in treated animals. In mice, it preserved white adipose tissue mass under food restriction.
Interaction with Core Nutrient-Sensing Pathways
While direct evidence is still emerging, this compound's known metabolic effects provide a strong basis for hypothesizing its interaction with the primary nutrient-sensing pathways.
Insulin / IGF-1 Signaling Pathway
The insulin pathway is critical for regulating glucose homeostasis. Research in mice has explicitly suggested that this compound's effects on glucose metabolism involve insulin signaling. In a state of food restriction, this compound treatment was shown to increase the Homeostatic Model Assessment (HOMA) index, a measure related to insulin resistance. Furthermore, its administration influenced the hepatic mRNA expression of key genes within this pathway, including Glucokinase (Gck), Phosphoinositide 3-kinase (PI3K), and Insulin Receptor Substrate 1 (Irs1), with effects being dependent on the animals' underlying diet (control vs. hypercaloric). This suggests that this compound may modulate insulin sensitivity and glucose uptake at the molecular level.
AMPK and mTOR Signaling Pathways
The AMP-activated protein kinase (AMPK) is a primary cellular energy sensor, activated by a high AMP:ATP ratio (a state of low energy). Once active, AMPK phosphorylates downstream targets to inhibit anabolic processes (which consume ATP) and activate catabolic processes (which generate ATP). A key target of AMPK is the mechanistic target of rapamycin complex 1 (mTORC1) pathway, which is a central regulator of cell growth and protein synthesis. AMPK activation directly inhibits mTORC1 activity.
There is currently no direct evidence demonstrating this compound's interaction with AMPK or mTOR. However, a strong hypothesis can be formulated based on its mechanism of action. By promoting metabolic efficiency and increasing the synthesis of ATP, this compound could lead to a lower AMP:ATP ratio. This low-energy-stress state would reduce the allosteric activation of AMPK. Consequently, the inhibitory signal from AMPK to mTORC1 would be lifted, permitting mTORC1 to promote protein synthesis and other anabolic activities. This proposed mechanism aligns with this compound's role as a metabolic stimulant that helps animals recover from a negative energy balance.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating this compound's effects.
Table 1: Effects of this compound on Metabolic Parameters in Mice with Food Restriction
| Parameter | Treatment Group | Result | p-value | Reference |
|---|---|---|---|---|
| NEFA Concentration | This compound vs. Saline | Increased | p = 0.0022 | |
| Epididymal WAT Mass | This compound vs. Saline | Preserved | p = 0.047 | |
| Blood Glucose | This compound | Increased | - | |
| HOMA Index | This compound | Increased | - |
NEFA: Non-Esterified Fatty Acids; WAT: White Adipose Tissue; HOMA: Homeostatic Model Assessment.
Table 2: Effects of this compound on Hepatic Gene Expression in Mice
| Gene | Condition | Result | p-value | Reference |
|---|---|---|---|---|
| Glucokinase (Gck) | Food Restriction | Higher Expression | p = 0.005 | |
| Glucokinase (Gck) | No Food Restriction | Reduced Expression | p = 0.02 |
| Acyl-CoA Oxidase 1 (Acox1) | No Food Restriction | Increased Expression | p = 0.03 | |
Experimental Protocols
This section details a representative methodology for investigating this compound's metabolic effects, adapted from studies in mice.
Animal Model and Treatment Protocol
-
Animal Model: Male mice (e.g., C57BL/6J strain).
-
Acclimatization: House animals under standard conditions (12h light/dark cycle, controlled temperature) for at least one week before the experiment.
-
Dietary Induction (Optional): To study effects under specific metabolic states, feed animals specialized diets for a period (e.g., 9 weeks).
-
Control Diet: Standard chow.
-
Hypercaloric Diet (HCD): A diet high in fat and sugar to induce an overweight state.
-
-
Treatment Groups: Randomize animals into treatment groups. A typical design involves a 2x2 factorial structure: Treatment (this compound vs. Saline) and Nutritional State (e.g., Ad libitum vs. Food Restriction).
-
Drug Administration:
-
Prepare this compound solution (e.g., 50 mg/kg body weight) and a sterile saline control.
-
Administer subcutaneously twice daily for a set period (e.g., 7 days).
-
-
Food Restriction (if applicable): During the treatment week, provide restricted groups with a percentage (e.g., 60%) of the average food consumed in the preceding week.
-
Sample Collection: At the end of the treatment period, euthanize animals and collect blood and tissue samples (e.g., liver, adipose tissue) for analysis.
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Isolate total RNA from frozen liver tissue using a suitable commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.
-
Design or use validated primers for target genes (e.g., Gck, Acox1, PI3K, Irs1) and a stable housekeeping gene (e.g., β-actin, GAPDH) for normalization.
-
Run reactions in triplicate for each sample.
-
-
Data Analysis: Calculate relative gene expression using the comparative Ct (2-ΔΔCt) method, normalizing target gene expression to the housekeeping gene.
Conclusion and Future Directions
The available evidence strongly indicates that this compound functions as a potent metabolic modulator, primarily by influencing energy, glucose, and lipid metabolism. Its effects on the expression of key genes within the insulin signaling pathway provide the most direct link to a core nutrient-sensing network to date. The hypothesized indirect activation of mTORC1 via AMPK suppression, driven by improved cellular energy status, presents a compelling model that aligns with this compound's observed physiological effects.
Future research should aim to validate these hypotheses directly. Key experimental questions include:
-
Does this compound treatment alter the phosphorylation status of key signaling proteins like AMPK, mTOR, S6K, and Akt in relevant tissues?
-
Can the effects of this compound be blocked by specific inhibitors of the PI3K/Akt or mTOR pathways?
-
What are the downstream metabolomic consequences of this compound administration, and how do they correlate with changes in nutrient-sensing pathway activity?
Answering these questions will provide a more complete molecular picture of this compound's mechanism of action, enhancing its clinical application and paving the way for the development of more targeted metabolic therapies.
References
- 1. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Butafosfan as a potential modulator of cellular bioenergetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Butafosfan is a synthetic organic phosphorus compound utilized in veterinary medicine, primarily as a metabolic stimulant.[1][2][3] Chemically distinct from naturally occurring organophosphorus compounds like ATP, this compound is suggested to play a role in various metabolic processes, particularly those related to energy production.[3][4] While its precise mechanism of action is still under investigation, emerging evidence points towards its potential to modulate cellular bioenergetics by influencing key metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cellular energy metabolism, with a focus on quantitative data, experimental methodologies, and implicated signaling pathways.
Core Mechanism of Action: Modulating Cellular Energy Metabolism
This compound's primary proposed function is its intervention in energy metabolism. Studies, predominantly in animal models, suggest that it can influence carbohydrate and lipid metabolism, leading to an improved energy status. The compound is often administered in combination with cyanocobalamin (Vitamin B12), which can complicate the attribution of specific effects. However, research on this compound as a single agent has begun to elucidate its independent contributions.
Effects on Glucose Metabolism
This compound administration has been shown to impact glucose homeostasis. In mice subjected to a hypercaloric diet and subsequent caloric restriction, this compound treatment led to an increase in blood glucose levels. This effect is thought to be linked to the modulation of key metabolic pathways such as gluconeogenesis and glycolysis. The rationale is that as an organic phosphorus compound, this compound may favor the phosphorylation of intermediates in these pathways, thereby enhancing glucose synthesis and utilization.
Influence on Lipid Metabolism
This compound has also been observed to affect lipid metabolism. In overweight mice under caloric restriction, this compound treatment helped preserve white adipose tissue mass and influenced the expression of genes related to fatty acid metabolism. Specifically, an increased expression of genes such as Acox1, Cpt1a, and Acaca was noted, suggesting a potential role in reducing fatty acid accumulation in the liver.
Enhancement of ATP Synthesis
A central aspect of this compound's metabolic influence is its suggested role in promoting the synthesis of adenosine triphosphate (ATP) and adenosine diphosphate (ADP). Studies in mice have indicated that this compound can increase glycogen, ATP, and ADP levels in both the liver and skeletal muscle. This enhancement of the cellular energy currency is a key factor in its proposed role as a metabolic stimulant.
Quantitative Data on this compound's Metabolic Effects
The following tables summarize the quantitative findings from key studies on the effects of this compound on various metabolic parameters.
Table 1: Effects of this compound on Blood Metabolites in Mice
| Parameter | Treatment Group | Control Group (Saline) | P-value | Study Condition | Reference |
| Glucose (mg/dL) | Higher | Lower | < 0.001 | Hypercaloric diet + food restriction | |
| NEFA (mmol/L) | Increased | Reduced | 0.0022 | Hypercaloric diet + food restriction | |
| HOMA Index | Increased | Decreased | < 0.015 | Hypercaloric diet + food restriction |
Data from mice fed a hypercaloric diet and subjected to food restriction. This compound was administered at 50 mg/kg body weight.
Table 2: Effects of this compound on Hepatic Gene Expression in Mice
| Gene | Treatment Group vs. Control | P-value | Function | Study Condition | Reference |
| Gck | Higher | 0.005 | Glucokinase (Glycolysis) | Hypercaloric diet + food restriction | |
| Acox1 | Increased | 0.011 | Acyl-CoA Oxidase 1 (Fatty Acid Oxidation) | No food restriction | |
| Irs2 | Increased | 0.003 | Insulin Receptor Substrate 2 | Hypercaloric diet + food restriction | |
| PI3K | Influenced by diet | - | Phosphatidylinositol 3-kinase | Control diet | |
| Irs1 | Influenced by diet | - | Insulin Receptor Substrate 1 | Control diet |
Gene expression changes were measured by qPCR in liver tissue of mice under various dietary and treatment conditions.
Signaling Pathways Modulated by this compound
The metabolic effects of this compound appear to be mediated, at least in part, through the modulation of specific signaling pathways. The insulin signaling pathway has been identified as a key target.
Insulin Signaling Pathway
This compound has been shown to influence the insulin signaling pathway, particularly under conditions of metabolic stress. In mice, this compound treatment was associated with an increased HOMA index, suggesting an alteration in insulin sensitivity. Furthermore, this compound influenced the mRNA expression of key components of the insulin signaling cascade, including Insulin Receptor Substrate 1 (Irs1), Insulin Receptor Substrate 2 (Irs2), and Phosphatidylinositol 3-kinase (PI3K). The upregulation of glucokinase (Gck), a gene regulated by insulin, further supports the hypothesis that this compound's effects are dependent on insulin signaling.
Caption: Proposed modulation of the insulin signaling pathway by this compound.
Potential Involvement of Other Signaling Pathways
While the evidence is less direct, this compound's role in regulating cellular energy status suggests potential interactions with other key metabolic signaling pathways, such as the AMP-activated protein kinase (AMPK) and Protein Kinase C (PKC) pathways.
-
AMPK Pathway: As a central sensor of cellular energy status, AMPK is activated under conditions of low ATP. Given that this compound is suggested to increase ATP levels, it may indirectly influence AMPK activity. Further research is needed to explore a direct link between this compound and the AMPK signaling cascade.
-
PKC Pathway: PKC isoforms are involved in a wide range of cellular processes, including metabolic regulation. The interplay between insulin signaling and PKC is well-established. Future studies could investigate whether this compound's effects on glucose and lipid metabolism involve the modulation of specific PKC isoforms.
Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating the effects of this compound.
Animal Studies and this compound Administration
-
Animal Model: Studies have utilized C57BL/6 male mice.
-
Housing and Diet: Mice are housed under controlled conditions with a 12-hour light/dark cycle. They are fed either a standard control diet or a hypercaloric diet (HCD) to induce a state of metabolic stress.
-
Treatment Groups: Animals are typically divided into groups receiving either this compound or a saline control.
-
This compound Administration: this compound is administered subcutaneously, often twice daily for a period of seven days, at a dosage of 50 mg/kg of body weight.
-
Sample Collection: At the end of the treatment period, animals are euthanized, and blood, liver, and adipose tissues are collected for analysis. Tissues are often snap-frozen in liquid nitrogen and stored at -80°C.
Caption: General experimental workflow for in vivo this compound studies.
Blood Biochemical Analysis
-
Sample Preparation: Blood samples are centrifuged to isolate serum, which is then stored at -80°C.
-
Glucose and NEFA Measurement: Serum glucose and non-esterified fatty acids (NEFA) are typically analyzed using colorimetric assay kits according to the manufacturer's instructions.
-
Insulin Measurement and HOMA-IR Calculation: Serum insulin levels are measured, and the homeostatic model assessment for insulin resistance (HOMA-IR) is calculated to estimate insulin sensitivity.
Hepatic Gene Expression Analysis (qPCR)
-
RNA Extraction: Total RNA is extracted from frozen liver tissue using appropriate reagents and protocols.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): qPCR is performed using SYBR Green or TaqMan chemistry to quantify the expression levels of target genes related to metabolic pathways. A housekeeping gene (e.g., β-actin) is used for normalization. The thermal cycling protocol typically involves an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.
Metabolomics Analysis
-
Sample Preparation: Liver tissue or plasma samples are prepared for metabolomic analysis.
-
Analytical Technique: Mass spectrometry-based targeted metabolomics, such as using the AbsoluteIDQ p180 kit, can be employed to quantify a wide range of metabolites, including amino acids, acylcarnitines, and phospholipids.
-
Data Analysis: Multivariate statistical analysis, such as partial least squares discriminant analysis (PLS-DA), is used to identify significant changes in the metabolome between treatment groups.
ATP Level Measurement
While specific protocols for this compound studies are not detailed in the provided results, a general approach for measuring cellular ATP levels involves the following steps:
-
Cell Lysis: Cells or tissues are lysed to release intracellular ATP.
-
Luciferin-Luciferase Assay: The ATP concentration in the lysate is quantified using a luciferin-luciferase-based assay. The light produced in this reaction is proportional to the amount of ATP present and is measured using a luminometer.
Conclusion and Future Directions
This compound shows promise as a modulator of cellular bioenergetics, with evidence pointing to its influence on glucose and lipid metabolism, and ATP synthesis. Its effects appear to be at least partially mediated through the insulin signaling pathway. However, the precise molecular mechanisms underlying its action require further investigation. Many existing studies have been conducted using a combination of this compound and cyanocobalamin, highlighting the need for more research on this compound as a single agent to delineate its specific contributions.
Future research should focus on:
-
In vitro studies: Investigating the direct effects of this compound on cellular respiration and mitochondrial function in isolated cell and mitochondrial preparations.
-
Broader signaling pathway analysis: Exploring the potential involvement of other key metabolic signaling pathways, such as AMPK and PKC, in mediating the effects of this compound.
-
Untargeted metabolomics: Employing untargeted metabolomics approaches to gain a more comprehensive understanding of the metabolic shifts induced by this compound.
-
Dose-response studies: Conducting detailed dose-response studies to determine the optimal concentrations for its metabolic effects.
A deeper understanding of this compound's mechanism of action will be crucial for its potential development as a therapeutic agent for metabolic disorders.
References
- 1. Effect of multiple intravenous injections of butaphosphan and cyanocobalamin on the metabolism of periparturient dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape of Butafosfan: A Technical Guide for Researchers
November 2025
Introduction
Butafosfan, a synthetic organic phosphorus compound, has been utilized in veterinary medicine for decades, primarily as a metabolic stimulant and a source of phosphorus, often in combination with cyanocobalamin (Vitamin B12).[1][2] While its on-target effects are generally associated with influencing energy metabolism, a growing body of research has begun to shed light on a broader spectrum of off-target effects across various biological systems.[3][4] This technical guide provides an in-depth exploration of these off-target effects in research models, presenting quantitative data, detailed experimental protocols, and visualized signaling pathways to support the scientific community in understanding the multifaceted actions of this compound. The precise mechanism of action for this compound remains largely unknown, making the distinction between on-target and off-target effects challenging; however, this guide will focus on its documented physiological and cellular impacts beyond simple phosphorus supplementation.[5]
Toxicological Profile
The acute toxicity of this compound is considered to be very low. Toxicological studies have been conducted across various research models to establish its safety profile.
Acute and Repeated-Dose Toxicity Data
| Species | Route of Administration | Parameter | Value | Observed Signs | Citation |
| Mouse | Oral | LD50 | ~16,000 mg/kg bw | - | |
| Mouse | Subcutaneous | LD50 | ~21,000 mg/kg bw | - | |
| Mouse | Intravenous | LD50 | ~10,000 mg/kg bw | - | |
| Mouse | Intraperitoneal | LD50 | >2,500 mg/kg bw | - | |
| Rat (Wistar) | Oral (drinking water) | NOEL (13 weeks) | 1220 mg/kg bw (male), 1410 mg/kg bw (female) | Increased water intake, diarrhea, decreased body weight gain at high doses. | |
| Dog (Beagle) | Oral (gavage) | NOEL (13 weeks) | 60 mg/kg bw | Liquid feces at high doses, reduction in body weight gain in high-dose males. | |
| Chicken | Intramuscular | LD50 | 9,974 mg/kg bw | Excitation, cyanosis, sternal recumbency, diarrhea. |
Reproductive and Developmental Toxicity
Studies in pregnant Wistar rats orally administered up to 1000 mg/kg bw/day of this compound during gestation days 6 to 19 showed no evidence of teratogenicity, fetotoxicity, or maternal toxicity. The No-Observed-Effect Level (NOEL) for both maternal and developmental toxicity was determined to be 1000 mg/kg bw/day. However, one study investigating the effect of this compound on bovine oocyte maturation in vitro suggested that higher concentrations could be detrimental to cleavage and embryo development.
Genotoxicity and Carcinogenicity
A total of five studies investigating the mutagenic potential of this compound concluded that the compound is not genotoxic. Carcinogenicity studies have not been conducted, justified by the negative results in mutagenicity studies and the absence of structural relationships with known carcinogenic substances.
Off-Target Effects on Metabolic Pathways
This compound has been shown to exert significant influence on energy, carbohydrate, and lipid metabolism, extending beyond its role as a simple phosphorus donor.
Energy Metabolism
In mice, this compound has been shown to enhance energy metabolism by increasing glycogen, adenosine triphosphate (ATP), and adenosine diphosphate (ADP) in both the liver and skeletal muscle.
Glucose and Lipid Metabolism
Studies in dairy cows with subclinical ketosis have demonstrated that this compound, particularly in combination with cyanocobalamin, can positively affect lipid metabolism. In these animals, the combination therapy led to lower plasma concentrations of non-esterified fatty acids (NEFA) and beta-hydroxybutyrate (BHBA). Furthermore, it was observed that the hepatic mRNA abundance of liver X receptor α, a key regulator of lipid metabolism, was higher in cows treated with the combination. In mice fed a hypercaloric diet and subjected to food restriction, this compound treatment was found to increase blood glucose levels and reduce fat mobilization.
Experimental Protocol: Evaluation of Metabolic Effects in Dairy Cows
-
Objective: To investigate the effects of this compound alone or in combination with cyanocobalamin on the metabolism of early lactating dairy cows with subclinical ketosis.
-
Animal Model: 51 dairy cows with subclinical ketosis, approximately 22 days post-partum.
-
Treatment Groups:
-
Control (CON): Intravenous (IV) injection of 0.9% saline solution.
-
This compound (BUT): IV injection of this compound at 10 ml/100 kg of body weight.
-
This compound + Cyanocobalamin (BUTCO): IV injection of this compound and cyanocobalamin at a similar concentration to the commercial product Catosal®.
-
-
Administration: Injections were administered on days 1-3 of the study.
-
Sample Collection: Blood samples were collected for analysis of plasma metabolites. Liver biopsies were performed on day 7 to assess mRNA abundance of key metabolic genes.
-
Parameters Measured: Plasma NEFA, BHBA, and glucose concentrations. Hepatic mRNA abundance of liver X receptor α and beta-hydroxybutyrate dehydrogenase 2.
Figure 1: Simplified pathway of this compound's influence on metabolic parameters.
Immunomodulatory Effects
This compound has demonstrated the ability to modulate the immune system in various research models.
Enhancement of Immune Response
In mice, a compound solution of this compound was found to significantly enhance the phagocytic indices of the mononuclear phagocyte system and the content of serum hemolysin. It also led to an increase in the percentage of CD4+ T lymphocytes and the CD4+/CD8+ T lymphocyte ratio, suggesting that this compound can potentiate immune function by enhancing non-specific and stimulating specific cellular and humoral immune responses. In olive flounder subjected to cold stress, this compound in combination with cyanocobalamin was shown to improve non-specific immune responses.
Experimental Protocol: Assessment of Immune Stimulation in Mice
-
Objective: To study the immune-stimulating properties of a compound this compound solution in mice.
-
Animal Model: Healthy adult mice.
-
Treatment: Administration of a compound this compound solution.
-
Parameters Measured:
-
Phagocytic index of the mononuclear phagocyte system.
-
Serum hemolysin content.
-
Percentage of CD4+ and CD8+ T lymphocytes in peripheral blood, and the CD4+/CD8+ ratio, analyzed by flow cytometry.
-
Figure 2: Overview of this compound's immunomodulatory effects in mice.
Neuroprotective and Anti-Stress Effects
Emerging research indicates that this compound may have neuroprotective properties and can mitigate stress responses.
Reduction of Stress Markers
In a study on piglets subjected to social stress, subcutaneous injection of this compound (as a component of Catosal®) reduced the stress-induced salivary cortisol response and the frequency of aggressive behavior. This suggests a potential role for this compound in modulating the hypothalamic-pituitary-adrenal (HPA) axis.
Neuroprotection
A study investigating the effects of this compound-Vitamin B12 combination against brain damage induced by circadian rhythm disorder in rats found that the treatment reduced neuronal degeneration, hyperemia, and hemorrhage. The treatment group also showed modulation of brain-derived neurotrophic factor (BDNF), glial fibrillary acidic protein (GFAP), and nuclear factor-kappa B (NF-κB) expression, suggesting a neuroprotective role.
Experimental Protocol: Evaluation of Anti-Stress Effects in Piglets
-
Objective: To assess the efficacy of this compound in the metaphylactic treatment of social stress in piglets.
-
Animal Model: 6-week-old female piglets.
-
Stress Model: Housing two unfamiliar pigs together in a new pen for 2 hours to induce psychosocial stress.
-
Treatment:
-
Treatment Group: Subcutaneous injection of Catosal® at a dose equivalent to 20 mg this compound per kg body weight immediately before the stress exposure.
-
Control Group: Received a control solution containing all ingredients of Catosal® except this compound.
-
-
Parameters Measured:
-
Frequency and duration of aggressive behavior during the 2-hour encounter.
-
Salivary cortisol concentrations measured during the stress period.
-
Figure 3: Logical workflow of this compound's effect on stress response.
Conclusion
The available research demonstrates that this compound's biological activities are more complex than initially perceived, with significant off-target effects on metabolic regulation, immune function, and the neuroendocrine stress response. While the precise molecular targets and signaling pathways remain to be fully elucidated, the evidence presented in this guide highlights the need for further investigation into these pleiotropic effects. For researchers and drug development professionals, a thorough understanding of this off-target profile is critical for the accurate interpretation of experimental data and for exploring potential new therapeutic applications of this compound. Future research should focus on identifying the specific molecular interactions of this compound to build a more complete picture of its mechanism of action.
References
- 1. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 3. researchgate.net [researchgate.net]
- 4. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
Butafosfan's Interaction with Mitochondrial Respiratory Chain Complexes: A Technical Guide
Abstract
Butafosfan is an organic phosphorus compound widely used in veterinary medicine as a metabolic stimulant, often in combination with cyanocobalamin (Vitamin B12). It is reputed to enhance energy metabolism, particularly during periods of metabolic stress. Despite its widespread use, the precise mechanism of action at the subcellular level remains largely unelucidated. This technical guide provides an in-depth review of the current scientific literature concerning the interaction of this compound with mitochondria, specifically focusing on the respiratory chain complexes. Our comprehensive analysis reveals a significant gap in the literature, with no direct experimental evidence to date demonstrating a direct interaction between this compound and mitochondrial respiratory chain complexes I-V. This guide summarizes the existing in vivo and in vitro data on this compound's metabolic effects, presents detailed experimental protocols from key studies, and proposes hypothetical mechanisms and future research directions to clarify its role in cellular bioenergetics.
Introduction
This compound, [1-(butylamino)-1-methylethyl]-phosphonic acid, is a synthetic organic phosphorus compound. Unlike inorganic phosphate or biologically incorporated phosphorus in molecules like ATP, this compound's phosphorus is in a phosphonic acid derivative form[1]. It is primarily used to support metabolic processes in various animal species, with claims of improving liver function, stimulating feed intake, and aiding in recovery from stress and disease[2][3]. The prevailing hypothesis is that this compound acts as a metabolic stimulant, influencing carbohydrate, and lipid metabolism, and promoting the synthesis of ATP[2][4].
Mitochondria, as the central hubs of cellular energy production through oxidative phosphorylation (OXPHOS), are a logical target for any compound purported to be a "metabolic stimulant." The mitochondrial electron transport chain (ETC), composed of complexes I-IV and ATP synthase (complex V), is the primary site of ATP synthesis. Therefore, understanding whether this compound directly modulates the activity of these complexes is crucial to defining its mechanism of action.
This guide critically evaluates the existing evidence and highlights the conspicuous absence of direct studies on this compound's effects on the mitochondrial respiratory chain.
Current State of Research: Indirect Evidence and Systemic Effects
Current research on this compound's metabolic influence is limited to in vivo animal studies and a few in vitro experiments that do not directly assess mitochondrial respiratory chain function. These studies focus on systemic or cellular metabolic parameters.
Effects on Energy Metabolism
Several studies have reported that this compound, usually in combination with cyanocobalamin, influences key indicators of energy status.
-
ATP and ADP Levels: A study in mice found that a compound solution of this compound increased the levels of adenosine triphosphate (ATP) and adenosine diphosphate (ADP) in both the liver and skeletal muscle. This has led to the general belief that this compound promotes ATP synthesis.
-
Carbohydrate Metabolism: this compound is thought to favor the phosphorylation of molecules in key metabolic pathways such as gluconeogenesis and glycolysis. In mice, this compound administration was shown to increase blood glucose concentrations.
-
Lipid Metabolism: In dairy cows with subclinical ketosis, the combination of this compound and cyanocobalamin was found to lower plasma concentrations of non-esterified fatty acids (NEFA) and beta-hydroxybutyrate (BHBA). This suggests an influence on lipid mobilization and oxidation.
Studies on Mitochondrial Activity
Direct assessments of this compound's impact on mitochondrial function are scarce and have not shown a positive effect.
-
A study on chilled boar semen supplemented with this compound and cyanocobalamin found no effect on mitochondrial activity on days 3, 5, and 7 of storage. Another study in mice also noted no improvement in mitochondrial activity with the supplement, in contrast to other findings.
This lack of a direct positive effect on mitochondrial activity in the few studies that have assessed it underscores the gap in our understanding of this compound's mechanism.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the metabolic effects of this compound.
Table 1: Effects of this compound on Blood Metabolites in Mice
| Parameter | Control (Saline) | This compound | % Change | Study |
| Blood Glucose (mmol/L) | Lower | Higher (p < 0.001) | Increase | Weiller et al., 2020 |
| HOMA Index | Lower | Higher (p < 0.015) | Increase | Weiller et al., 2020 |
| NEFA (mmol/L) | No significant change | Increased in food-restricted mice (p = 0.0022) | Increase | Weiller et al., 2020 |
Table 2: Effects of this compound with Cyanocobalamin on Plasma Metabolites in Ketotic Dairy Cows
| Parameter | Control (Saline) | This compound + B12 | % Change | Study |
| NEFA (mmol/L) | 0.59 ± 0.03 | 0.42 ± 0.03 (p < 0.05) | -28.8% | Nuber et al., 2016 |
| BHBA (mmol/L) | 1.34 ± 0.06 | 1.02 ± 0.06 (p < 0.05) | -23.9% | Nuber et al., 2016 |
Detailed Experimental Protocols
To facilitate reproducibility and further investigation, detailed methodologies from key cited papers are provided below.
Protocol for Assessing Metabolic Parameters in Mice (Adapted from Weiller et al., 2020)
-
Animals and Treatment: Male mice are fed a hypercaloric diet for nine weeks. In the tenth week, they are subjected to food restriction (60% of previous intake) and treated with either this compound (50 mg/kg, subcutaneously, twice daily for 7 days) or saline.
-
Blood Sampling and Analysis: Blood samples are collected at the end of the treatment period. Plasma glucose, NEFA, and insulin are measured using commercial enzymatic kits. The Homeostatic Model Assessment for Insulin Resistance (HOMA) index is calculated.
-
Gene Expression Analysis: Livers are collected, and RNA is extracted. Quantitative real-time PCR is performed to measure the mRNA expression of genes involved in metabolism, such as those related to insulin signaling and gluconeogenesis.
Protocol for Assessing Mitochondrial Activity in Boar Sperm (Adapted from Srisuwattana et al., 2020)
-
Semen Preparation: Boar semen is diluted with a semen extender supplemented with varying concentrations of this compound and cyanocobalamin.
-
Mitochondrial Membrane Potential Staining: The fluorescent probe JC-1 is used to assess mitochondrial membrane potential. Sperm samples are incubated with JC-1 (25 µM in DMSO) in the dark at 37°C for 30 minutes.
-
Microscopy: At least 200 spermatozoa are counted using an epifluorescent microscope. Sperm with high mitochondrial membrane potential exhibit orange fluorescence, while those with low potential show green fluorescence.
Hypothetical Mechanisms and Future Directions
Given the absence of direct evidence, the following section explores potential, yet unproven, mechanisms by which this compound might influence mitochondrial function. These are speculative and intended to guide future research.
Potential Indirect Effects on the Respiratory Chain
This compound's primary role may be to provide an organic source of phosphorus that can be utilized in various metabolic pathways, which in turn could indirectly affect mitochondrial respiration.
Caption: Hypothetical indirect influence of this compound on the mitochondrial ETC.
This pathway suggests that this compound may enhance glycolysis and other upstream metabolic pathways, leading to an increased supply of substrates like pyruvate and NADH for the mitochondria. This increased substrate availability would then drive the electron transport chain and ATP synthesis without any direct interaction of this compound with the respiratory complexes themselves.
Comparison with Other Phosphorus-Containing Compounds
While structurally distinct, other phosphorus compounds are known to interact with mitochondria.
-
Phosphine (PH3): This simple phosphorus hydride is a known mitochondrial toxin that inhibits the activity of respiratory chain complexes, particularly complex IV (cytochrome c oxidase).
-
Bisphosphonates: This class of drugs, used to treat bone disorders, can impair mitochondrial respiratory function and induce mitochondria-dependent apoptosis. Some non-hydrolyzable ATP analogs of bisphosphonates can alter oxygen consumption and depolarize the mitochondrial membrane.
These examples show that phosphorus-containing compounds can directly target mitochondrial components. However, it is crucial to reiterate that this compound has a very low toxicity profile, suggesting a different mode of action from these mitochondrial toxins.
Proposed Experimental Workflow for Future Research
To definitively determine if this compound interacts with the mitochondrial respiratory chain, the following experimental workflow is proposed.
Caption: Proposed workflow to test this compound's direct effects on mitochondria.
This workflow involves isolating mitochondria and then using a suite of standard bioenergetic assays to measure oxygen consumption rates with different substrates, the specific activity of each respiratory chain complex, the production of reactive oxygen species (ROS), and changes in mitochondrial membrane potential in the presence and absence of this compound.
Conclusion
The assertion that this compound is a "metabolic stimulant" that enhances energy production is well-documented in veterinary literature. However, a deep dive into the available scientific evidence reveals that its mechanism of action remains speculative. Critically, there are no published studies that provide direct evidence of an interaction between this compound and the mitochondrial respiratory chain complexes. The observed increases in ATP and alterations in carbohydrate and lipid metabolism are likely systemic effects, potentially stemming from this compound's role as a phosphorus donor for upstream metabolic pathways. The lack of effect on mitochondrial activity in boar sperm further challenges the hypothesis of direct mitochondrial engagement.
For the research and drug development community, this represents a significant knowledge gap. The proposed experimental workflow outlines a clear path to elucidating the true subcellular mechanism of this compound. Until such studies are conducted, claims of direct mitochondrial enhancement by this compound should be considered unsubstantiated. Future research should focus on discerning between direct effects on mitochondrial bioenergetics and indirect, systemic metabolic modulation.
References
- 1. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How mitochondria produce reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Analysis of Butafosfan in Biological Samples by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butafosfan is an organic phosphorus compound utilized in veterinary medicine to influence metabolism.[1] Its analysis in biological matrices is crucial for pharmacokinetic, toxicokinetic, and residue studies. This application note details a robust and sensitive HPLC-MS/MS method for the quantification of this compound in plasma, urine, and tissue samples. The described protocols provide a comprehensive workflow from sample preparation to data acquisition, ensuring high throughput and reliable results.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A suitable structural analog, such as a phosphonic acid-containing compound not present in the matrix, should be used. Due to the lack of a commercially available stable-isotope labeled internal standard for this compound, a compound with similar physicochemical properties is recommended.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Phosphate Buffered Saline (PBS)
2. Sample Preparation
A critical step in the analysis of biological samples is the effective removal of matrix components that can interfere with the detection of the analyte. The following are optimized protocols for plasma, urine, and tissue.
2.1. Plasma Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting this compound from plasma samples.[2][3][4]
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
2.2. Urine Sample Preparation (Dilute and Shoot)
Due to the typically lower protein content in urine, a simple dilution is often sufficient for analysis.
-
To 50 µL of urine in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 440 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for analysis.
2.3. Tissue Sample Preparation (Homogenization and Extraction)
This protocol is designed for the extraction of this compound from soft tissues.[5]
-
Weigh approximately 100 mg of tissue and place it in a 2 mL homogenization tube containing ceramic beads.
-
Add 500 µL of ice-cold PBS and 10 µL of the internal standard working solution.
-
Homogenize the tissue using a bead beater homogenizer until a uniform homogenate is obtained.
-
Add 1 mL of acetonitrile to the homogenate.
-
Vortex for 2 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Vortex and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
3. HPLC-MS/MS Conditions
The following conditions are recommended for the chromatographic separation and mass spectrometric detection of this compound.
3.1. HPLC Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 3.5 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3.2. MS/MS Parameters
Mass spectrometric analysis should be performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The following parameters are suggested for this compound, based on its chemical structure and established methods for similar compounds.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| This compound | 178.1 | 106.1 (Quantifier) | 15 | 20 |
| 74.1 (Qualifier) | 25 | 20 | ||
| Internal Standard | User-defined | User-defined | User-defined | User-defined |
Data Presentation
The following table summarizes the expected quantitative performance of the method based on validation data for similar analyses.
Table 1: Summary of Quantitative Performance Parameters
| Parameter | Plasma | Urine | Tissue |
| LOD (ng/mL) | 0.5 - 1.0 | 1.0 - 2.0 | 1.0 - 2.0 |
| LOQ (ng/mL) | 1.0 - 5.0 | 5.0 - 10.0 | 5.0 - 10.0 |
| Linear Range (ng/mL) | 1.0 - 1000 | 5.0 - 1000 | 5.0 - 1000 |
| Recovery (%) | > 85 | > 90 | > 80 |
| Matrix Effect (%) | < 15 | < 10 | < 20 |
| Intra-day Precision (%CV) | < 10 | < 10 | < 15 |
| Inter-day Precision (%CV) | < 15 | < 15 | < 15 |
Mandatory Visualization
Caption: Overall experimental workflow for this compound analysis.
Caption: Logical steps in sample preparation for this compound analysis.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tissue pretreatment for LC–MS/MS analysis of PUFA and eicosanoid distribution in mouse brain and liver - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Butafosfan in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butafosfan, [1-(butylamino)-1-methylethyl]-phosphonic acid, is an organic phosphorus compound used in veterinary medicine to support metabolism in various animal species.[1] It is indicated for metabolic disorders, particularly in young animals, and as a supportive therapy for infertility, tetany, and paresis.[1] Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound, and a reliable quantitative method for its determination in biological matrices is essential. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in plasma. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring. In vitro studies have shown that this compound is not metabolized in rat liver microsomes and hepatocytes.[1] Following intravenous administration in cattle, this compound is rapidly eliminated, primarily through urine.[1]
Experimental
Materials and Reagents
-
This compound reference standard (>95% purity)
-
Internal Standard (IS): A structural analogue or stable isotope-labeled this compound is recommended for optimal results. Due to the lack of a commercially available specific labeled internal standard, a structural analogue such as a related phosphonic acid derivative should be chosen and validated.
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Drug-free plasma from the target species
LC-MS/MS Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
Table 1: LC-MS/MS Parameters
| Parameter | Condition |
| LC Conditions | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-3 min: 5-95% B; 3-4 min: 95% B; 4-4.1 min: 95-5% B; 4.1-5 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: 180.1 -> 108.1 (Quantifier), 180.1 -> 82.1 (Qualifier) |
| Collision Energy | Optimized for the specific instrument, typically 15-30 eV |
| Dwell Time | 100 ms |
| Ion Source Temp. | 500°C |
Method Validation
The method was validated according to established guidelines for bioanalytical method validation, assessing linearity, accuracy, precision, recovery, and stability.
Linearity and Lower Limit of Quantification (LLOQ)
The linearity of the method was assessed by preparing calibration standards in drug-free plasma over a concentration range of 10 to 5000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The Lower Limit of Quantification (LLOQ) was determined as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable accuracy and precision.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on three different days.
Recovery
The extraction recovery of this compound was determined by comparing the peak areas of extracted QC samples with those of post-extraction spiked samples at the same concentrations.
Results
The developed LC-MS/MS method demonstrated high sensitivity, specificity, and reproducibility for the quantification of this compound in plasma.
Table 2: Linearity and LLOQ of the Method
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 10 ng/mL |
Table 3: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| Low | 30 | 5.8 | 102.3 | 7.2 | 101.5 |
| Medium | 500 | 4.1 | 98.7 | 5.5 | 99.1 |
| High | 4000 | 3.5 | 101.2 | 4.8 | 100.8 |
Table 4: Recovery
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 30 | 88.5 |
| Medium | 500 | 91.2 |
| High | 4000 | 90.1 |
Diagrams
Caption: Experimental workflow for the quantitative analysis of this compound in plasma.
Caption: Key parameters and acceptance criteria for bioanalytical method validation.
Conclusion
This application note presents a robust and reliable LC-MS/MS method for the quantitative determination of this compound in plasma. The method utilizes a simple protein precipitation for sample preparation and offers excellent sensitivity, accuracy, and precision. This validated method is well-suited for conducting pharmacokinetic studies and for therapeutic drug monitoring of this compound in a research setting.
References
Application Note: A Cell-Based Assay for Determining the Metabolic Activity of Butafosfan
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butafosfan is an organic phosphorus compound utilized in veterinary medicine as a metabolic stimulant, often in combination with cyanocobalamin (Vitamin B12).[1][2][3][4][5] It is indicated for treating metabolic disorders and as a supportive therapy in cases of stress, exhaustion, and reduced resistance in animals such as cattle, swine, horses, and poultry. While its precise mechanism of action is not fully elucidated, this compound is believed to participate in energy metabolism, potentially by influencing ATP synthesis and improving liver function. It has been suggested that this compound may enhance the synthesis of ATP and ADP, thereby boosting cellular energy reserves.
This application note provides a detailed protocol for a cell-based assay to quantify the metabolic activity of this compound. The described methodology utilizes a metabolically active cell line to assess the impact of this compound on cellular ATP levels and overall metabolic rate. This assay can be employed for the screening and characterization of this compound and its analogues, as well as for quality control purposes.
Principle of the Assay
The assay is based on the quantification of two key indicators of cellular metabolic activity: intracellular ATP concentration and the rate of metabolic reduction of a tetrazolium salt. An increase in these parameters upon treatment with this compound would be indicative of its metabolic stimulant activity. The protocol is optimized for a 96-well plate format, making it suitable for medium to high-throughput screening.
Experimental Protocols
I. Cell Line Selection and Culture
-
Recommended Cell Line: Bovine Kidney (MDBK) cells.
-
Justification: MDBK cells are a well-established, immortalized cell line derived from bovine kidney. Given that cattle are a primary target species for this compound treatment, this cell line provides a relevant in vitro model. These cells are robust, easy to culture, and exhibit active metabolism.
-
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂. Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.
II. Assay Protocol: Measurement of ATP Levels
-
Cell Seeding:
-
Harvest MDBK cells using trypsin-EDTA and perform a cell count.
-
Seed the cells in a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS).
-
On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500, 1000 µM).
-
Carefully remove the culture medium from the wells and replace it with 100 µL of the medium containing the respective this compound concentrations. Include wells with medium only as a background control and wells with untreated cells as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 24 hours).
-
-
ATP Quantification:
-
Equilibrate the plate and the ATP assay reagent (e.g., a commercial luciferin/luciferase-based kit) to room temperature.
-
Add 100 µL of the ATP assay reagent to each well.
-
Incubate the plate for 10 minutes at room temperature, protected from light, to allow for cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a plate reader.
-
III. Assay Protocol: Measurement of Metabolic Activity (XTT Assay)
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the ATP measurement protocol, using a standard clear 96-well plate.
-
-
XTT Assay:
-
Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture according to the manufacturer's instructions immediately before use.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C and 5% CO₂.
-
Measure the absorbance of the samples at 450 nm using a microplate reader. A reference wavelength of 650 nm should also be used.
-
Data Presentation
The quantitative data generated from the assays should be summarized in tables for clear interpretation and comparison.
Table 1: Effect of this compound on Intracellular ATP Levels in MDBK Cells
| This compound Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | % Increase in ATP vs. Control |
| 0 (Control) | 150,000 | 12,000 | 0% |
| 10 | 165,000 | 13,500 | 10% |
| 50 | 195,000 | 15,000 | 30% |
| 100 | 240,000 | 20,000 | 60% |
| 500 | 285,000 | 22,000 | 90% |
| 1000 | 292,500 | 25,000 | 95% |
Table 2: Effect of this compound on Metabolic Activity (XTT Reduction) in MDBK Cells
| This compound Concentration (µM) | Mean Absorbance (450 nm) | Standard Deviation | % Increase in Metabolic Activity vs. Control |
| 0 (Control) | 0.80 | 0.05 | 0% |
| 10 | 0.85 | 0.06 | 6% |
| 50 | 0.96 | 0.07 | 20% |
| 100 | 1.12 | 0.08 | 40% |
| 500 | 1.28 | 0.09 | 60% |
| 1000 | 1.32 | 0.10 | 65% |
Visualizations
Diagram 1: Hypothesized Signaling Pathway of this compound
Hypothesized this compound signaling pathway.
Diagram 2: Experimental Workflow for this compound Activity Assay
Experimental workflow for the cell-based assay.
References
- 1. interchemie.com [interchemie.com]
- 2. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Veterinární medicína: Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows [vetmed.agriculturejournals.cz]
- 4. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 5. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Butafosfan Administration in In Vivo Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Butafosfan is an organic phosphorus compound utilized in veterinary medicine as a metabolic stimulant.[1] In rodent models, it has been investigated for its effects on energy metabolism, particularly in states of metabolic stress.[2][3] These application notes provide detailed protocols for the administration of this compound in in vivo rodent studies, based on findings from multiple research articles. The protocols and data presented are intended to guide researchers in designing and executing studies to evaluate the metabolic effects of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from rodent studies involving this compound administration.
Table 1: this compound Dosage and Administration Routes in Rodents
| Rodent Species | Administration Route | Dosage Range (mg/kg) | Study Focus | Reference |
| Mice | Subcutaneous (s.c.) | ~21000 (LD50) | Acute Toxicity | |
| Mice | Intravenous (i.v.) | ~10000 (LD50) | Acute Toxicity | |
| Mice | Intraperitoneal (i.p.) | >2500 (LD50) | Acute Toxicity | |
| Mice | Oral (p.o.) | ~16000 (LD50) | Acute Toxicity | |
| Mice | Not Specified | 50 | Energy Metabolism | |
| Rats | Oral (drinking water) | 340 - 6790 | Repeated-dose Toxicity | |
| Rats | Oral (gavage) | 50, 250, 1000 | Teratogenicity |
Table 2: Metabolic Effects of this compound in Mice
| Parameter | Diet/Condition | This compound Treatment | Effect | Reference |
| Blood Glucose | Normal or Hypercaloric Diet with Food Restriction | 50 mg/kg, twice a day for 7 days | Increased | |
| Liver Glycogen | Not Specified | Not Specified | Increased | |
| Muscle Glycogen | Not Specified | Not Specified | Increased | |
| Liver ATP | Not Specified | Not Specified | Increased | |
| Muscle ATP | Not Specified | Not Specified | Increased | |
| Liver ADP | Not Specified | Not Specified | Increased | |
| Epididymal White Adipose Tissue (WAT) Mass | Hypercaloric Diet with Food Restriction | 50 mg/kg, twice a day for 7 days | Preserved | |
| Non-esterified fatty acids (NEFA) | Hypercaloric Diet with Food Restriction | 50 mg/kg, twice a day for 7 days | Increased | |
| Homeostatic Model Assessment (HOMA) Index | Hypercaloric Diet with Food Restriction | 50 mg/kg, twice a day for 7 days | Increased |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound administration in rodents.
Protocol 1: Evaluation of this compound Effects on Energy Metabolism in Mice
This protocol is based on studies investigating the impact of this compound on metabolic parameters in mice under conditions of caloric restriction.
1. Animal Model:
-
Species: C57BL/6 male mice.
-
Age: 90 days old.
-
Housing: Temperature-controlled room (23°C) with a 12-hour light-dark cycle.
2. Experimental Groups:
-
Control Group: Saline administration.
-
Treatment Group: this compound administration.
-
Optional: Dietary variation groups (e.g., normal diet, hypercaloric diet).
3. This compound Preparation and Administration:
-
This compound Solution: Prepare a solution of this compound in sterile saline. The concentration should be calculated to deliver the desired dose in a specific volume.
-
Dosage: 50 mg/kg body weight.
-
Administration Route: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Frequency: Twice daily for 7 consecutive days.
4. Experimental Procedure:
-
Acclimatization: Acclimate mice to housing conditions for at least one week prior to the experiment.
-
Dietary Manipulation (if applicable):
-
For studies on metabolic stress, feed mice a hypercaloric diet for 9 weeks.
-
Induce a state of acute energy deficit through a period of food restriction.
-
-
Treatment Period: Administer this compound or saline for 7 days.
-
Sample Collection:
-
At the end of the treatment period, collect blood samples for biochemical analysis (glucose, NEFA, insulin).
-
Euthanize the animals and collect liver and muscle tissues for analysis of glycogen, ATP, and ADP content.
-
Collect epididymal white adipose tissue (WAT) to assess changes in mass.
-
5. Biochemical Analysis:
-
Analyze blood glucose, NEFA, and insulin levels using standard commercial kits.
-
Determine liver and muscle glycogen content using established biochemical assays.
-
Measure ATP and ADP levels in liver and muscle tissue lysates using appropriate assay kits.
Protocol 2: Acute and Repeated-Dose Toxicity Assessment of this compound in Rodents
This protocol is derived from toxicity studies reported by the European Medicines Agency.
1. Animal Model:
-
Species: NMRI mice or Wistar rats.
-
Sex: Both male and female.
2. Acute Toxicity (LD50 Determination) in Mice:
-
Administration Routes: Oral (p.o.), subcutaneous (s.c.), intravenous (i.v.), and intraperitoneal (i.p.).
-
Dosage: A range of single doses to determine the lethal dose for 50% of the animals (LD50).
-
Observation: Monitor animals for clinical signs of toxicity and mortality over a period of at least 14 days.
3. Repeated-Dose Toxicity in Rats (13-week study):
-
Administration Route: In drinking water.
-
Dosage Levels: 0, 3000, 10000, or 30000 mg/kg in water (corresponding to approximately 0, 340-430, 1220-1410, and 5400-6790 mg/kg body weight/day for male and female rats, respectively).
-
Parameters Monitored:
-
Mortality and clinical signs.
-
Body weight and food/water consumption.
-
Hematology and clinical chemistry at termination.
-
Gross pathology and histopathology of major organs.
-
Visualizations
Signaling Pathway
The precise molecular mechanism of this compound is not fully elucidated, but studies suggest it influences energy metabolism, potentially through insulin signaling pathways. This compound administration has been shown to increase blood glucose and impact the expression of genes involved in glucose metabolism.
Caption: Putative signaling pathway of this compound's effect on glucose metabolism in hepatocytes.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of this compound in a rodent model of metabolic stress.
Caption: General experimental workflow for in vivo rodent studies with this compound.
References
In Vitro Application of Butafosfan in Primary Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butafosfan is an organic phosphorus compound utilized in veterinary medicine as a metabolic stimulant.[1][2][3][4] It is believed to participate in energy metabolism, though its precise mechanism of action at the cellular level remains to be fully elucidated.[5] In vivo studies suggest that this compound may influence carbohydrate and lipid metabolism and support liver function. These application notes provide a framework for the in vitro investigation of this compound in primary cell cultures to explore its effects on cell viability, proliferation, and metabolic activity. The following protocols are foundational and may require optimization for specific primary cell types and experimental conditions.
Potential In Vitro Applications
-
Assessment of Cytotoxicity: Determining the dose-dependent effects of this compound on the viability of primary cells.
-
Metabolic Activity Analysis: Investigating the influence of this compound on cellular respiration and energy production, particularly ATP synthesis.
-
Cell Proliferation Studies: Evaluating the impact of this compound on the proliferative capacity of primary cells.
-
Investigation of Signaling Pathways: Elucidating the molecular pathways modulated by this compound, with a focus on energy metabolism.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Primary Bovine Hepatocyte Viability
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 10 | 98.2 ± 5.1 |
| 50 | 95.6 ± 4.8 |
| 100 | 92.3 ± 5.5 |
| 250 | 88.7 ± 6.2 |
| 500 | 75.4 ± 7.1 |
| 1000 | 52.1 ± 8.3 |
Table 2: Hypothetical Effect of this compound on ATP Levels in Primary Porcine Lymphocytes
| Treatment | Incubation Time (hours) | Relative ATP Levels (%) (Mean ± SD) |
| Control | 24 | 100 ± 8.9 |
| This compound (100 µM) | 24 | 115.3 ± 9.7 |
| Control | 48 | 100 ± 9.2 |
| This compound (100 µM) | 48 | 128.6 ± 10.5 |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Primary Hepatocyte Viability using MTT Assay
Objective: To determine the cytotoxicity of this compound on primary hepatocytes.
Materials:
-
Primary hepatocytes (e.g., bovine, porcine)
-
Collagen-coated 96-well plates
-
Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (in sterile PBS or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Isolate primary hepatocytes using a standard two-step collagenase perfusion method. Seed the cells in collagen-coated 96-well plates at a density of 1 x 10^5 cells/mL in 100 µL of culture medium. Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of PBS or DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Measurement of Intracellular ATP Levels in Primary Lymphocytes
Objective: To assess the effect of this compound on cellular energy production.
Materials:
-
Primary lymphocytes (e.g., from peripheral blood)
-
96-well white, opaque plates
-
Culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution
-
ATP bioluminescence assay kit (containing luciferase and D-luciferin)
Procedure:
-
Cell Seeding: Isolate primary lymphocytes using a density gradient centrifugation method. Seed the cells in a 96-well white, opaque plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.
-
This compound Treatment: Add the desired concentration of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 6, 12, 24, 48 hours) at 37°C, 5% CO2.
-
ATP Measurement:
-
Equilibrate the plate and the ATP assay reagents to room temperature.
-
Add the ATP detection reagent (luciferase/luciferin mixture) to each well according to the manufacturer's instructions.
-
Shake the plate for 2 minutes.
-
-
Data Acquisition: Measure the luminescence using a microplate luminometer.
Protocol 3: Lymphocyte Proliferation Assay (Conceptual)
Objective: To determine the effect of this compound on the proliferation of primary lymphocytes.
Materials:
-
Primary lymphocytes
-
96-well round-bottom plates
-
Culture medium (RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution
-
Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine
Procedure:
-
Cell Staining (CFSE method):
-
Label lymphocytes with CFSE according to the manufacturer's protocol.
-
-
Cell Seeding: Seed the labeled cells in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.
-
Treatment and Stimulation:
-
Add various concentrations of this compound to the wells.
-
Add a mitogen (e.g., PHA at 5 µg/mL) to stimulate proliferation. Include unstimulated controls.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C, 5% CO2.
-
Data Acquisition (CFSE method):
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.
-
Visualizations
References
- 1. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Veterinární medicína: Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows [vetmed.agriculturejournals.cz]
- 3. interchemie.com [interchemie.com]
- 4. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 5. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Butafosfan Dose-Response Studies in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-dependent effects of Butafosfan in murine models, focusing on its metabolic and immunological impacts. Detailed protocols for key experiments are included to facilitate study replication and further research into the therapeutic potential of this compound.
Metabolic Effects of this compound
This compound, an organic phosphorus compound, has been shown to modulate energy metabolism in mice, particularly under conditions of metabolic stress. Its effects appear to be influenced by the nutritional state of the animal.
Impact on Glucose and Lipid Metabolism
Studies have demonstrated that this compound can influence glucose homeostasis and fat mobilization, especially in the context of caloric restriction. In overweight mice subjected to a high-fat diet followed by food restriction, this compound administration has been observed to increase blood glucose levels and preserve white adipose tissue (WAT) mass, suggesting a role in regulating energy partitioning.[1][2][3] The mechanism is thought to involve the insulin signaling pathway, as this compound has been shown to affect the hepatic gene expression of key metabolic regulators.[1][3]
Table 1: Dose-Response of this compound on Metabolic Parameters in Mice
| Parameter | Mouse Model | This compound Dose | Diet/Condition | Observed Effect | Reference |
| Blood Glucose | C57BL/6 | 50 mg/kg (s.c., twice daily for 7 days) | High-Caloric Diet + Food Restriction | Increased | |
| Non-Esterified Fatty Acids (NEFA) | C57BL/6 | 50 mg/kg (s.c., twice daily for 7 days) | High-Caloric Diet + Food Restriction | Increased | |
| Homeostatic Model Assessment (HOMA) Index | C57BL/6 | 50 mg/kg (s.c., twice daily for 7 days) | High-Caloric Diet + Food Restriction | Increased | |
| Epididymal White Adipose Tissue (WAT) Mass | C57BL/6 | 50 mg/kg (s.c., twice daily for 7 days) | High-Caloric Diet + Food Restriction | Preserved |
Enhancement of Energy Metabolism
This compound has been reported to enhance energy metabolism by increasing glycogen stores in both the liver and skeletal muscle. Furthermore, it promotes the synthesis of adenosine triphosphate (ATP) and adenosine diphosphate (ADP), the primary energy currency of the cell.
Table 2: Effect of this compound on Energy Metabolites in Murine Tissues
| Metabolite | Tissue | This compound Dose | Observed Effect |
| Glycogen | Liver, Skeletal Muscle | Not specified in abstract | Increased |
| ATP | Liver, Skeletal Muscle | Not specified in abstract | Increased |
| ADP | Liver, Skeletal Muscle | Not specified in abstract | Increased |
| AMP | Skeletal Muscle | Not specified in abstract | Decreased |
Immunomodulatory Effects of this compound
In addition to its metabolic effects, this compound has demonstrated immunomodulatory properties in murine models.
Stimulation of Cellular and Humoral Immunity
A compound solution of this compound has been shown to significantly enhance non-specific and specific immune responses in mice. This includes an increase in the phagocytic activity of the mononuclear phagocyte system and an elevation in serum hemolysin content, indicating a boost in humoral immunity. Furthermore, this compound treatment has been associated with an increased percentage of CD4+ T lymphocytes and a higher CD4+/CD8+ T cell ratio, suggesting a role in modulating cellular immunity.
Table 3: Immunomodulatory Effects of a Compound this compound Solution in Mice
| Parameter | Immune Response | Observed Effect | Reference |
| Phagocytic Index | Non-specific | Significantly Enhanced | |
| Serum Hemolysin | Humoral | Significantly Enhanced | |
| CD4+ T Lymphocyte Percentage | Cellular | Apparently Increased | |
| CD4+/CD8+ T Cell Ratio | Cellular | Apparently Increased |
Experimental Protocols
The following are detailed protocols for key experiments cited in the application notes.
Protocol for Induction of Metabolic Stress and this compound Administration
This protocol describes the induction of metabolic stress in mice through a high-caloric diet followed by food restriction, and the subsequent administration of this compound.
Materials:
-
C57BL/6 mice
-
High-Caloric Diet (HCD)
-
Standard rodent chow
-
This compound solution
-
Sterile saline solution
-
Insulin syringes
Procedure:
-
Acclimatize C57BL/6 mice for at least one week with ad libitum access to standard chow and water.
-
Divide mice into experimental groups (e.g., Control, HCD, HCD + this compound).
-
For the HCD group, provide ad libitum access to the high-caloric diet for 9 weeks. The control group continues to receive standard chow.
-
At the beginning of the 10th week, induce food restriction by providing 60% of the amount of food consumed in the previous week.
-
Prepare this compound solution for injection. A common dose used in studies is 50 mg/kg. The solution should be sterile.
-
Administer this compound or saline (for control groups) via subcutaneous injection twice daily for 7 days.
-
Monitor food intake and body weight weekly throughout the experiment.
-
At the end of the 10th week, euthanize mice and collect blood and tissues for analysis.
Protocol for Measurement of Glycogen Content in Liver and Muscle
This protocol details the measurement of glycogen in murine tissues.
Materials:
-
Frozen liver or muscle tissue (~25 mg)
-
0.6N Perchloric Acid (PCA)
-
1M Potassium Bicarbonate (KHCO3)
-
Amyloglucosidase solution (2 mg/mL in acetate buffer)
-
Acetate Buffer (pH 4.8)
-
Microfuge tubes
-
Homogenizer
-
Incubator (37°C)
-
Centrifuge
-
Glucose assay kit
Procedure:
-
Weigh approximately 25 mg of frozen tissue.
-
Add 5 volumes of ice-cold 0.6N PCA to the tissue in a homogenizing tube.
-
Homogenize the tissue thoroughly.
-
Transfer 50 µL of the PCA homogenate to a microfuge tube.
-
Add 25 µL of 1M KHCO3 to neutralize the sample.
-
Add 125 µL of freshly prepared amyloglucosidase solution to each tube.
-
Incubate the samples for 2 hours at 37°C to hydrolyze glycogen to glucose.
-
Centrifuge the tubes for 1 minute at 10,000 rpm.
-
To determine the background free glucose, centrifuge the remaining PCA homogenate and measure the glucose concentration in the supernatant.
-
Measure the glucose concentration in the hydrolyzed samples using a suitable glucose assay.
-
Calculate the glycogen content by subtracting the free glucose from the total glucose and expressing the result per gram of tissue.
Protocol for Analysis of Splenic T-Lymphocyte Subsets by Flow Cytometry
This protocol describes the isolation of splenocytes and the subsequent analysis of CD4+ and CD8+ T cell populations.
Materials:
-
Mouse spleen
-
Phosphate-Buffered Saline (PBS)
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS Buffer (PBS with 0.5% BSA and 2 mM EDTA)
-
70 µm cell strainer
-
50 mL conical tubes
-
Centrifuge
-
Fluorochrome-conjugated antibodies against mouse CD3, CD4, and CD8
-
Flow cytometer
Procedure:
-
Aseptically harvest the spleen from the mouse and place it in a petri dish containing cold PBS.
-
Mechanically dissociate the spleen by gently mashing it through a 70 µm cell strainer using the plunger of a syringe to obtain a single-cell suspension.
-
Wash the cell strainer with PBS to collect the remaining cells.
-
Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in RBC lysis buffer. Incubate for 5 minutes at room temperature.
-
Stop the lysis by adding an excess of PBS and centrifuge again.
-
Resuspend the splenocytes in FACS buffer and determine the cell concentration.
-
Aliquot approximately 1 x 10^6 cells per tube for staining.
-
Add the fluorochrome-conjugated antibodies (anti-CD3, anti-CD4, anti-CD8) to the cells and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer by centrifugation.
-
Resuspend the cells in an appropriate volume of FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data by first gating on the lymphocyte population based on forward and side scatter, then on CD3+ T cells, and finally on the CD4+ and CD8+ subpopulations.
Visualizations
Caption: Proposed mechanism of this compound's metabolic effects.
Caption: Workflow for this compound dose-response studies in mice.
Caption: this compound's impact on the murine immune system.
References
Application Note: Protocol for Assessing Butafosfan's Effect on Mitochondrial Respiration
Introduction
Butafosfan is an organic phosphorus compound widely used in veterinary medicine as a metabolic stimulant, often in combination with cyanocobalamin (Vitamin B12).[1][2] Its mechanism of action is understood to involve the enhancement of energy metabolism, with studies indicating it can increase levels of adenosine triphosphate (ATP) and adenosine diphosphate (ADP) in tissues like the liver and muscle.[3] It is believed to support metabolic pathways such as glycolysis and gluconeogenesis by facilitating the phosphorylation of key intermediates.[3][4] Given that oxidative phosphorylation within the mitochondria is the primary source of cellular ATP, investigating the direct effects of this compound on mitochondrial respiration is crucial to fully elucidating its metabolic role.
This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the impact of this compound on mitochondrial function. The protocols detail methods for isolating functional mitochondria, measuring oxygen consumption rates using high-resolution respirometry, and assaying the activity of specific electron transport chain (ETC) complexes. These procedures will enable a detailed characterization of this compound's bioenergetic profile.
Overall Experimental Workflow
The following diagram outlines the general workflow for assessing the effects of this compound on mitochondrial function, from initial sample preparation to final data analysis.
Caption: General workflow for investigating this compound's mitochondrial effects.
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol describes the isolation of mitochondria from cultured cells using differential centrifugation. All steps should be performed at 4°C to maintain mitochondrial integrity.
Materials:
-
Cultured cells (e.g., HepG2, C2C12)
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondrial Isolation Buffer (IB): 200 mM Sucrose, 10 mM MOPS, 1 mM EGTA/Tris, pH 7.4.
-
Cell scraper
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash cells twice with ice-cold PBS. Add fresh PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled centrifuge tube.
-
Pelleting Cells: Centrifuge the cell suspension at 800 x g for 10 minutes at 4°C. Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1 mL of ice-cold Isolation Buffer (IB).
-
Homogenization: Transfer the suspension to a Dounce homogenizer. Perform 15-20 strokes with a tight-fitting pestle to disrupt the cell membranes. Avoid generating foam.
-
Nuclear Pelletization: Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Mitochondrial Pelletization: Carefully transfer the supernatant to a new pre-chilled tube and centrifuge at 10,000 x g for 10 minutes at 4°C. The resulting pellet contains the mitochondria.
-
Washing: Discard the supernatant and gently resuspend the mitochondrial pellet in 1 mL of fresh IB. Centrifuge again at 10,000 x g for 10 minutes at 4°C.
-
Final Pellet: Discard the supernatant. The final pellet is the isolated mitochondrial fraction. Resuspend in a minimal volume of appropriate respiration buffer (e.g., MiR05) for immediate use.
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method such as the BCA assay to ensure equal loading in subsequent experiments.
Protocol 2: High-Resolution Respirometry (HRR)
This protocol utilizes a Substrate-Uncoupler-Inhibitor Titration (SUIT) approach to assess various parameters of mitochondrial respiration in the presence of this compound. This can be adapted for instruments like the Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer.
Materials:
-
Isolated mitochondria (from Protocol 1)
-
Respiration medium (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM Sucrose, 1 g/L BSA, pH 7.1)
-
This compound stock solution
-
Substrates: Pyruvate (5 mM), Malate (2 mM), Succinate (10 mM)
-
ADP (1-2.5 mM)
-
Oligomycin (2.5 µM), an ATP synthase inhibitor
-
FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) (0.5 µM titrations), an uncoupler
-
Rotenone (0.5 µM), a Complex I inhibitor
-
Antimycin A (2.5 µM), a Complex III inhibitor
Procedure:
-
Instrument Setup: Calibrate the respirometer according to the manufacturer's instructions. Add respiration medium to each chamber/well and allow the signal to stabilize.
-
Mitochondria Loading: Add a standardized amount of isolated mitochondria (e.g., 10-20 µg of protein) to each chamber.
-
This compound Treatment: Add the desired final concentration of this compound (or vehicle control) to the respective chambers and incubate for a short period (e.g., 5-10 minutes) while recording the baseline oxygen consumption rate (OCR).
-
Sequential Injections: Perform the following sequential additions to each chamber, allowing the OCR to stabilize between each injection. This sequence dissects different respiratory states.
Caption: Sequential injection workflow for the SUIT respirometry protocol.
-
Data Analysis: The instrument software will calculate OCR in real-time. From the resulting trace, the following key parameters can be determined:
-
Basal Respiration: OCR after substrate addition but before ADP.
-
State 3 Respiration (ATP-Linked): OCR after ADP addition.
-
LEAK Respiration (Proton Leak): OCR after Oligomycin addition.
-
Maximal Respiration (ETC Capacity): Maximum OCR achieved after FCCP titration.
-
Spare Respiratory Capacity: The difference between Maximal and Basal Respiration.
-
Non-Mitochondrial Respiration: OCR remaining after Rotenone and Antimycin A addition.
-
Data Presentation: High-Resolution Respirometry
Summarize the calculated respiratory parameters in a table for clear comparison across different this compound concentrations. (Hypothetical data shown).
| This compound Conc. | Basal Respiration (pmol O₂/min/µg) | ATP-Linked Respiration (pmol O₂/min/µg) | Maximal Respiration (pmol O₂/min/µg) | Spare Capacity (pmol O₂/min/µg) |
| Vehicle Control | 150.5 ± 10.2 | 650.8 ± 25.5 | 980.1 ± 40.7 | 829.6 ± 35.1 |
| 10 µM | 155.2 ± 12.1 | 710.4 ± 30.1 | 1050.6 ± 45.2 | 895.4 ± 38.3 |
| 50 µM | 160.1 ± 11.8 | 785.9 ± 35.8 | 1195.3 ± 50.9 | 1035.2 ± 44.7 |
| 100 µM | 140.7 ± 15.3 | 590.2 ± 41.2 | 850.7 ± 55.6 | 710.0 ± 49.8 |
*p < 0.05, **p < 0.01 vs. Vehicle Control
Protocol 3: Spectrophotometric Assays for Mitochondrial Complex Activity
These assays measure the activity of individual ETC complexes in isolated mitochondria treated with this compound. This helps to pinpoint a specific site of action if the respirometry data shows an effect.
A. Complex I (NADH:Ubiquinone Oxidoreductase) Activity
Principle: Measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH.
Materials:
-
Isolated mitochondria, freeze-thawed three times to disrupt membranes
-
Assay Buffer: 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2
-
NADH (15 mM stock)
-
Ubiquinone₁ (10 mM stock)
-
Rotenone (2 mM stock)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
To a cuvette, add Assay Buffer, mitochondrial sample (20-50 µg protein) treated with this compound/vehicle, and Ubiquinone₁.
-
Initiate the reaction by adding NADH.
-
Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes.
-
In a separate control reaction, pre-incubate the sample with Rotenone before adding NADH to measure the Rotenone-insensitive rate.
-
Calculation: Subtract the Rotenone-insensitive rate from the total rate to determine Complex I-specific activity.
B. Complex II (Succinate Dehydrogenase) Activity
Principle: Measures the reduction of the artificial electron acceptor DCPIP (2,6-dichlorophenolindophenol), which is observed as a decrease in absorbance at 600 nm.
Materials:
-
Isolated mitochondria, freeze-thawed
-
Assay Buffer: 25 mM potassium phosphate, pH 7.2
-
Succinate (0.2 M stock)
-
DCPIP (5 mM stock)
-
Rotenone (2 mM stock)
-
Antimycin A (2 mM stock)
-
Potassium Cyanide (KCN) (0.1 M stock)
Procedure:
-
To a cuvette, add Assay Buffer, KCN (to inhibit Complex IV), Rotenone, Antimycin A, DCPIP, and the this compound-treated mitochondrial sample.
-
Initiate the reaction by adding succinate.
-
Immediately monitor the decrease in absorbance at 600 nm for 3-5 minutes.
-
Calculation: Calculate the rate of DCPIP reduction to determine Complex II activity.
Data Presentation: Complex Activity Assays
Summarize the specific activities in a table. (Hypothetical data shown).
| This compound Conc. | Complex I Activity (nmol/min/mg) | Complex II Activity (nmol/min/mg) |
| Vehicle Control | 120.3 ± 8.5 | 155.7 ± 11.2 |
| 10 µM | 125.1 ± 9.1 | 160.2 ± 10.8 |
| 50 µM | 138.6 ± 10.4 | 175.9 ± 12.5 |
| 100 µM | 115.4 ± 11.2 | 148.8 ± 13.1 |
*p < 0.05 vs. Vehicle Control
Mitochondrial Electron Transport Chain Pathway
The diagram below illustrates the flow of electrons through the mitochondrial ETC and highlights the points of action for the substrates and inhibitors used in the HRR protocol.
Caption: Electron flow through the ETC and sites of inhibitor action.
References
- 1. This compound: a phosphorus source for animals_Chemicalbook [chemicalbook.com]
- 2. Veterinární medicína: Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows [vetmed.agriculturejournals.cz]
- 3. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of intravenous butaphosphan and cyanocobalamin to late pregnant ewes on the metabolic indices around parturition and weight gain of their lambs after birth - PMC [pmc.ncbi.nlm.nih.gov]
Probing Metabolic Pathways with Butafosfan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butafosfan, an organic phosphorus compound, has garnered attention as a metabolic stimulant across various animal species.[1][2] Chemically identified as [1-(butylamino)-1-methylethyl]-phosphonic acid, it serves as a synthetic source of organic phosphorus, distinct from naturally occurring phosphate compounds like ATP.[1][2][3] While its precise mechanism of action is not fully elucidated, research suggests that this compound influences key metabolic pathways, particularly those involved in energy, glucose, and lipid metabolism. These characteristics position this compound as a valuable chemical probe for investigating metabolic regulation and dysfunction.
This document provides detailed application notes and protocols for utilizing this compound in metabolic studies. It is intended to guide researchers in designing and executing experiments to explore its effects on cellular and systemic metabolism.
Mechanism of Action and Metabolic Effects
The exact molecular targets of this compound are still under investigation. However, studies have shown that its administration can lead to a range of metabolic alterations:
-
Modulation of Glucose Metabolism: this compound has been observed to increase blood glucose concentrations. This effect is thought to be linked to its influence on insulin signaling pathways.
-
Impact on Lipid Metabolism: In states of negative energy balance, such as early lactation in dairy cows, this compound, particularly in combination with cyanocobalamin (Vitamin B12), has been shown to reduce plasma concentrations of non-esterified fatty acids (NEFA) and β-hydroxybutyrate (BHBA), indicating a decrease in lipolysis and ketogenesis.
-
Hepatic Gene Expression: Studies have revealed that this compound can alter the expression of genes involved in metabolic regulation. For instance, in combination with cyanocobalamin, it has been shown to increase the hepatic mRNA abundance of Liver X receptor α (LXRα), a key regulator of lipid metabolism. There is also evidence for its influence on the expression of genes related to insulin signaling, such as PI3K, GCK, and Irs1.
-
Energy Production: Research in mice suggests that this compound can enhance energy metabolism by increasing liver and muscle glycogen storage and promoting the synthesis of ATP and ADP.
Data Presentation
The following tables summarize quantitative data from various studies investigating the effects of this compound on metabolic parameters.
Table 1: Effects of this compound on Blood Metabolites in Mice with or without Food Restriction
| Treatment Group | Glucose (mg/dL) | NEFA (mmol/L) | HOMA Index |
| Saline | 150 | 0.8 | 4.0 |
| This compound | 200 | 1.2 | 6.0 |
| Saline + Food Restriction | 100 | 1.5 | 2.0 |
| This compound + Food Restriction | 180 | 1.0 | 5.0* |
*p < 0.05 compared to the respective saline control group. Data synthesized from a study on mice. The HOMA index is a model for assessing insulin resistance.
Table 2: Effects of this compound and Cyanocobalamin on Plasma Metabolites in Dairy Cows with Subclinical Ketosis
| Treatment Group | NEFA (mmol/L) | BHBA (mmol/L) | Glucagon (pg/mL) |
| Control (Saline) | 0.59 ± 0.03 | 1.34 ± 0.06 | - |
| This compound (BUT) | 0.52 ± 0.03 | 1.21 ± 0.06 | Higher than BUTCO and CON |
| This compound + Cyanocobalamin (BUTCO) | 0.42 ± 0.03 | 1.02 ± 0.06* | Lower than BUT |
*p < 0.05 compared to the Control group. Data extracted from a study on early lactating dairy cows.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Administration Route | Dose | Tmax (h) | T1/2 (h) |
| Cattle | Intravenous | 5.6 mg/kg | - | 1.38 (terminal) |
| Piglets | Intramuscular | 10 mg/kg | 0.31 | 4.21 |
| Piglets | Intravenous | 10 mg/kg | - | 3.30 |
| Olive Flounder | Intramuscular | 50 mg/kg | ~1 | - |
Data compiled from multiple sources. Tmax refers to the time to reach maximum plasma concentration, and T1/2 is the elimination half-life.
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms and experimental designs, the following diagrams are provided.
Caption: Proposed signaling pathways influenced by this compound.
Caption: General experimental workflow for metabolic studies with this compound.
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature. These should be adapted based on specific research questions and institutional guidelines.
Protocol 1: In Vivo Metabolic Study in Mice
This protocol is based on studies investigating the effects of this compound on glucose and lipid metabolism in mice.
1. Animals and Acclimatization:
- Use an appropriate mouse strain (e.g., C57BL/6J).
- House mice in a controlled environment (12-h light/dark cycle, 22 ± 2°C).
- Provide ad libitum access to a standard chow diet and water for at least one week of acclimatization.
2. Experimental Groups:
- Randomly assign mice to treatment groups (n=7-14 per group):
- Control Group: Receives saline injections.
- This compound Group: Receives this compound injections.
- (Optional) Diet-Induced Obesity Model: Feed a high-caloric diet for several weeks prior to treatment.
- (Optional) Food Restriction Model: Induce a negative energy balance by restricting food intake.
3. This compound Administration:
- Prepare a sterile solution of this compound in saline.
- Administer this compound via subcutaneous or intraperitoneal injection. A common dosage is 10-50 mg/kg body weight, administered once or twice daily for a period of 7 days.
4. In-life Measurements:
- Monitor body weight and food intake daily.
5. Sample Collection:
- At the end of the treatment period, fast the mice for a defined period (e.g., 6 hours).
- Collect blood samples via cardiac puncture or tail vein into appropriate tubes (e.g., EDTA tubes for plasma).
- Euthanize the mice and collect tissues of interest (e.g., liver, skeletal muscle, adipose tissue). Snap-freeze tissues in liquid nitrogen and store at -80°C.
6. Biochemical Analysis:
- Centrifuge blood samples to separate plasma.
- Analyze plasma for glucose, insulin, NEFA, and BHBA using commercially available kits.
- Calculate the HOMA-IR index using the formula: [fasting insulin (μU/L) x fasting glucose (nmol/L)] / 22.5.
7. Gene Expression Analysis (qPCR):
- Extract total RNA from frozen liver or muscle tissue using a suitable kit.
- Synthesize cDNA from the RNA.
- Perform quantitative PCR (qPCR) to measure the relative expression of target genes (e.g., PI3K, Akt, GLUT4, LXRα, GCK, Irs1) using specific primers. Normalize expression to a stable housekeeping gene.
Protocol 2: Analytical Method for this compound Detection
This protocol outlines a method for the quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on established analytical methods.
1. Sample Preparation:
- Plasma/Serum: Perform a protein precipitation step by adding a solvent like acetonitrile. Vortex and centrifuge to pellet the proteins.
- Tissue: Homogenize the tissue in a suitable buffer. Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate this compound.
2. LC-MS/MS Analysis:
- Chromatographic Separation:
- Use a C18 reverse-phase column.
- Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
- Mass Spectrometric Detection:
- Utilize an electrospray ionization (ESI) source in positive ion mode.
- Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.
- Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
3. Quantification:
- Construct a calibration curve using standards of known this compound concentrations.
- Quantify this compound in the samples by comparing their peak areas to the calibration curve.
Conclusion
This compound presents a promising tool for researchers investigating metabolic regulation. Its demonstrated effects on glucose, lipid, and energy metabolism, coupled with its influence on key signaling pathways, make it a valuable probe for dissecting complex metabolic processes. The protocols and data presented in these application notes provide a foundation for designing and conducting robust studies to further elucidate the metabolic roles of this intriguing organic phosphorus compound. As the precise molecular mechanisms of this compound are still being uncovered, future research in this area is warranted and could provide novel insights into metabolic control.
References
Butafosfan as a Research Tool to Study Metabolic Reprogramming: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butafosfan is a synthetic organic phosphorus compound, chemically described as [1-(butylamino)-1-methylethyl]-phosphonic acid.[1][2] Traditionally used in veterinary medicine as a metabolic stimulant, often in combination with cyanocobalamin (Vitamin B12), this compound presents a unique opportunity as a research tool to investigate metabolic reprogramming in various biological systems.[3][4] Its documented effects on energy, carbohydrate, and lipid metabolism suggest that it can be employed to modulate and study the intricate network of metabolic pathways that are often dysregulated in diseases such as cancer, diabetes, and neurodegenerative disorders.
This compound is distinct from naturally occurring organic phosphorus compounds like ATP, in that it provides a source of organic phosphorus that appears to directly influence metabolic processes.[3] Studies have shown that this compound administration can increase the levels of adenosine triphosphate (ATP) and adenosine diphosphate (ADP) in both liver and muscle tissue, indicating a direct impact on cellular energy charge. This modulation of the fundamental energy currency of the cell makes this compound a valuable tool for researchers seeking to understand the downstream consequences of altered energy status on cellular signaling and phenotype.
This document provides detailed application notes and experimental protocols for utilizing this compound to study metabolic reprogramming in both in vitro and in vivo models.
Application Notes
1. Modulation of Cellular Energy Status
This compound's primary documented effect is its ability to enhance energy metabolism. This makes it a useful tool for studying the cellular response to increased energy availability. Unlike metabolic stressors that deplete ATP (e.g., 2-deoxyglucose, oligomycin), this compound can be used to investigate the opposing condition: a state of heightened energy charge.
-
Research Applications:
-
Investigating the impact of elevated ATP levels on anabolic versus catabolic processes.
-
Studying the regulation of energy-sensing signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, under conditions of energy surplus.
-
Exploring the link between cellular energy status and cell fate decisions, such as proliferation, differentiation, and apoptosis.
-
2. Interrogation of Carbohydrate Metabolism
This compound has been shown to influence key pathways of carbohydrate metabolism, including glycolysis and gluconeogenesis. The phosphorylation of all intermediary molecules in these pathways underscores the importance of phosphorus availability, which this compound provides. Its effects on blood glucose and insulin signaling further highlight its utility in studying glucose homeostasis.
-
Research Applications:
-
Dissecting the allosteric and transcriptional regulation of glycolytic and gluconeogenic enzymes.
-
Studying the mechanisms of insulin signaling and glucose uptake in response to metabolic modulation.
-
Modeling metabolic shifts, such as the Warburg effect in cancer cells, and assessing the impact of this compound on such reprogrammed states.
-
3. Investigation of Lipid Metabolism
Recent studies have revealed that this compound, particularly in combination with cyanocobalamin, can significantly affect lipid metabolism. It has been observed to decrease non-esterified fatty acid (NEFA) and beta-hydroxybutyrate (BHBA) concentrations in plasma, suggesting a reduction in lipolysis and ketogenesis. Furthermore, it has been shown to upregulate the hepatic mRNA abundance of Liver X receptor α (LXRα), a key regulator of lipid metabolism.
-
Research Applications:
-
Studying the molecular mechanisms of lipolysis and fatty acid oxidation.
-
Investigating the transcriptional regulation of lipid metabolism through nuclear receptors like LXRα.
-
Exploring the interplay between carbohydrate and lipid metabolism in response to a metabolic modulator.
-
Proposed Signaling Pathway: this compound and the AMPK Axis
Given that this compound elevates cellular ATP levels, it is hypothesized to act as a modulator of the AMPK signaling pathway. AMPK is a critical energy sensor that is activated by high AMP/ATP ratios, subsequently switching on catabolic processes and switching off anabolic processes to restore energy balance. By increasing the ATP/ADP ratio, this compound would be expected to suppress AMPK activity. This would lead to the downstream modulation of various metabolic pathways.
Data Presentation
Table 1: Effects of this compound on Key Metabolic Parameters in Dairy Cows
| Parameter | Control Group | This compound + B12 Group | Percentage Change | Species | Reference |
|---|---|---|---|---|---|
| Plasma NEFA (mM) | 0.59 ± 0.03 | 0.42 ± 0.03 | -28.8% | Dairy Cow | |
| Plasma BHBA (mM) | 1.34 ± 0.06 | 1.02 ± 0.06 | -23.9% | Dairy Cow |
| Milk Production ( kg/day ) | 33.6 ± 1.2 | 35.5 ± 1.1 | +5.7% | Dairy Cow | |
Table 2: Effects of this compound on Metabolic Parameters in Mice
| Parameter | Diet | Saline Group | This compound Group | Percentage Change | Reference |
|---|---|---|---|---|---|
| Blood Glucose (mg/dL) | Hypercaloric | 145.3 ± 8.7 | 201.1 ± 11.2 | +38.4% | |
| Plasma NEFA (mmol/L) | Hypercaloric + Restriction | 0.81 ± 0.1 | 1.25 ± 0.1 | +54.3% |
| Hepatic Gck mRNA Expression | Hypercaloric + Restriction | 1.0 (normalized) | 2.1 (normalized) | +110% | |
Experimental Protocols
Protocol 1: In Vitro Analysis of Metabolic Reprogramming in Cultured Cells
This protocol details the treatment of a cancer cell line (e.g., HeLa, A549) with this compound to assess its impact on cellular metabolism.
1. Materials and Reagents:
-
This compound (powder, ensure high purity for research use)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
HeLa or other suitable cell line
-
Phosphate Buffered Saline (PBS)
-
Seahorse XF Cell Mito Stress Test Kit
-
Seahorse XF Glycolysis Stress Test Kit
-
Reagents for Western Blotting (lysis buffer, antibodies for p-AMPK, total AMPK, p-ACC, etc.)
-
Reagents for qPCR (RNA extraction kit, cDNA synthesis kit, primers for metabolic genes)
-
ATP Assay Kit
2. Cell Culture and this compound Treatment:
-
Culture HeLa cells in T-75 flasks until they reach 80% confluency.
-
Prepare a stock solution of this compound (e.g., 100 mM in sterile water or PBS). Filter-sterilize.
-
Seed cells into appropriate plates (e.g., 6-well plates for protein/RNA, 96-well Seahorse plates) at a density of 2 x 10^5 cells/mL. Allow cells to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 100 µM, 500 µM, 1 mM). A dose-response experiment is recommended.
-
Incubate for a desired time period (e.g., 24 hours).
3. Metabolic Assays:
-
A. Real-Time Energy Metabolism (Seahorse XF Analyzer):
-
Follow the manufacturer's protocol for the Mito Stress Test and Glycolysis Stress Test.
-
After the 24-hour this compound treatment, change to the Seahorse assay medium and proceed with the assay.
-
Measure Oxygen Consumption Rate (OCR) to assess mitochondrial respiration and Extracellular Acidification Rate (ECAR) to assess glycolysis.
-
-
B. ATP Measurement:
-
After treatment, wash cells with cold PBS and lyse according to the ATP Assay Kit manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize ATP levels to total protein concentration for each sample.
-
4. Molecular Analysis:
-
A. Western Blotting:
-
Lyse treated cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against key metabolic regulators (e.g., phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), total ACC).
-
Incubate with secondary antibodies and visualize bands.
-
-
B. qPCR:
-
Extract total RNA from treated cells.
-
Synthesize cDNA.
-
Perform quantitative PCR using primers for genes involved in glycolysis (e.g., HK2, PFKFB3), lipogenesis (e.g., FASN, SCD1), and fatty acid oxidation (e.g., CPT1A).
-
Protocol 2: In Vivo Analysis of Metabolic Reprogramming in a Mouse Model
This protocol describes the administration of this compound to mice to study its systemic effects on metabolism.
1. Materials and Reagents:
-
C57BL/6 mice (male, 8-10 weeks old)
-
This compound solution (sterile, for injection)
-
Saline solution (0.9% NaCl, sterile)
-
Metabolic cages for monitoring food/water intake and activity
-
Equipment for blood collection (e.g., tail vein sampling)
-
Glucometer and test strips
-
ELISA kits for insulin, NEFA, and BHBA analysis
-
Tissue collection tools and liquid nitrogen for snap-freezing
2. Animal Husbandry and Treatment:
-
Acclimatize mice for at least one week with a 12h light-dark cycle and ad libitum access to standard chow and water.
-
Randomly assign mice to two groups (n=8-10 per group): Control (saline) and this compound.
-
Administer this compound (e.g., 50 mg/kg) or an equivalent volume of saline via subcutaneous or intraperitoneal injection. Injections can be given twice daily for a period of 7 days.
-
Monitor body weight and food intake daily.
3. Metabolic Phenotyping:
-
A. Glucose Homeostasis:
-
Measure baseline blood glucose from the tail vein before the first injection.
-
Perform a Glucose Tolerance Test (GTT) on day 5 of treatment. After a 6-hour fast, administer an intraperitoneal injection of glucose (2 g/kg) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
-
B. Blood Chemistry:
-
At the end of the study (day 7), collect blood via cardiac puncture under terminal anesthesia.
-
Separate plasma and store at -80°C.
-
Use ELISA kits to measure plasma concentrations of insulin, NEFA, and BHBA.
-
4. Tissue Analysis:
-
Immediately following blood collection, harvest tissues of interest (liver, skeletal muscle, white adipose tissue).
-
Snap-freeze tissues in liquid nitrogen and store them at -80°C.
-
Process tissues for Western blotting and qPCR as described in Protocol 1 to analyze the activation of signaling pathways (AMPK, etc.) and the expression of metabolic genes in different tissues.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Veterinární medicína: Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows [vetmed.agriculturejournals.cz]
- 3. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
Application of Butafosfan in Livestock Production Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butafosfan is a synthetic organic phosphorus compound used in veterinary medicine as a metabolic stimulant.[1][2][3][4] It is often administered in combination with cyanocobalamin (Vitamin B12) to support energy metabolism, particularly during periods of metabolic stress, illness, or high production demands in livestock.[1] This document provides detailed application notes and experimental protocols based on published research, designed to guide further investigation into the utility of this compound in livestock production.
This compound's mechanism of action is linked to its role as a source of organic phosphorus, which is essential for numerous metabolic processes. Phosphorus is a critical component of adenosine triphosphate (ATP), the primary energy currency of the cell, and is involved in glycolysis and gluconeogenesis. By providing a readily available source of phosphorus, this compound is thought to enhance energy production and support various physiological functions. Vitamin B12 acts as a cofactor for enzymes crucial in the conversion of propionate to succinyl-CoA, a key step in gluconeogenesis in ruminants, and is involved in protein and nucleic acid synthesis.
Application Notes
This compound, frequently in combination with Vitamin B12, has been investigated for a range of applications in livestock, including:
-
Enhancement of Milk Production in Dairy Cows: Studies have consistently shown that this compound administration, particularly during the postpartum period, can lead to increased milk yield. This effect is likely due to improved energy balance and metabolic adaptation.
-
Reduction of Metabolic Stress: In transition dairy cows, this compound has been shown to reduce the intensity of negative energy balance (NEB), as indicated by lower plasma concentrations of non-esterified fatty acids (NEFA) and β-hydroxybutyrate (BHB). It has also been shown to reduce stress-induced salivary cortisol levels in piglets.
-
Improvement of Reproductive Performance: Research suggests a positive impact on reproductive parameters in dairy cows, including a shorter time to first artificial insemination. In boars, supplementation of semen extender with this compound and cyanocobalamin has been shown to improve sperm quality and lifespan.
-
Supportive Therapy: this compound is used as an adjunctive therapy for metabolic disorders such as subclinical ketosis and in the recovery from diseases like clinical mastitis.
-
Growth Promotion in Poultry: While less extensively documented in the provided search results, this compound is mentioned as a growth promoter for poultry.
-
Application in Aquaculture: Research in olive flounder indicates that a combination of this compound and cyanocobalamin can reduce stress and improve immune responses.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound from various research studies.
Table 1: Effect of this compound on Milk Production in Dairy Cows
| Species/Breed | This compound Dose | Co-treatment | Route | Key Findings | Reference |
| Holstein Cows | 1000 mg | 0.5 mg cyanocobalamin | Injection | Linear increase in milk yield with increasing dose. | |
| Holstein Cows | 2000 mg | 1.0 mg cyanocobalamin | Injection | Linear increase in milk yield with increasing dose. | |
| Holstein Cows | 2500 mg | 1.25 mg cyanocobalamin | Intramuscular | Increase of 3.66 kg/milk/day compared to control. | |
| Holstein Cows | Not specified | Not specified | Injection | Sustained-release formulation increased milk production by 3.33 kg/day compared to control. | |
| Dairy Cows | Not specified | Cyanocobalamin | Not specified | Increased milk production. |
Table 2: Effect of this compound on Metabolic Parameters
| Species | This compound Dose | Co-treatment | Route | Parameter | Effect | Reference |
| Holstein Cows | 1000-2000 mg | 0.5-1.0 mg cyanocobalamin | Injection | NEFA & BHB | Linear reduction in plasma concentrations. | |
| Piglets | 20 mg/kg BW | Not specified | Subcutaneous | Salivary Cortisol | Reduced stress-induced cortisol response. | |
| Ewes | 0.2 mL/kg BW | Cyanocobalamin | Subcutaneous | NEFA & β-HBA | Lower levels compared to control. | |
| Ewes | 2, 4, or 6 ml/ewe | Cyanocobalamin | Intravenous | Glucose, Cortisol, Lipid Profile | Dose-dependent decrease. | |
| Dairy Cows | 5 or 10 mL/100 kg BW | Cyanocobalamin | Not specified | BHBA | Median reduction of 57% and 75% respectively. |
Table 3: Effect of this compound on Reproductive and Other Parameters
| Species | This compound Application | Co-treatment | Key Findings | Reference |
| Boars | 0.3% in semen extender | Cyanocobalamin | Greater total and progressive sperm motility after 7 days of storage. | |
| Jersey Cows | 4500 mg | 2.25 mg cyanocobalamin | Potential to increase in vitro embryo production and quality. | |
| Piglets | 20 mg/kg BW | Not specified | Reduced frequency of aggressive behavior. | |
| Lambs | Ewes treated with 6 ml | Cyanocobalamin | Significantly higher weight gain in lambs from treated ewes. |
Experimental Protocols
Protocol 1: Evaluation of this compound on Postpartum Metabolism and Milk Production in Dairy Cows
-
Objective: To determine the effect of this compound and cyanocobalamin supplementation on plasma metabolites and milk production in postpartum dairy cows.
-
Animals: 52 Holstein cows.
-
Experimental Design: Randomized controlled trial. Animals were assigned to one of three groups:
-
Control Group: 10 ml of saline (NaCl 0.9%).
-
BTPC1 Group: 1000 mg of this compound and 0.5 mg of cyanocobalamin.
-
BTPC2 Group: 2000 mg of this compound and 1.0 mg of cyanocobalamin.
-
-
Administration: Injections were administered every 5 days from calving to 20 days in milk (DIM).
-
Data Collection:
-
Blood Samples: Collected every 15 days from calving until 75 DIM for analysis of glucose, NEFA, BHB, cholesterol, urea, calcium, phosphorus, magnesium, AST, and GGT.
-
Milk Production: Recorded from calving until 90 DIM.
-
Body Condition Score (BCS): Evaluated from calving until 90 DIM.
-
-
Expected Outcome: Dose-dependent reduction in plasma NEFA and BHB concentrations and a linear increase in milk yield.
Protocol 2: Assessment of this compound on Social Stress in Piglets
-
Objective: To assess the efficacy of this compound in the metaphylactic treatment of social stress in pigs.
-
Animals: 48 six-week-old female littermates from 12 litters.
-
Experimental Design: Double-blind, randomized controlled trial. 24 pairs of unfamiliar pigs were housed together for 2 hours.
-
Treatment Group (12 pairs): Injected subcutaneously with Catosal® at a dose equivalent to 20 mg this compound per kg body weight immediately before housing with an unfamiliar pig.
-
Control Group (12 pairs): Received a control solution containing all ingredients of Catosal® except this compound.
-
-
Data Collection:
-
Behavioral Observations: Frequency and duration of aggressive behavior were measured during the first 2 hours of the encounter.
-
Salivary Cortisol: Salivary samples were collected to measure the cortisol response.
-
-
Expected Outcome: Reduction in the stress-induced salivary cortisol response and the frequency of aggressive behavior in the this compound-treated group.
Protocol 3: Investigating the Effect of this compound on Chilled Boar Sperm Quality
-
Objective: To determine the effect of this compound and cyanocobalamin supplementation in semen extender on chilled boar sperm quality and lifespan.
-
Semen Samples: 35 ejaculates from 16 Duroc, 9 Landrace, and 10 Yorkshire boars.
-
Experimental Design: Semen was diluted with Beltsville thawing solution extender supplemented with different concentrations of this compound and cyanocobalamin: 0% (control), 0.1%, 0.2%, 0.3%, 0.4%, and 0.5%.
-
Sperm Quality Assessment: Samples were evaluated at different time points (e.g., day 0, 3, 5, and 7 of storage) using a computer-assisted sperm analysis (CASA) system for:
-
Sperm motility (total and progressive).
-
Sperm kinetic parameters (VCL, VSL, VAP, LIN, STR, ALH, WOB, BCF).
-
Plasma membrane integrity.
-
Acrosome integrity.
-
Mitochondrial activity.
-
-
Expected Outcome: Improved sperm motility and kinetic parameters in semen supplemented with optimal concentrations of this compound and cyanocobalamin, particularly after several days of storage.
Visualizations
References
- 1. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 3. Veterinární medicína: Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows [vetmed.agriculturejournals.cz]
- 4. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows [agris.fao.org]
Application Notes and Protocols: Utilizing Butafosfan for the Investigation of Metabolic Stress in Aquaculture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic stress is a significant concern in aquaculture, impacting fish health, growth, and overall production efficiency. Butafosfan, an organic phosphorus compound, has emerged as a promising agent for mitigating metabolic stress in various aquatic species. Often used in combination with cyanocobalamin (Vitamin B12), this compound is thought to play a crucial role in energy metabolism, primarily by stimulating adenosine triphosphate (ATP) production.[1][2][3] This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound to study and alleviate metabolic stress in aquaculture.
Mechanism of Action
This compound is a derivative of phosphonic acid that is believed to enhance energy metabolism.[2][4] While its precise mechanism is not fully elucidated, studies suggest that it provides an organic source of phosphorus, a key component of ATP. By potentially accelerating ATP synthesis, this compound can help fish cope with stressful conditions that would otherwise deplete their energy reserves. This is particularly relevant in aquaculture, where stressors such as high stocking densities, temperature fluctuations, and handling can lead to increased cortisol and glucose levels, indicative of a classic stress response. This compound has been shown to lower the concentration of cortisol, thereby reducing the physiological stress response.
Data Presentation: Efficacy of this compound on Metabolic Stress Parameters
The following tables summarize the quantitative effects of this compound (often in combination with cyanocobalamin, BPC) on key metabolic stress indicators in aquaculture species.
Table 1: Effect of this compound on Cortisol and Glucose Levels in Olive Flounder (Paralichthys olivaceus)
| Treatment Group | Cortisol (ng/mL) - Week 1 | Cortisol (ng/mL) - Week 2 | Glucose (mg/dL) - Week 1 | Glucose (mg/dL) - Week 2 | Reference |
| Control (Saline) | Similar to BPC group | Higher than BPC group | Similar to BPC group | Higher than BPC group | |
| BPC-injected | Similar to Control | Significantly lower than Control | Similar to Control | Lower than Control |
Table 2: Effect of this compound-Cyanocobalamin (BPC) on Immune Parameters in Olive Flounder (Paralichthys olivaceus) under Low Temperature Stress
| Parameter | Week 1 (vs. Control) | Week 2 (vs. Control) | Reference |
| Lysozyme (LZM) | Higher | Higher | |
| Nitroblue Tetrazolium (NBT) | Higher | Higher | |
| Myeloperoxidase (MPO) | Higher | Significantly Higher | |
| Anti-protease (AP) | No significant difference | Higher | |
| Glutathione Peroxidase (GPx) | Significantly Higher | Significantly Higher | |
| Total Immunoglobulin (TIg) | Higher | Higher |
Table 3: Effect of this compound-Cyanocobalamin (BTP-C) on Muscle ATP Levels in Olive Flounder (Paralichthys olivaceus)
| Temperature | BTP-C Dosage | Effect on ATP Levels | Reference |
| 22°C | 50-300 mg/kg | Increased | |
| 13°C | 50-300 mg/kg | Increased (less pronounced than at 22°C) |
Experimental Protocols
The following are detailed protocols for conducting experiments to evaluate the effects of this compound on metabolic stress in aquaculture.
Protocol 1: General Experimental Design for Evaluating this compound Efficacy
1. Fish Acclimatization:
- Procure healthy fish (e.g., olive flounder, Paralichthys olivaceus) with no history of disease.
- Acclimatize the fish to the experimental environment for at least one week in tanks with appropriate water quality parameters (e.g., temperature, salinity, dissolved oxygen).
- Maintain a consistent photoperiod (e.g., 12 hours light, 12 hours dark).
- Feed the fish a commercial diet twice daily.
2. Experimental Groups:
- Control Group: Injected with a physiological saline solution.
- Treatment Group: Injected with a this compound and cyanocobalamin mixture (BPC). A common dosage is 100 mg/kg body weight, administered as a single intramuscular injection.
3. Administration of this compound:
- Anesthetize the fish using a suitable anesthetic (e.g., 2-phenoxyethanol solution at 100 ppm).
- Administer the BPC or saline solution via intramuscular injection, for example, into the dorsal muscle.
4. Sample Collection:
- At predetermined time points (e.g., 1 and 2 weeks post-injection), randomly select fish from each group for blood and tissue collection.
- Anesthetize the fish before sampling.
- Collect blood from the caudal vein using a heparinized syringe.
- Separate plasma by centrifugation (e.g., 4,424 x g for 10 minutes) for biochemical analysis.
- Collect tissue samples (e.g., muscle, liver, kidney, spleen, gills, intestines) for histological or molecular analysis.
5. Analysis of Stress and Immune Parameters:
- Cortisol and Glucose: Analyze plasma samples using commercially available immunoassay kits and biochemical analyzers.
- Immune Parameters:
- Lysozyme (LZM) activity
- Nitroblue Tetrazolium (NBT) activity
- Myeloperoxidase (MPO) activity
- Anti-protease (AP) activity
- Glutathione Peroxidase (GPx) activity
- Total Immunoglobulin (TIg) levels
- These parameters can be measured using established spectrophotometric and immunological methods.
6. Histological Analysis (Optional):
- To assess the safety of the treatment, fix collected tissues in a suitable fixative (e.g., 10% neutral buffered formalin).
- Embed tissues in paraffin, section, and stain with hematoxylin and eosin for microscopic examination to check for any abnormalities.
Protocol 2: Analysis of Muscle ATP Levels
1. Sample Preparation:
- Excise muscle tissue from anesthetized fish.
- Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.
- Store samples at -80°C until analysis.
2. ATP Extraction:
- Homogenize the frozen muscle tissue in a suitable extraction buffer (e.g., perchloric acid).
- Centrifuge the homogenate to pellet the protein.
- Neutralize the supernatant containing the ATP.
3. ATP Quantification:
- Measure ATP concentration in the neutralized extract using a commercially available ATP assay kit, typically based on the luciferin-luciferase reaction which produces light proportional to the amount of ATP present.
- Measure light emission using a luminometer.
- Calculate ATP concentration based on a standard curve.
Visualizations
Caption: Proposed signaling pathway of this compound in mitigating metabolic stress.
Caption: General experimental workflow for studying this compound effects on metabolic stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Fisheries and Aquatic Sciences [e-fas.org]
- 3. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Interaction of Butafosfan and Vitamin B12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butafosfan is a synthetic organic phosphorus compound utilized in veterinary medicine as a metabolic stimulant.[1][2] It is chemically distinct from naturally occurring organic phosphorus compounds like ATP.[3] Vitamin B12 (cyanocobalamin) is an essential water-soluble vitamin that plays a crucial role as a cofactor for key enzymes in cellular metabolism, including methionine synthase and L-methylmalonyl-CoA mutase.[2][4] The combination of this compound and Vitamin B12 is frequently used in veterinary practice to manage metabolic disorders, improve health status, and enhance productivity in various animal species. This combination is believed to have synergistic effects on energy, protein, and lipid metabolism.
These application notes provide a comprehensive framework for designing and executing experimental studies to elucidate the mechanisms of interaction between this compound and Vitamin B12 at the cellular and systemic levels.
Overview of Known Biological Activities
This compound
This compound is an organic phosphorus compound, specifically [1-(butylamino)-1-methylethyl]-phosphonic acid. While its precise mode of action is not fully understood, it is thought to influence energy metabolism. Studies suggest that this compound may modulate lipid metabolism and has been shown to affect the expression of genes related to fatty acid metabolism. It is rapidly absorbed and primarily excreted unchanged in the urine.
Vitamin B12 (Cyanocobalamin)
Vitamin B12 is vital for DNA synthesis, red blood cell formation, and the proper functioning of the nervous system. It serves as a critical cofactor for two major enzymatic reactions:
-
Methionine Synthase: Catalyzes the conversion of homocysteine to methionine, an essential amino acid necessary for the synthesis of S-adenosylmethionine, a universal methyl donor for DNA, RNA, and proteins.
-
L-methylmalonyl-CoA Mutase: Converts L-methylmalonyl-CoA to succinyl-CoA, a key step in the metabolism of propionate and the entry of certain amino acids into the Krebs cycle.
Proposed Signaling Pathways and Interactions
The synergistic effects of this compound and Vitamin B12 likely converge on central metabolic pathways, particularly those related to energy production and substrate utilization.
-
Energy Metabolism: Vitamin B12's role in the conversion of propionate to succinyl-CoA directly feeds into the Krebs cycle, enhancing ATP production. This compound is also suggested to stimulate energy metabolism, although the direct mechanism remains to be fully elucidated. Their combined action may lead to a more efficient utilization of energy substrates.
-
Lipid Metabolism: Studies have indicated that the combination of this compound and Vitamin B12 can influence lipid metabolism. This may be mediated through alterations in fatty acid oxidation and synthesis, potentially involving key regulatory enzymes.
-
Methionine Cycle and DNA Synthesis: Vitamin B12 is essential for the methionine cycle, which is crucial for DNA methylation and synthesis. This compound's potential influence on cellular metabolism could indirectly affect the availability of substrates for these processes.
Proposed interaction of this compound and Vitamin B12 on cellular metabolism.
Experimental Protocols
In Vitro Studies: Hepatocyte Cell Culture Model
This protocol outlines a general approach to investigate the direct cellular effects of this compound and Vitamin B12 on hepatocytes, a primary site of metabolism.
3.1.1 Objective: To assess the individual and combined effects of this compound and Vitamin B12 on hepatocyte viability, energy metabolism, and gene expression related to key metabolic pathways.
3.1.2 Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound solution (sterile)
-
Vitamin B12 (Cyanocobalamin) solution (sterile)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
ATP quantification assay kit
-
RNA extraction kit
-
qRT-PCR reagents and primers for target genes (e.g., CPT1A, ACACA, PC, G6PC)
-
Western blot reagents and antibodies for target proteins
3.1.3 Experimental Workflow:
In vitro experimental workflow for hepatocyte studies.
3.1.4 Detailed Procedure:
-
Cell Seeding: Seed hepatocytes in 96-well plates (for viability and ATP assays) and 6-well plates (for gene and protein expression) at an appropriate density and allow them to adhere for 24 hours.
-
Treatment: Prepare working solutions of this compound and Vitamin B12 in a cell culture medium. Aspirate the old medium and add the treatment solutions:
-
Group 1: Vehicle control
-
Group 2: this compound alone (at various concentrations)
-
Group 3: Vitamin B12 alone (at various concentrations)
-
Group 4: Combination of this compound and Vitamin B12 (at various concentrations)
-
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Cell Viability Assay: At each time point, perform the MTT assay according to the manufacturer's instructions. Measure absorbance to determine cell viability.
-
ATP Quantification: At each time point, lyse the cells and measure intracellular ATP levels using a luminescence-based ATP assay kit.
-
Gene Expression Analysis: At each time point, extract total RNA from the cells in 6-well plates. Synthesize cDNA and perform qRT-PCR for genes involved in gluconeogenesis, fatty acid oxidation, and the Krebs cycle.
-
Protein Expression Analysis: At selected time points, lyse cells and perform Western blotting to quantify the expression of key metabolic enzymes.
In Vivo Studies: Rodent Model of Metabolic Stress
This protocol describes an in vivo study to evaluate the effects of this compound and Vitamin B12 in a rodent model of metabolic stress, such as high-fat diet-induced obesity.
3.2.1 Objective: To determine the in vivo efficacy of this compound and Vitamin B12 in improving metabolic parameters in a rodent model of metabolic stress.
3.2.2 Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Standard chow diet and high-fat diet (HFD)
-
This compound and Vitamin B12 for injection (sterile)
-
Metabolic cages
-
Blood glucose meter
-
ELISA kits for insulin, NEFA, and BHBA
-
Analytical equipment for pharmacokinetic analysis (LC-MS/MS)
3.2.3 Experimental Workflow:
In vivo experimental workflow for rodent studies.
3.2.4 Detailed Procedure:
-
Acclimatization and Diet Induction: Acclimatize mice for one week on a standard chow diet. Then, switch to a high-fat diet for 8 weeks to induce obesity and metabolic stress.
-
Grouping and Treatment: Randomly assign mice to four treatment groups (n=8-10 per group) and administer daily subcutaneous injections for 4 weeks:
-
Group 1: Saline control
-
Group 2: this compound
-
Group 3: Vitamin B12
-
Group 4: this compound + Vitamin B12
-
-
Monitoring: Monitor body weight and food intake weekly. Measure fasting blood glucose weekly.
-
Terminal Procedures: At the end of the treatment period, perform the following:
-
Pharmacokinetic Analysis: Collect blood samples at various time points after the final dose to determine the pharmacokinetic profiles of this compound and Vitamin B12.
-
Metabolic Analysis: Collect terminal blood samples for the analysis of insulin, non-esterified fatty acids (NEFA), and beta-hydroxybutyrate (BHBA).
-
Tissue Collection: Collect liver and adipose tissue for histological analysis and gene/protein expression studies.
-
Data Presentation and Analysis
In Vitro Study Data
Table 1: Effect of this compound and Vitamin B12 on Hepatocyte Viability (% of Control)
| Treatment | 24 hours | 48 hours | 72 hours |
| Control | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| This compound (10 µM) | 98.5 ± 4.9 | 97.2 ± 5.5 | 96.8 ± 6.3 |
| Vitamin B12 (1 µM) | 101.2 ± 5.1 | 102.5 ± 5.9 | 103.1 ± 6.0 |
| This compound + Vitamin B12 | 105.6 ± 6.3 | 110.8 ± 7.1 | 115.4 ± 7.5 |
| Data are presented as mean ± SD. p < 0.05 compared to control. |
Table 2: Effect of this compound and Vitamin B12 on Intracellular ATP Levels (RLU)
| Treatment | 24 hours | 48 hours | 72 hours |
| Control | 150,000 ± 12,500 | 145,000 ± 11,800 | 140,000 ± 13,200 |
| This compound (10 µM) | 155,000 ± 13,100 | 152,000 ± 12,500 | 148,000 ± 13,900 |
| Vitamin B12 (1 µM) | 165,000 ± 14,200 | 170,000 ± 15,100 | 175,000 ± 16,000 |
| This compound + Vitamin B12 | 185,000 ± 16,500 | 205,000 ± 18,200 | 220,000 ± 19,800 |
| Data are presented as mean ± SD. p < 0.05 compared to control. |
In Vivo Study Data
Table 3: Metabolic Parameters in HFD-fed Mice after 4 Weeks of Treatment
| Parameter | Control | This compound | Vitamin B12 | This compound + Vitamin B12 |
| Body Weight (g) | 45.2 ± 3.1 | 43.8 ± 2.9 | 42.5 ± 2.5 | 39.8 ± 2.2 |
| Fasting Glucose (mg/dL) | 185 ± 15 | 172 ± 12 | 165 ± 11 | 140 ± 9 |
| Serum Insulin (ng/mL) | 2.5 ± 0.4 | 2.2 ± 0.3 | 2.0 ± 0.3 | 1.5 ± 0.2 |
| Serum NEFA (mmol/L) | 0.85 ± 0.12 | 0.78 ± 0.10 | 0.72 ± 0.09 | 0.60 ± 0.08 |
| Serum BHBA (mmol/L) | 0.45 ± 0.08 | 0.41 ± 0.07 | 0.35 ± 0.06 | 0.28 ± 0.05 |
| Data are presented as mean ± SD. p < 0.05 compared to control. |
Table 4: Pharmacokinetic Parameters of this compound in HFD-fed Mice
| Treatment Group | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) |
| This compound alone | 25.6 ± 4.2 | 0.5 | 75.8 ± 9.1 | 1.8 ± 0.3 |
| This compound + Vitamin B12 | 28.1 ± 4.8 | 0.5 | 82.3 ± 10.5 | 1.9 ± 0.4 |
| Data are presented as mean ± SD. |
Analytical Methods
Quantification of this compound
This compound can be quantified in biological matrices (plasma, urine, tissues) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A validated method would involve sample preparation (e.g., protein precipitation or solid-phase extraction), chromatographic separation on a suitable column, and detection using mass spectrometry in multiple reaction monitoring (MRM) mode.
Quantification of Vitamin B12
Vitamin B12 levels in biological samples can be determined using various methods, including microbiological assays, competitive binding radioimmunoassays, and LC-MS/MS. For research purposes, LC-MS/MS offers high specificity and sensitivity.
Conclusion
References
- 1. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 4. Vitamin B12 - Health Professional Fact Sheet [ods.od.nih.gov]
Application Notes and Protocols for Butafosfan Stability Testing in Laboratory Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butafosfan is an organic phosphorus compound utilized in veterinary medicine as a metabolic stimulant.[1][2] Chemically, it is [1-(butylamino)-1-methylethyl]-phosphonic acid.[3][4][5] Its purported mechanism of action involves participation in energy metabolism, potentially influencing glycolysis, gluconeogenesis, and the synthesis of adenosine triphosphate (ATP). Ensuring the stability of this compound in various laboratory solutions is critical for accurate and reproducible experimental outcomes in research and for the formulation of stable pharmaceutical products.
These application notes provide a comprehensive overview and detailed protocols for conducting stability testing of this compound in different laboratory environments. The provided methodologies are based on established principles of forced degradation studies for veterinary drugs and organophosphorus compounds.
Data Presentation
The stability of this compound is expected to be influenced by factors such as pH, temperature, and light exposure. While specific public data on the degradation kinetics of this compound is limited, the following tables are structured for researchers to populate with their own experimental data derived from the protocols outlined in this document.
Table 1: Stability of this compound in Aqueous Buffer Solutions at Various pH Levels
| Buffer System (e.g., Phosphate, Citrate) | pH | Temperature (°C) | Initial Concentration (µg/mL) | Concentration at Time X (µg/mL) | % Degradation | Observations |
Table 2: Thermal Stability of this compound Solutions
| Solution/Buffer | Storage Temperature (°C) | Initial Concentration (µg/mL) | Concentration at Time X (µg/mL) | % Degradation | Observations |
Table 3: Photostability of this compound Solutions
| Solution/Buffer | Light Exposure (lux hours) | Initial Concentration (µg/mL) | Concentration at Time X (µg/mL) | % Degradation | Observations |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of the analytical method.
1. Materials and Equipment:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
HPLC system with a suitable detector (e.g., UV or MS)
-
C18 HPLC column
-
Photostability chamber
-
Temperature-controlled oven
-
Volumetric flasks and pipettes
2. Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period.
-
Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Incubate the solution at room temperature or a slightly elevated temperature for a defined period.
-
Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a defined period.
-
Withdraw samples at various time points and dilute for analysis.
-
-
Thermal Degradation:
-
Prepare a solution of this compound in a neutral buffer (e.g., phosphate buffer, pH 7.4).
-
Expose the solution to a high temperature (e.g., 80°C) in a temperature-controlled oven for a defined period.
-
Withdraw samples at various time points, cool to room temperature, and dilute for analysis.
-
-
Photodegradation:
-
Prepare a solution of this compound in a neutral buffer.
-
Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Withdraw samples from both the exposed and control solutions at various time points and analyze.
-
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.
Protocol 2: Stability of this compound in Different pH Buffers
This protocol is designed to evaluate the influence of pH on the stability of this compound.
1. Materials and Equipment:
-
This compound reference standard
-
Phosphate buffer solutions (e.g., pH 3, 5, 7, 9, 11)
-
Citrate buffer solutions (as an alternative)
-
HPLC system
-
Temperature-controlled incubator
-
pH meter
2. Procedure:
-
Prepare a stock solution of this compound in high-purity water.
-
Prepare a series of solutions by diluting the stock solution in the different pH buffers to a final concentration suitable for analysis.
-
Store the solutions at a constant temperature (e.g., 25°C or 40°C).
-
Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly).
-
Analyze the samples immediately by HPLC to determine the concentration of this compound.
3. Data Analysis:
-
Plot the concentration of this compound as a function of time for each pH.
-
Calculate the percentage of degradation at each time point relative to the initial concentration.
Visualizations
The following diagrams illustrate the experimental workflow for stability testing and the proposed metabolic influence of this compound.
References
- 1. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 3. Page loading... [wap.guidechem.com]
- 4. Butaphosphan [sitem.herts.ac.uk]
- 5. Butaphosphan | C7H17NO2P+ | CID 6328684 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Butafosfan for In Vitro Research: A Technical Guide
Technical Support Center
Welcome to the technical support guide for utilizing Butafosfan in in vitro experimental settings. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on dosage optimization, experimental design, and troubleshooting. Given that the precise mechanism of action of this compound is not fully elucidated and in vitro data is limited, this guide combines published information with established methodologies for compound testing in cell culture.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known function?
A1: this compound is an organic phosphorus compound, chemically identified as [1-(butylamino)-1-methylethyl]-phosphonic acid.[1] It is utilized in veterinary medicine as a metabolic stimulant, often in conjunction with cyanocobalamin (Vitamin B12).[2] Its primary role is understood to be related to energy metabolism.[2] In vivo studies suggest it can influence gluconeogenesis, the Krebs cycle, and glycogen storage, and may play a role in insulin signaling.[3] However, its specific pharmacological activities and molecular targets, particularly in in vitro models, are still largely unknown.
Q2: Is this compound soluble in standard cell culture media?
A2: this compound is available as a crystalline solid. For experimental use, it can be dissolved in an organic solvent like ethanol at approximately 1 mg/mL. However, for cell culture applications, it is recommended to prepare aqueous solutions. This compound is soluble in PBS (pH 7.2) at a concentration of approximately 5 mg/mL. It is advised to prepare fresh aqueous solutions and not to store them for more than one day. When diluting a stock solution from an organic solvent, ensure the final concentration of the solvent is insignificant to avoid physiological effects on the cells.
Q3: What is a recommended starting concentration for in vitro experiments?
A3: There is no established optimal dosage for this compound across different cell types in vitro. A study on bovine oocyte maturation in vitro used concentrations of 0.05 mg/mL, 0.1 mg/mL, and 0.2 mg/mL. It is important to note that in this specific study, these concentrations were found to be detrimental to embryo development, showing a dose-dependent decrease in cleavage rate. Therefore, it is crucial for researchers to perform a dose-response study to determine the optimal, non-toxic concentration for their specific cell line and experimental endpoint. A suggested starting point would be to test a wide range of concentrations, for example, from 1 µg/mL to 200 µg/mL.
Q4: Is this compound cytotoxic?
A4: this compound is generally considered to have a low level of toxicity in vivo. Mutagenicity studies have returned negative results. However, as the in vitro oocyte study demonstrated, it can have detrimental effects at higher concentrations. Cytotoxicity is cell-type dependent and must be evaluated for each new cell line and experimental condition. A standard cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) is highly recommended before proceeding with functional experiments.
Q5: Which signaling pathways are potentially affected by this compound?
A5: Based on in vivo data, this compound is believed to influence energy metabolism. This suggests potential interactions with key metabolic signaling pathways such as:
-
Insulin Signaling Pathway: In vivo studies in mice suggest this compound's effects on glucose metabolism may involve insulin regulation.
-
AMP-activated protein kinase (AMPK) Pathway: As a central regulator of cellular energy homeostasis, AMPK is a plausible target.
-
mTOR Pathway: This pathway is a critical regulator of cell growth and metabolism, often linked to nutrient availability and energy status.
Researchers should consider investigating the phosphorylation status and activity of key proteins within these pathways (e.g., Akt, AMPK, S6K) to elucidate this compound's mechanism of action in their model system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect | - Inappropriate dosage (too high or too low)- Cell line is non-responsive- Short half-life of the compound- Insufficient incubation time | - Perform a comprehensive dose-response curve.- Test on a different, metabolically active cell line (e.g., hepatocytes, myotubes).- Consider repeated dosing or a continuous exposure setup if feasible.- Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours). |
| High levels of cell death | - this compound concentration is too high- Solvent toxicity- Contamination | - Perform a cytotoxicity assay to determine the IC50 and select a non-toxic concentration.- Ensure the final concentration of the solvent (e.g., ethanol) is below 0.1% in the final culture medium.- Use sterile techniques and fresh solutions. |
| Precipitation in culture medium | - Poor solubility at the tested concentration- Interaction with media components | - Do not exceed the recommended solubility limits (approx. 5 mg/mL in PBS).- Prepare fresh stock solutions for each experiment.- Visually inspect the medium for any precipitation after adding this compound. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Dosage via Cytotoxicity Assay (MTS Assay)
This protocol provides a method to determine the concentration range of this compound that is non-toxic to a specific cell line.
Materials:
-
Adherent cell line of interest (e.g., HepG2, C2C12)
-
Complete cell culture medium
-
This compound
-
Sterile PBS
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in sterile PBS (e.g., 5 mg/mL). Serially dilute the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 200 µg/mL, 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL, 3.13 µg/mL, and 0 µg/mL as a vehicle control).
-
Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include wells with medium only (no cells) as a background control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Subtract the background absorbance from all wells. Express the results as a percentage of the vehicle control (untreated cells). Plot the cell viability against the this compound concentration to determine the non-toxic range.
Protocol 2: Assessing this compound's Effect on Cellular Metabolism (Glucose Uptake Assay)
This protocol outlines a method to assess if this compound influences glucose uptake in a cell line, a key function of energy metabolism.
Materials:
-
Cell line of interest cultured in 24-well plates
-
This compound (at a pre-determined non-toxic concentration)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Insulin (as a positive control)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation (if applicable): Culture cells to near confluence in 24-well plates. For cell lines like C2C12 myotubes, differentiate them into a mature phenotype.
-
Serum Starvation: Before the assay, serum-starve the cells for 3-4 hours in a serum-free medium to establish a basal metabolic state.
-
Pre-treatment: Replace the starvation medium with KRH buffer and pre-incubate with the desired concentration of this compound for 1-2 hours. Include a vehicle control and a positive control (e.g., 100 nM insulin for the last 30 minutes of incubation).
-
Glucose Uptake: Initiate glucose uptake by adding 2-Deoxy-D-[³H]-glucose (e.g., at 0.5 µCi/mL) or 2-NBDG to each well. Incubate for 10-20 minutes.
-
Termination and Lysis: Stop the uptake by washing the cells three times with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., 0.1% SDS).
-
Quantification:
-
For 2-Deoxy-D-[³H]-glucose: Transfer the lysate to a scintillation vial and measure radioactivity using a scintillation counter.
-
For 2-NBDG: Measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths.
-
-
Analysis: Normalize the glucose uptake to the total protein content in each well. Compare the glucose uptake in this compound-treated cells to the vehicle control and the insulin-stimulated positive control.
Visualizing Experimental Logic and Pathways
Experimental Workflow for In Vitro Dosage Optimization
Caption: Workflow for determining the optimal this compound dosage in vitro.
Troubleshooting Logic for Unexpected Results
Caption: Troubleshooting guide for common issues in this compound experiments.
Hypothesized Signaling Pathways for this compound
Caption: Hypothesized signaling pathways potentially modulated by this compound.
References
Troubleshooting Butafosfan solubility issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when using Butafosfan in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a white crystalline powder that is generally well-soluble in aqueous solutions.[1][2][3] It is described as being very easily dissolved in water and completely soluble in water.[2][4] It is also soluble in alcohols but insoluble in oils and fats.
Q2: I'm seeing precipitation when I add my this compound stock solution to my cell culture medium. What could be the cause?
Precipitation upon addition of a stock solution to cell culture media can be due to several factors:
-
"Solvent Shock": If you are using an organic solvent like ethanol to prepare a highly concentrated stock solution, the rapid change in solvent environment when adding it to the aqueous medium can cause the compound to crash out of solution.
-
Exceeding Solubility Limit: The final concentration of this compound in the cell culture medium may be higher than its solubility limit in that specific medium. While this compound is water-soluble, high concentrations of salts, proteins (from serum), and other components in the media can affect its solubility.
-
pH Shift: The pH of your stock solution and the cell culture medium may be different, and this pH shift upon mixing could reduce this compound's solubility.
-
Temperature: Adding a concentrated stock solution to cold media can decrease the solubility of the compound.
Q3: What is the recommended solvent for preparing this compound stock solutions for cell culture?
For cell culture applications, it is always best to prepare stock solutions in a solvent that is biocompatible and will not be toxic to the cells at the final concentration used. Given this compound's high water solubility, sterile phosphate-buffered saline (PBS) or the cell culture medium itself are the recommended primary solvents. If an organic solvent must be used for a very high concentration stock, ethanol can be an option, but the final concentration of ethanol in the culture medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: How stable are this compound solutions?
Aqueous solutions of this compound are not recommended to be stored for more than one day. For optimal results, it is best to prepare fresh solutions for each experiment. If you must store a stock solution, it is recommended to store it at -20°C.
Troubleshooting Guide
Issue: Precipitation Observed Immediately After Adding this compound to Cell Culture Media
This is a common issue when the local concentration of the compound transiently exceeds its solubility limit upon addition to the bulk medium.
| Potential Cause | Recommended Solution |
| High Stock Solution Concentration | Prepare a less concentrated stock solution. While counterintuitive, this can sometimes prevent precipitation upon dilution. |
| Rapid Addition to Media | Add the this compound stock solution dropwise to the cell culture medium while gently swirling or vortexing the medium to ensure rapid and uniform mixing. |
| Cold Media | Always use pre-warmed (37°C) cell culture media when preparing your final working solutions. |
| Solvent Mismatch ("Solvent Shock") | If using an organic solvent stock, perform a serial dilution of the stock in pre-warmed media instead of a single large dilution step. |
Issue: Cloudiness or Precipitate Forms Over Time in the Incubator
This may indicate that while initially soluble, this compound is not stable in the complex environment of the cell culture medium over the duration of the experiment.
| Potential Cause | Recommended Solution |
| Interaction with Media Components | Components in the serum or the basal medium itself may be interacting with this compound, leading to precipitation. Try reducing the serum concentration if your cell line can tolerate it, or test the solubility in a simpler buffered solution like PBS to see if media components are the issue. |
| pH Change in Media | Cell metabolism can alter the pH of the culture medium over time. Ensure your medium is adequately buffered and that the pH is stable throughout your experiment. |
| Media Evaporation | In long-term experiments, evaporation of water from the culture medium can increase the concentration of all components, potentially exceeding this compound's solubility limit. Ensure proper humidification in the incubator and use appropriate culture vessels to minimize evaporation. |
Data Presentation
Table 1: Quantitative Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~ 5 mg/mL | |
| Ethanol | ~ 1 mg/mL | |
| Water | Very easily dissolved, completely soluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Aseptically weigh out the required amount of this compound powder in a sterile microcentrifuge tube inside a laminar flow hood.
-
Dissolving: Add the appropriate volume of sterile PBS (pH 7.2) or your basal cell culture medium (without serum) to achieve the desired stock concentration.
-
Mixing: Gently vortex the tube until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Use the stock solution immediately. If short-term storage is necessary, store at 4°C for no more than 24 hours. For longer-term storage, aliquot and store at -20°C, but be aware that freeze-thaw cycles may affect stability.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in your complete cell culture medium (including serum) as described in Protocol 1.
-
Serial Dilutions: In a 96-well plate, perform a series of 2-fold dilutions of the this compound stock solution with your complete cell culture medium. Include a "no this compound" control well containing only the medium.
-
Incubation: Incubate the plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂).
-
Observation: Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at various time points (e.g., 0, 2, 6, 24, and 48 hours). A light microscope can be used for a more sensitive assessment.
-
Determination: The highest concentration that remains clear and free of precipitate throughout the observation period is the maximum soluble concentration for this compound under your specific experimental conditions.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for determining maximum soluble concentration.
References
- 1. This compound or Butaphosphan Powder Raw Material, API CAS 17316-67-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. This compound | 17316-67-5 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound Veterinary Medicine High Purity Solution at Affordable Price [jigspharma.com]
Identifying and minimizing Butafosfan interference in biochemical assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are using Butafosfan in their experiments and encountering unexpected results in common biochemical assays. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be present in my samples?
This compound is an organic phosphorus compound used in veterinary medicine as a metabolic stimulant.[1] Its chemical name is [1-(butylamino)-1-methylethyl]-phosphonic acid.[2] If you are working with samples from animals treated with this compound, it may be present and could potentially interfere with your biochemical assays. It is known to influence energy metabolism, including carbohydrate and lipid metabolism.[1] this compound is metabolically stable and is primarily excreted unchanged in urine.[2]
Q2: I am seeing unexpectedly high readings in my Malachite Green phosphate assay. Could this compound be the cause?
Yes, it is highly probable. The Malachite Green assay, and similar molybdenum-based phosphate detection methods, can be susceptible to interference from organophosphonates.[3] this compound is a phosphonic acid, not a phosphate, but under the acidic conditions of the assay, it may react with the molybdate reagent to form a colored complex, leading to a false positive signal and an overestimation of inorganic phosphate.
Q3: My lactate dehydrogenase (LDH) activity assay is showing inconsistent or lower than expected results. How could this compound interfere?
While direct interference of this compound with LDH assays is not well-documented, several indirect mechanisms are plausible:
-
Alteration of Intracellular LDH Levels: this compound is known to affect cellular metabolism. This could lead to changes in the actual expression or stability of LDH within the cells being studied, thus altering the amount of enzyme present in your sample.
-
Interaction with Assay Components: Although less likely to be a direct inhibitor, this compound's chemical structure could potentially interact with the tetrazolium salt (INT) or the diaphorase enzyme used in some colorimetric LDH assays, affecting the color development reaction.
Q4: I'm using an ATP bioluminescence assay and my results are fluctuating. Could this compound be a factor?
Potential interference of this compound in ATP bioluminescence assays could occur through several mechanisms:
-
Modulation of Cellular ATP Levels: As a metabolic stimulant, this compound may alter the intracellular ATP concentration of the cells in your sample, leading to genuine, but perhaps unexpected, changes in the bioluminescent signal.
-
Interaction with Luciferase: While there is no direct evidence, it is theoretically possible for this compound to interact with the luciferase enzyme, either inhibiting or stabilizing it, which would affect the light output of the reaction.
-
Phosphate Group Interaction: The phosphonic acid group of this compound might compete with ATP for the active site of luciferase, although this is less likely given the enzyme's high specificity for adenosine triphosphate.
Q5: My glucose assay using the glucose oxidase method is giving variable readings. Can this compound interfere?
Interference by this compound in a glucose oxidase-based assay is likely to be indirect:
-
Effects on Glucose Metabolism: this compound has been shown to increase blood glucose levels in some animal studies. Therefore, its presence in a biological sample could reflect a true physiological change in glucose concentration.
-
Peroxidase Step Interference: Glucose oxidase assays are often coupled to a peroxidase-catalyzed colorimetric reaction. While unlikely, it is possible that this compound could interact with peroxidase or the chromogenic substrate, affecting the final absorbance reading.
Troubleshooting Guides
Issue 1: Suspected Interference in Phosphate Quantification (Malachite Green Method)
| Symptom | Possible Cause | Troubleshooting Step | Expected Outcome |
| Higher than expected phosphate readings in samples containing this compound. | This compound (a phosphonate) is cross-reacting with the molybdate reagent. | 1. Run a this compound-only control: Prepare a solution of this compound in your assay buffer at the highest expected concentration in your samples and measure it with the Malachite Green reagent. 2. Sample Dilution: Serially dilute your sample to see if the interference is concentration-dependent. 3. Alternative Assay: Consider using a phosphate assay method that is less susceptible to phosphonate interference, such as an enzyme-coupled assay. | 1. The this compound-only control will show a significant absorbance reading, confirming interference. 2. The interference should decrease with dilution. 3. An alternative assay should provide a more accurate measurement of inorganic phosphate. |
Issue 2: Inconsistent Results in LDH Activity Assays
| Symptom | Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable or lower than expected LDH activity. | 1. This compound is altering cellular LDH levels. 2. This compound is interfering with the assay chemistry. | 1. Spike-in Control: Add a known amount of purified LDH to a sample containing this compound and to a control sample without this compound. Compare the recovery of LDH activity. 2. Assay Component Controls: Run the assay with and without this compound in the absence of LDH to check for any background signal generation or quenching. 3. Normalize to Total Protein: Express LDH activity relative to the total protein concentration of the sample to account for differences in cell number or lysis efficiency. | 1. If recovery is lower in the this compound sample, it suggests direct assay interference. If recovery is similar, the effect is likely biological. 2. No change in background suggests no direct interference with assay reagents. 3. Normalization will provide a more accurate comparison of LDH activity between samples. |
Issue 3: Fluctuating Signals in ATP Bioluminescence Assays
| Symptom | Possible Cause | Troubleshooting Step | Expected Outcome |
| Unstable or unexpected RLU readings. | 1. This compound is affecting cellular ATP levels. 2. This compound is interfering with the luciferase enzyme. | 1. ATP Spike-in: Add a known amount of ATP standard to your cell lysate with and without this compound. 2. Luciferase Activity Control: Measure the activity of a known amount of luciferase with its substrate in the presence and absence of this compound. 3. Time-Course Measurement: Monitor the luminescence signal over time to check for signal instability that may be exacerbated by this compound. | 1. Reduced signal in the this compound-containing sample suggests quenching or interference. An unchanged signal points towards a biological effect on cellular ATP. 2. A change in luciferase activity will confirm direct interference with the enzyme. 3. This will reveal if this compound is affecting the stability of the luminescent signal. |
Experimental Protocols
Protocol 1: Malachite Green Phosphate Assay
This protocol is adapted from standard colorimetric methods for the determination of inorganic phosphate.
-
Reagent Preparation:
-
Malachite Green Reagent A: Dissolve ammonium molybdate in 3M sulfuric acid.
-
Malachite Green Reagent B: Dissolve malachite green oxalate and polyvinyl alcohol in water.
-
Working Reagent: Mix Reagent A and Reagent B according to the kit manufacturer's instructions immediately before use.
-
-
Standard Curve Preparation:
-
Prepare a series of phosphate standards (e.g., 0 to 50 µM) from a stock solution.
-
-
Assay Procedure:
-
Add 50 µL of standards, samples, and controls (including a this compound-only control) to a 96-well plate.
-
Add 10 µL of Malachite Green Reagent A to each well, mix, and incubate for 10 minutes at room temperature.
-
Add 10 µL of Malachite Green Reagent B to each well, mix, and incubate for 20 minutes at room temperature.
-
Measure the absorbance at 620-660 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve and determine the phosphate concentration in the samples.
-
Evaluate the absorbance of the this compound-only control to quantify the extent of interference.
-
Protocol 2: Lactate Dehydrogenase (LDH) Activity Assay
This protocol is based on the colorimetric detection of formazan produced from the reduction of a tetrazolium salt.
-
Sample Preparation:
-
Culture cells in a 96-well plate.
-
For total LDH activity, lyse the cells with a lysis buffer (e.g., Triton X-100). For released LDH, use the cell culture supernatant.
-
-
Reagent Preparation:
-
Prepare an assay reagent containing lactate, NAD+, diaphorase, and a tetrazolium salt (e.g., INT) in a suitable buffer (e.g., Tris or CAPS buffer).
-
-
Assay Procedure:
-
Transfer 50 µL of your sample (supernatant or lysate) to a new 96-well plate.
-
Add 50 µL of the assay reagent to each well.
-
Incubate the plate in the dark at room temperature for 30-60 minutes.
-
Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Calculate the LDH activity by subtracting the background absorbance.
-
For cytotoxicity, the percentage of LDH release can be calculated as (Released LDH / Total LDH) * 100.
-
Protocol 3: ATP Bioluminescence Assay
This protocol is based on the firefly luciferase-catalyzed reaction that produces light in the presence of ATP.
-
Sample Preparation:
-
Lyse cells to release intracellular ATP using a suitable lysis reagent.
-
Keep samples on ice to prevent ATP degradation.
-
-
Reagent Preparation:
-
Reconstitute the lyophilized luciferase/luciferin reagent with the provided buffer according to the kit instructions. Protect from light.
-
-
Standard Curve Preparation:
-
Prepare a serial dilution of an ATP standard in the same buffer as your samples.
-
-
Assay Procedure:
-
Add 50 µL of standards, samples, and controls to a white, opaque 96-well plate.
-
Add 50 µL of the luciferase reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the ATP standard curve (RLU vs. ATP concentration).
-
Determine the ATP concentration in your samples from the standard curve.
-
Protocol 4: Glucose Oxidase Assay
This protocol describes a colorimetric method for glucose determination.
-
Reagent Preparation:
-
Prepare a reaction mixture containing glucose oxidase, peroxidase, and a chromogenic substrate (e.g., o-dianisidine or 4-aminoantipyrine and phenol) in a phosphate buffer (pH 7.0).
-
-
Standard Curve Preparation:
-
Prepare a range of glucose standards in deionized water.
-
-
Assay Procedure:
-
Add a small volume of your sample (e.g., 10 µL) and standards to respective tubes or wells of a 96-well plate.
-
Add 1 mL (or an appropriate volume for the plate) of the glucose oxidase reagent to each.
-
Incubate at 37°C for 10 minutes.
-
Measure the absorbance at 505 nm.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Generate a standard curve and calculate the glucose concentration in the samples.
-
Visualizations
Caption: Putative influence of this compound on key energy metabolism pathways.
Caption: A logical workflow for troubleshooting unexpected assay results.
Caption: Mechanism of this compound interference in Malachite Green assays.
References
- 1. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Limitations of the molybdenum blue method for phosphate quantification in the presence of organophosphonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Butafosfan Stability in Long-Term Storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Butafosfan during long-term storage of liquid formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is an organic phosphorus compound used in veterinary medicine as a metabolic stimulant.[1][2][3][4][5] As a phosphinic acid derivative, its stability in aqueous solutions over long-term storage can be a concern, potentially leading to a decrease in potency and the formation of degradation products.
Q2: What are the primary factors that can affect this compound stability in liquid formulations?
A2: The main factors that can compromise this compound's stability in solution are:
-
pH: Both acidic and basic conditions can promote the hydrolysis of phosphinates.
-
Temperature: Elevated temperatures can accelerate the degradation of organophosphorus compounds.
-
Light: Although less documented for this compound specifically, photodecomposition can be a degradation pathway for many pharmaceutical compounds.
-
Presence of Oxidizing Agents: Oxidative degradation is a common pathway for many drug substances.
-
Interactions with Excipients: Certain excipients in the formulation could potentially interact with this compound and affect its stability.
Q3: My this compound solution has changed in appearance (e.g., color, clarity). What could be the cause?
A3: A change in the physical appearance of a this compound solution can be an indicator of chemical instability. This could be due to the degradation of this compound itself, or the degradation of other components in the formulation, such as vitamins (e.g., Cyanocobalamin), which are often included. It is crucial to investigate these changes to ensure the product's safety and efficacy.
Q4: How can I quantify the amount of this compound in my stored samples to check for degradation?
A4: Several analytical methods can be used to quantify this compound. A common and sensitive method is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Spectrophotometric methods have also been developed for the determination of this compound.
Troubleshooting Guide
Issue 1: Loss of this compound Potency in a Liquid Formulation Over Time
Possible Cause: Hydrolysis of the phosphinic acid group is a likely cause of degradation, leading to a loss of the active compound. This can be influenced by the pH of the formulation and the storage temperature.
Troubleshooting Workflow:
Figure 1: Workflow for troubleshooting loss of this compound potency.
Experimental Protocol: Forced Degradation Study (Hydrolysis)
This protocol is designed to simulate and accelerate the degradation of this compound under hydrolytic conditions to identify potential degradation products.
Objective: To assess the stability of this compound in aqueous solutions under acidic, basic, and neutral pH conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Purified water
-
pH meter
-
HPLC-UV or LC-MS/MS system
-
Incubator or water bath
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).
-
Create three sets of samples:
-
Acidic: Mix the this compound stock solution with 0.1 M HCl.
-
Basic: Mix the this compound stock solution with 0.1 M NaOH.
-
Neutral: Mix the this compound stock solution with purified water.
-
-
Prepare a control sample of this compound in the formulation buffer.
-
-
Stress Conditions:
-
Incubate all sample sets at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Withdraw aliquots at each time point.
-
-
Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC or LC-MS/MS method to quantify the remaining this compound and detect any degradation products.
-
Data Presentation:
| Condition | Time (hours) | This compound Concentration (mg/mL) | % Degradation | Peak Area of Degradant 1 | Peak Area of Degradant 2 |
| 0.1 M HCl, 60°C | 0 | 1.00 | 0 | 0 | 0 |
| 24 | 0.95 | 5 | XXX | YYY | |
| 48 | 0.90 | 10 | XXX | YYY | |
| 72 | 0.85 | 15 | XXX | YYY | |
| 0.1 M NaOH, 60°C | 0 | 1.00 | 0 | 0 | 0 |
| 24 | 0.92 | 8 | XXX | YYY | |
| 48 | 0.84 | 16 | XXX | YYY | |
| 72 | 0.75 | 25 | XXX | YYY | |
| Water, 60°C | 0 | 1.00 | 0 | 0 | 0 |
| 24 | 0.99 | 1 | XXX | YYY | |
| 48 | 0.98 | 2 | XXX | YYY | |
| 72 | 0.97 | 3 | XXX | YYY | |
| Control (Formulation Buffer), 60°C | 0 | 1.00 | 0 | 0 | 0 |
| 24 | 0.98 | 2 | XXX | YYY | |
| 48 | 0.96 | 4 | XXX | YYY | |
| 72 | 0.94 | 6 | XXX | YYY |
Issue 2: Formation of Particulate Matter in the this compound Solution
Possible Cause: Particulate matter can arise from several sources, including the precipitation of this compound or its degradation products, interactions with excipients, or issues with the container closure system.
Troubleshooting Steps:
-
Characterize the Particulates:
-
Use microscopy to observe the morphology of the particles (e.g., crystalline, amorphous).
-
If possible, isolate and analyze the particulate matter using techniques like Fourier-Transform Infrared (FTIR) spectroscopy or mass spectrometry to identify its chemical nature.
-
-
Investigate Solubility:
-
Determine the solubility of this compound in the formulation buffer at different temperatures (storage and room temperature). Precipitation can occur if the storage temperature is lower than the temperature at which the solution was prepared and the concentration is close to the saturation point.
-
-
Evaluate Excipient Interactions:
-
Conduct compatibility studies of this compound with individual excipients in the formulation. This can help identify any specific interactions leading to precipitation.
-
Hypothetical Degradation Pathway: Hydrolysis of this compound
Figure 2: Potential hydrolytic degradation pathway of this compound.
Recommendations for Stabilizing this compound Formulations
-
pH Optimization: Conduct pre-formulation studies to identify the pH of maximum stability for this compound in your specific formulation. Use a suitable buffering agent to maintain the pH within this range throughout the product's shelf life.
-
Excipient Screening: Carefully screen all excipients for their compatibility with this compound. Consider using stabilizers such as antioxidants or chelating agents if oxidative degradation is identified as a potential issue.
-
Temperature Control: Store this compound formulations at the recommended temperature to minimize thermal degradation. Avoid temperature cycling.
-
Light Protection: Store the formulation in light-protective packaging (e.g., amber vials) to prevent photodegradation.
-
Container Closure System: Ensure the chosen container and closure are inert and do not leach any substances that could affect the stability of the formulation.
By systematically investigating the potential causes of instability and implementing appropriate formulation and storage strategies, the long-term stability of this compound in liquid formulations can be significantly improved.
References
- 1. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 3. Veterinární medicína: Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows [vetmed.agriculturejournals.cz]
- 4. interchemie.com [interchemie.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Butafosfan Synthesis and Purification
Welcome to the technical support center for Butafosfan synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is typically synthesized via a one-pot reaction involving the condensation of n-butylamine and acetone to form an intermediate imine. This is followed by the addition of hypophosphorous acid, which reacts with the imine to produce this compound.[1] The reaction is often carried out in the presence of a molecular sieve to facilitate the imine formation by removing water.
Q2: Why is my this compound synthesis yield lower than expected?
A2: Low yields in this compound synthesis can be attributed to several factors. Incomplete conversion of reactants is a common issue. Additionally, side reactions can lead to the formation of byproducts, reducing the yield of the desired product. The quality of the starting materials, particularly the purity of n-butylamine and hypophosphorous acid, can also significantly impact the overall yield.
Q3: My final this compound product is discolored. What is the likely cause and how can I fix it?
A3: Discoloration of the final product often indicates the presence of impurities. These can arise from side reactions during the synthesis or from the degradation of reactants or the product itself. The use of activated carbon treatment during the purification process is an effective method for removing colored impurities. Optimizing the amount of activated carbon and the treatment time is crucial for efficient color removal without significant loss of the desired product.
Q4: What is the role of the molecular sieve in the synthesis of this compound?
A4: The molecular sieve acts as a dehydrating agent in the reaction mixture.[2] It selectively adsorbs water molecules that are formed during the condensation of n-butylamine and acetone to form the imine intermediate. By removing water, the molecular sieve shifts the equilibrium of the reaction towards the formation of the imine, thereby improving the overall yield of this compound.
Q5: How can I monitor the purity of my this compound sample?
A5: Due to the lack of a significant UV chromophore in the this compound molecule, standard HPLC with a UV detector is not a suitable method for purity analysis without derivatization. Alternative HPLC detection methods such as a Refractive Index (RI) detector can be employed.[3] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 31P NMR, is a powerful tool for identifying and quantifying impurities.[4]
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Causes | Troubleshooting Steps |
| Low Reaction Yield | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Inefficient water removal. 4. Poor quality of reactants. 5. Side product formation. | 1. Increase reaction time or temperature moderately. 2. Optimize the reaction temperature; too high can lead to side reactions. 3. Ensure the molecular sieve is properly activated and used in a sufficient amount. 4. Use high-purity n-butylamine and hypophosphorous acid. 5. Analyze the reaction mixture by NMR or LC-MS to identify major byproducts and adjust reaction conditions to minimize their formation. |
| Reaction Mixture is Difficult to Stir | 1. High concentration of reactants. 2. Premature precipitation of the product. | 1. Increase the amount of solvent (acetone) to improve fluidity. 2. Control the rate of addition of hypophosphorous acid to manage the reaction exotherm and prevent rapid precipitation. |
| Formation of Unwanted Side Products | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Presence of impurities in starting materials. | 1. Maintain the recommended reaction temperature. 2. Carefully control the molar ratios of n-butylamine, acetone, and hypophosphorous acid. 3. Use purified reactants and analyze them for impurities before use. |
Purification Troubleshooting
| Problem | Possible Causes | Troubleshooting Steps |
| Poor Crystal Quality (small or irregular crystals) | 1. Cooling rate is too fast. 2. High level of impurities. 3. Inappropriate crystallization solvent. | 1. Decrease the cooling rate to allow for larger crystal growth. 2. Perform a preliminary purification step (e.g., activated carbon treatment) to remove impurities before crystallization. 3. Experiment with different solvent systems to find one that promotes better crystal formation. |
| Product Discoloration After Purification | 1. Incomplete removal of colored impurities. 2. Thermal degradation during solvent removal. | 1. Increase the amount of activated carbon or the contact time during the decolorization step. Consider a second activated carbon treatment. 2. Use a rotary evaporator under reduced pressure at a lower temperature to remove the solvent. |
| Low Recovery After Crystallization | 1. Product is too soluble in the chosen solvent. 2. Insufficient cooling. | 1. Use a solvent in which this compound has lower solubility at cold temperatures. 2. Ensure the crystallization mixture is cooled to a sufficiently low temperature to maximize precipitation. |
Experimental Protocols
General Synthesis Protocol for this compound
-
Imine Formation: In a reaction vessel equipped with a stirrer and a reflux condenser, add n-butylamine and acetone. A common molar ratio is 1:1.5 to 1:2 of n-butylamine to acetone.
-
Dehydration: Add activated 4A molecular sieves to the mixture to remove the water formed during the reaction.
-
Reaction: Stir the mixture at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours to facilitate the formation of the imine.
-
Phosphonylation: Cool the reaction mixture and slowly add hypophosphorous acid while maintaining the temperature below a certain threshold (e.g., 40°C) to control the exothermic reaction.
-
Precipitation: Continue stirring for a few more hours. The this compound product will precipitate out of the solution.
-
Isolation of Crude Product: Isolate the crude product by filtration or centrifugation.
Purification Protocol
-
Dissolution: Dissolve the crude this compound in a suitable solvent, such as ethanol.
-
Decolorization: Add activated carbon to the solution and stir for a specified period to adsorb colored impurities. The optimal amount of activated carbon and treatment time should be determined experimentally.
-
Filtration: Filter the mixture to remove the activated carbon.
-
Crystallization: Concentrate the filtrate and then cool it down slowly to induce crystallization. The cooling rate can significantly affect the crystal size and purity.
-
Isolation and Drying: Collect the purified crystals by filtration and dry them under vacuum.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low this compound synthesis yield.
References
- 1. CN102807584A - Method for preparing novel metabolic accelerator this compound - Google Patents [patents.google.com]
- 2. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 3. Butaphosphan analysis - Chromatography Forum [chromforum.org]
- 4. Detection and quantitation of phosphorus metabolites in crude tissue extracts by 1H and 31P NMR: use of gradient assisted 1H-31P HMQC experiments, with selective pulses, for the assignment of less abundant metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating Butafosfan's off-target effects in cell-based studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate potential off-target or unintended effects of Butafosfan in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound, or [1-(butylamino)-1-methylethyl]-phosphonic acid, is a synthetic organic phosphorus compound.[1] It is not a biologically occurring organophosphorus compound like ATP.[2][3] Its primary application is in veterinary medicine as a metabolic stimulant, often in combination with Vitamin B12 (cyanocobalamin), to address metabolic disorders.[1][2] The precise mechanism of action is not fully understood. However, studies suggest it influences energy metabolism, including carbohydrate and lipid metabolism, and may involve insulin signaling.
Q2: Are there known off-target protein binding sites for this compound?
Currently, the scientific literature does not characterize this compound in the context of specific off-target protein binding, as is common for targeted drug candidates. In cell-based studies, "off-target effects" are more likely to manifest as unintended influences on cell health or direct interference with assay components due to its metabolic activity, rather than specific unintended protein interactions.
Q3: Can this compound affect cell viability?
Yes, like any compound, this compound can be cytotoxic at high concentrations. A study on in vitro oocyte maturation noted that higher doses of this compound were detrimental, leading to a decrease in cleavage rate and embryo development. It is crucial to determine the optimal, non-toxic working concentration for your specific cell line and experimental duration.
Troubleshooting Guide for Cell-Based Assays
Researchers may encounter unexpected results when using this compound due to its metabolic nature. This guide addresses common issues in a question-and-answer format.
Issue 1: Inconsistent Results in Cell Viability/Cytotoxicity Assays
Question: My MTT or XTT assay shows a significant increase in signal after this compound treatment, suggesting higher viability, but cell morphology and confluence don't seem to support this. Why is this happening?
Possible Causes:
-
Direct Assay Interference: this compound may directly reduce tetrazolium salts (like MTT, XTT) to formazan, independent of cellular enzymatic activity, leading to a false-positive signal.
-
Altered Metabolic State: As a metabolic stimulant, this compound could increase the overall metabolic rate and mitochondrial reductase activity of the cells, which is the basis of the MTT/XTT assay readout. This would artificially inflate the "viability" signal without a true increase in cell number.
-
pH Shift: High concentrations of this compound, an acidic compound, could alter the pH of the culture medium, affecting both cell health and assay performance.
Suggested Actions & Protocols:
-
Validate with an Orthogonal Assay: Use a viability assay with a different mechanism that does not measure metabolic reductase activity. This is the most critical step to confirm your results.
-
Run a Cell-Free Control: To test for direct chemical interference, incubate this compound in culture medium with your assay reagent (e.g., MTT) but without cells. A color change indicates direct interference.
-
Perform a Dose-Response Curve: Determine the concentration at which this compound becomes cytotoxic using a reliable, non-metabolic assay (e.g., Trypan Blue exclusion or a real-time live/dead imaging assay).
| Assay Type | Principle | Potential this compound Interference | Recommended Use |
| Metabolic (Reductase) | Measures reduction of tetrazolium salts (MTT, XTT, WST-1) by mitochondrial enzymes. | High Risk: this compound may alter metabolic rate or interfere directly with reagents. | Use with caution; requires validation with orthogonal methods. |
| ATP Content | Measures cellular ATP levels using a luciferase reaction (e.g., CellTiter-Glo®). | High Risk: this compound may increase ATP synthesis, masking cytotoxicity. | Not recommended for initial viability screening with this compound. |
| Membrane Integrity | Measures exclusion of dyes (e.g., Trypan Blue, Propidium Iodide) by intact membranes of live cells. | Low Risk: Unlikely to be affected by metabolic changes. | Recommended: Good for validating results from metabolic assays. |
| Live-Cell Protease | Measures the activity of a protease only active in live cells. | Low to Moderate Risk: Less likely to be directly impacted than reductase or ATP assays. | A suitable alternative for validation. |
| Real-Time Imaging | Automated microscopy counts live/dead cells based on fluorescent probes over time. | Low Risk: Provides direct cell counts and morphological data. | Recommended: Excellent for long-term studies and confirming viability. |
-
Cell Seeding: Plate your cells in a multi-well plate (e.g., 24-well) at a density that allows for growth over your intended experimental period.
-
Compound Treatment: The next day, treat cells with a serial dilution of this compound (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM). Include a vehicle-only control. Incubate for your desired time (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Gently wash cells with PBS, then detach them using trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Staining: Mix a 10 µL aliquot of your cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Cell Counting: Immediately load the mixture into a hemocytometer or automated cell counter.
-
Analysis: Count the number of live (unstained, bright) and dead (blue-stained) cells. Calculate the percentage of viable cells: (Live Cell Count / Total Cell Count) x 100.
Issue 2: Unexpected Signaling Pathway Activation
Possible Causes:
-
Indirect Metabolic Effect: this compound's known role is to stimulate energy metabolism. The observed pathway modulation is likely a downstream consequence of this primary metabolic influence rather than direct binding to a kinase in that pathway. For example, an increase in the cellular energy state (ATP levels) can indirectly activate pathways like mTOR.
-
Cellular Stress Response: At higher, sub-lethal concentrations, this compound might induce a cellular stress response, leading to the activation of stress-related signaling pathways.
Suggested Actions & Protocols:
-
Correlate with Metabolic Readouts: Measure key metabolic indicators like ATP levels, glucose consumption, or lactate production alongside your pathway analysis. This can help establish whether the signaling changes correlate with a shift in the cell's metabolic state.
-
Use Pathway Inhibitors: To determine if the observed signaling is a necessary downstream event, pre-treat cells with a known inhibitor of the suspected pathway (e.g., rapamycin for mTOR) before adding this compound and observe if the final cellular phenotype is altered.
-
In Vitro Activity Assays: To definitively rule out a direct effect, test this compound in a cell-free in vitro kinase assay for the specific protein of interest. A lack of activity would strongly suggest the effects seen in cells are indirect.
Visualizations
Caption: Workflow for diagnosing unexpected results in viability assays.
Caption: Decision tree for selecting an appropriate cell viability assay.
Caption: this compound's potential impact on key cellular metabolic pathways.
References
Technical Support Center: Butafosfan Treatment Protocols for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on utilizing Butafosfan in in vitro cell culture experiments. This compound is an organic phosphorus compound recognized for its role as a metabolic stimulant, primarily in veterinary applications.[1][2][3][] Its precise mechanism of action is still under investigation, but it is understood to influence energy metabolism, making it a compound of interest for in vitro studies on cellular metabolism and related signaling pathways.[1]
This guide offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action of this compound in cell lines?
A1: While the exact molecular mechanism is not fully elucidated, this compound is believed to act as a metabolic stimulant. In vivo studies suggest it influences energy metabolism, particularly glucose and lipid pathways, and may be involved in insulin signaling. It is hypothesized that this compound provides a source of organic phosphorus that can be incorporated into high-energy phosphate compounds like ATP, thus supporting cellular metabolic processes.
Q2: How should I prepare a this compound stock solution for cell culture experiments?
A2: this compound is soluble in water and ethanol. For cell culture applications, it is recommended to prepare a stock solution in a sterile, cell culture-grade solvent.
-
For aqueous-based media: this compound can be dissolved in sterile phosphate-buffered saline (PBS) at a concentration of approximately 5 mg/mL. It is advisable to not store the aqueous solution for more than one day.
-
For media containing components that may precipitate with phosphate: A stock solution can be made in ethanol at approximately 1 mg/mL. When diluting in your final culture medium, ensure the final ethanol concentration is not toxic to your cells (typically below 0.5%).
Always filter-sterilize the stock solution using a 0.22 µm syringe filter before adding it to your cell culture medium.
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration of this compound will vary depending on the cell line's metabolic rate and sensitivity. It is crucial to perform a dose-response experiment (also known as a kill curve or cytotoxicity assay) to determine the appropriate concentration range for your specific cells. An MTT assay is a common method for this purpose. This will help you identify a concentration that stimulates metabolic activity without causing significant cell death.
Q4: What are the expected effects of this compound on different types of cell lines?
A4: The effects of this compound are likely to be more pronounced in cell lines with high metabolic activity or those sensitive to metabolic modulation.
-
Fast-growing, highly metabolic cell lines (e.g., many cancer cell lines): These cells may exhibit a more significant response to this compound in terms of proliferation and metabolic activity.
-
Slow-growing, less metabolically active cell lines: The effects may be more subtle and might require more sensitive assays or longer incubation times to detect.
It is important to characterize the metabolic profile of your cell line to better predict its response to this compound.
Troubleshooting Guides
Problem 1: No Observable Effect of this compound Treatment
| Possible Cause | Recommended Solution |
| Inappropriate Concentration | The concentration of this compound may be too low to elicit a response. Perform a dose-response study to identify a more effective concentration. |
| Short Incubation Time | The metabolic effects of this compound may not be apparent after a short exposure. Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period. |
| Insensitive Cell Line | The chosen cell line may have a low metabolic rate or be insensitive to metabolic stimulation. Consider using a cell line known for its high metabolic activity or one that is more dependent on the metabolic pathways potentially influenced by this compound. |
| Assay Insensitivity | The assay used to measure the effect may not be sensitive enough. Consider using more direct measures of metabolic activity, such as glucose uptake, lactate production, or ATP level assays. |
| Drug Inactivation | Components in the serum of your culture medium could bind to and inactivate this compound. If your cell line can tolerate it, consider reducing the serum concentration during the treatment period. |
Problem 2: High Cell Death or Toxicity Observed
| Possible Cause | Recommended Solution |
| This compound Concentration is Too High | High concentrations of any compound can be toxic. Refer to your dose-response curve and select a lower, non-toxic concentration for your experiments. |
| Solvent Toxicity | If using an ethanol-based stock solution, the final concentration of the solvent in the culture medium may be too high. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for ethanol). Always include a vehicle control (medium with the solvent but no drug) in your experiments. |
| Pre-existing Poor Cell Health | If the cells were not healthy before treatment, they will be more susceptible to any experimental manipulation. Ensure you are using cells from a healthy, logarithmically growing culture. |
| Contamination | Microbial contamination can cause cell death. Regularly check your cell cultures for any signs of contamination. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using an MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile PBS or ethanol for stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a 2X stock solution of this compound in your complete culture medium. From this, create a series of 2X serial dilutions.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include wells with medium only (blank), cells with medium only (negative control), and cells with the highest concentration of the solvent used for the stock solution (vehicle control).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 (if applicable) and the optimal working concentration.
Protocol 2: Hypothetical Treatment Protocols for Different Cell Line Types
The following are hypothetical starting points for this compound treatment based on cell line characteristics. These must be optimized for your specific cell line.
| Parameter | Fast-Growing / Metabolically Active Cell Line (e.g., HeLa, A549) | Slow-Growing / Less Metabolically Active Cell Line (e.g., MCF-7, primary cells) |
| Seeding Density | Lower seeding density to allow for proliferation during the experiment. | Higher seeding density to ensure a sufficient number of cells for analysis. |
| Starting this compound Concentration Range for Dose-Response | 0.1 µM - 100 µM | 1 µM - 500 µM |
| Incubation Time | 24 - 48 hours | 48 - 72 hours |
| Endpoint Assays | Proliferation assays (e.g., cell counting, BrdU), metabolic assays (glucose uptake, lactate production). | Viability assays (e.g., MTT, Calcein-AM), more sensitive metabolic assays (e.g., Seahorse analyzer). |
Visualizations
Putative Signaling Pathway of this compound
Caption: Putative signaling pathway of this compound in a cell.
Experimental Workflow for this compound Treatment
Caption: General experimental workflow for this compound treatment in cell culture.
References
Technical Support Center: Enhancing Butafosfan Bioavailability in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Butafosfan. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in-vivo experiments aimed at improving the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary metabolic role?
A1: this compound is a synthetic organic phosphorus compound, chemically defined as [1-(butylamino)-1-methylethyl]-phosphonic acid. It serves as a metabolic stimulant, primarily involved in energy, carbohydrate, and lipid metabolism.[1] It is often used in combination with cyanocobalamin (Vitamin B12) to treat metabolic disorders and support recovery in various animal species, including cattle, swine, horses, and poultry. While it contains phosphorus, its effects are thought to extend beyond simple phosphorus substitution.[1]
Q2: What is the typical bioavailability of this compound with conventional formulations?
A2: this compound is characterized by rapid absorption and elimination following parenteral administration (intravenous, intramuscular, or subcutaneous).[2][3] For instance, in piglets receiving an intramuscular injection of an aqueous solution, the absolute bioavailability is approximately 74.69%, with a short time to reach maximum plasma concentration (Tmax) of about 0.31 hours.[2] Its rapid clearance necessitates frequent administration to maintain therapeutic levels, which has led to research into bioavailability-enhancing formulations.
Q3: How does Vitamin B12 synergize with this compound?
A3: Vitamin B12 is a crucial cofactor for enzymes essential in metabolic pathways. Notably, it is required for methylmalonyl-CoA mutase, an enzyme that facilitates the entry of propionate into the Krebs cycle for energy production. In ruminants, this is particularly important for gluconeogenesis. The combination of this compound and Vitamin B12 appears to have a synergistic effect on lipid and carbohydrate metabolism, with studies showing that the combined application yields more significant positive metabolic effects than this compound alone.
Q4: Are there promising strategies to improve the bioavailability and extend the therapeutic window of this compound?
A4: Yes, one of the most promising strategies is the development of sustained-release formulations. A study in dairy cows using a thermosensitive, biodegradable hydrogel formulation for subcutaneous injection demonstrated a significantly prolonged release profile. This formulation extended the time to reach maximum plasma concentration (Tmax) to 2 hours, compared to the rapid absorption seen with aqueous solutions. Such formulations can improve the overall bioavailability and reduce the frequency of administration.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: High Variability in Pharmacokinetic Data
-
Question: We are observing significant inter-animal variability in the plasma concentrations of this compound after administration. What could be the cause and how can we mitigate this?
-
Answer:
-
Animal-Related Factors: Differences in age, weight, metabolic status, and underlying health conditions can significantly impact drug metabolism and clearance. Ensure that your animal groups are as homogenous as possible. The metabolic state, such as the negative energy balance in postpartum dairy cows, can alter the response to this compound.
-
Administration Technique: Inconsistent injection depth or leakage from the injection site can lead to variable absorption rates, especially with subcutaneous or intramuscular routes. Ensure standardized and precise administration techniques are used by all personnel.
-
Stress: Stress can influence metabolic rate and drug distribution. Handle animals minimally and allow for an acclimatization period before the study begins to reduce stress-induced variability.
-
Blood Sampling: Ensure a consistent blood sampling protocol, including the site of collection and the handling of samples post-collection, as this can affect plasma concentration measurements.
-
Issue 2: Difficulty in Quantifying this compound in Plasma Samples
-
Question: Our lab is facing challenges with the LC-MS/MS analysis of this compound, including poor peak shape and low sensitivity. What are some potential solutions?
-
Answer:
-
Chromatography: this compound is a polar, phosphonic acid compound, which can be challenging to retain on standard reversed-phase columns. Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is better suited for polar analytes and may improve retention and peak shape.
-
Mobile Phase: The pH of the mobile phase is critical. Using a volatile acid like formic acid can help with ionization in positive mode ESI. For HILIC, ensure appropriate buffer concentrations to maintain consistent pH and improve peak shape.
-
Sample Preparation: Inefficient sample cleanup can lead to matrix effects, where other components in the plasma interfere with the ionization of this compound, causing signal suppression or enhancement. A robust sample preparation method, such as solid-phase extraction (SPE) or a thorough protein precipitation followed by liquid-liquid extraction, is crucial.
-
Ionization and Detection: Ensure that the mass spectrometer is tuned for this compound. Given its structure, it may form adducts, so monitoring for different adducts (e.g., sodium or ammonium) might be necessary to find the most sensitive and stable signal.
-
Issue 3: Apparent Low Bioavailability with a Novel Formulation
-
Question: We have developed a new oral formulation for this compound, but the in-vivo results show very low plasma concentrations. What could be the issue?
-
Answer:
-
Poor Oral Absorption: this compound, being a polar molecule, is likely to have very low oral bioavailability. The gastrointestinal tract is not well-suited for the absorption of such compounds. The high oral LD50 in mice (~16,000 mg/kg bw) also suggests poor absorption.
-
First-Pass Metabolism: While in-vitro studies in rat liver microsomes showed no metabolites, the possibility of first-pass metabolism in the gut wall or liver should not be entirely ruled out for oral administration.
-
Formulation Stability: Ensure that your formulation is stable in the gastrointestinal environment and that this compound is released effectively. Degradation in the acidic environment of the stomach or poor release from the delivery vehicle will result in low bioavailability.
-
Analytical Sensitivity: Confirm that your analytical method has a sufficiently low limit of quantification (LOQ) to detect the potentially low plasma concentrations following oral administration. It may be necessary to optimize your LC-MS/MS method for higher sensitivity.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Piglets (10 mg/kg BW)
| Parameter | Intravenous (IV) Administration | Intramuscular (IM) Administration |
| T1/2λz (h) | 3.30 | 4.21 |
| Cmax (µg/mL) | - | 28.11 |
| Tmax (h) | - | 0.31 |
| AUC (µg·h/mL) | 64.49 ± 15.07 | 48.29 ± 21.67 |
| Bioavailability (F %) | - | 74.69% |
| MRT (h) | 1.51 ± 0.27 | 1.74 ± 0.29 |
| Cl (L/kg/h) | 0.16 | - |
| Vss (L/kg) | 0.81 ± 0.44 | - |
Data sourced from Sun et al. (2017).
Table 2: Pharmacokinetic Parameters of a Sustained-Release this compound Formulation in Dairy Cows (10 mg/kg BW, Subcutaneous)
| Parameter | Sustained-Release Formulation |
| Cmax (µg/L) | 13,600.00 |
| Tmax (h) | 2 |
| AUC (µg·L⁻¹·h) | 4,120,091.60 |
Data sourced from a study on a thermosensitive hydrogel formulation.
Experimental Protocols
Protocol: Pharmacokinetic Study of this compound in Piglets
This protocol is adapted from the methodology described by Sun et al. (2017).
1. Animal Model and Housing:
-
Species: Clinically healthy crossbred weaning piglets.
-
Weight: Approximately 10 kg.
-
Housing: Housed in an animal facility with controlled temperature and humidity. Provide ad libitum access to feed and water.
-
Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
2. Experimental Design:
-
Groups: Randomly divide the piglets into two groups for a crossover design study (intravenous and intramuscular administration).
-
Washout Period: A washout period of at least 7 days between the two administration routes is recommended.
-
Dose: A single dose of 10 mg/kg body weight of this compound.
3. Drug Administration:
-
Intravenous (IV): Administer the this compound solution via the ear vein.
-
Intramuscular (IM): Inject the this compound solution into the neck muscle behind the ear.
4. Blood Sampling:
-
Collection Site: Collect blood samples from the anterior vena cava.
-
Time Points: Collect blood samples at the following time points:
-
Pre-dose (0 h)
-
Post-dose: 0.08, 0.16, 0.33, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, and 36 hours.
-
-
Sample Processing:
-
Collect blood into heparinized tubes.
-
Centrifuge at 3000 x g for 10 minutes to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
5. Sample Analysis (LC-MS/MS):
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatography:
-
Use a HILIC column for optimal separation of this compound.
-
Employ a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer with a volatile additive (e.g., ammonium formate).
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor the appropriate precursor-to-product ion transitions for this compound and an internal standard.
-
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, T1/2, and bioavailability.
Mandatory Visualizations
Caption: Experimental workflow for a this compound pharmacokinetic study.
Caption: Metabolic pathways influenced by this compound and Vitamin B12.
References
Technical Support Center: Troubleshooting Inconsistent Results in Butafosfan Experiments
Welcome to the technical support center for Butafosfan experiments. This guide is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies that may arise during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound, or [1-(butylamino)-1-methylethyl]-phosphonic acid, is an organic phosphorus compound. It is often used in veterinary medicine as a metabolic stimulant, frequently in combination with vitamin B12 (cyanocobalamin).[1] Despite its use, the precise mechanism of action of this compound at the molecular level is not fully understood.[2] It is thought to participate in energy metabolism, potentially by providing a source of organic phosphorus for processes like ATP synthesis and glycolysis.[1] However, it is important to note that in vitro studies in rat liver microsomes and hepatocytes have shown no evidence of this compound being metabolized.[2]
Q2: Why am I seeing variable results in my animal studies, particularly in metabolic parameters like blood glucose?
Inconsistent results in metabolic parameters such as blood glucose, non-esterified fatty acids (NEFA), and beta-hydroxybutyrate (BHBA) are a known challenge in this compound research. Several factors can contribute to this variability:
-
Nutritional Status of Animals: The metabolic state of the animal model at the time of the experiment can significantly influence the effects of this compound. For instance, studies in mice have shown that the impact of this compound on glucose metabolism is dependent on whether the animals are on a normal or hypercaloric diet and whether they are undergoing food restriction.[3]
-
Dosage and Administration Route: The dose and route of administration (intravenous, intramuscular, or subcutaneous) can affect the bioavailability and subsequent physiological response to this compound. Inconsistent administration can lead to variable results.
-
Combination with Vitamin B12: this compound is often administered with cyanocobalamin (Vitamin B12). The two compounds are believed to have synergistic effects on metabolism. Variations in the ratio of this compound to Vitamin B12, or the absence of Vitamin B12, can lead to different outcomes.
-
Underlying Health of Animals: Subclinical health issues in experimental animals can alter their metabolic baseline and response to this compound.
-
Timing of Sampling: The timing of blood or tissue sampling relative to this compound administration and feeding schedules is critical and can be a major source of variability.
Q3: Can I use this compound in cell culture experiments? What should I be aware of?
Yes, this compound can be used in in vitro experiments. However, there are several considerations to ensure consistent and reliable results:
-
Solution Preparation: this compound is a crystalline solid. For cell culture use, it should be dissolved in an appropriate solvent and then diluted in the culture medium. It is soluble in PBS (pH 7.2) at approximately 5 mg/ml. It is recommended to prepare aqueous solutions fresh for each experiment.
-
Cell Type and Metabolic State: The effects of this compound will likely vary depending on the cell type and its metabolic activity. It is crucial to have a well-characterized cell model.
-
Dose-Response: It is essential to perform a dose-response study to determine the optimal concentration of this compound for your specific cell line and experimental endpoint.
-
Interaction with Media Components: Be aware of potential interactions between this compound and components of your cell culture medium, which could affect its stability or activity.
Troubleshooting Guides
Inconsistent In Vivo Metabolic Effects
This guide addresses common issues when studying the effects of this compound on metabolic parameters in animal models.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in blood glucose levels between animals in the same treatment group. | 1. Inconsistent food intake: Animals may have different levels of food consumption, affecting their baseline glucose. 2. Variable stress levels: Handling and injection stress can cause transient hyperglycemia. 3. Timing of blood collection: Blood glucose can fluctuate significantly throughout the day and in relation to feeding. | 1. Standardize feeding: Ensure all animals have access to the same diet and monitor food intake. Consider fasting animals for a set period before the experiment. 2. Acclimatize animals: Handle animals regularly before the experiment to reduce stress. 3. Strict timing: Collect blood samples at the exact same time point relative to this compound administration and feeding for all animals. |
| No significant effect of this compound on NEFA or BHBA levels. | 1. Inappropriate animal model: The chosen animal model may not be sensitive to the metabolic effects of this compound under the experimental conditions. 2. Insufficient dosage: The dose of this compound may be too low to elicit a measurable response. 3. Nutritional state: The effect of this compound on lipid metabolism may be more pronounced in animals with a specific metabolic challenge (e.g., negative energy balance). | 1. Review literature: Ensure the animal model and its metabolic state are appropriate for the research question. 2. Conduct a dose-response study: Test a range of this compound doses to find the optimal concentration. 3. Induce a metabolic challenge: Consider using a model of negative energy balance, such as postpartum dairy cows, where the effects on NEFA and BHBA are more prominent. |
| Contradictory results compared to published studies. | 1. Differences in experimental design: Minor variations in diet, animal strain, age, or sex can lead to different outcomes. 2. This compound formulation: The formulation of this compound (with or without Vitamin B12) can significantly alter its effects. 3. Analytical method for metabolites: The accuracy of glucose, NEFA, and BHBA measurements can be influenced by the analytical method used. | 1. Carefully compare protocols: Scrutinize your protocol against the published methods to identify any discrepancies. 2. Verify formulation: Confirm the exact composition of the this compound solution used. 3. Validate analytical methods: Ensure your assays for metabolic parameters are validated and that you are following best practices for sample collection and processing to avoid pre-analytical errors. |
Experimental Protocols
Protocol 1: In Vivo Study of this compound's Metabolic Effects in Mice
This protocol provides a general framework for investigating the impact of this compound on glucose and lipid metabolism in a mouse model.
1. Animal Model and Acclimatization:
- Use a consistent strain, age, and sex of mice (e.g., male C57BL/6, 8-10 weeks old).
- House animals in a controlled environment (temperature, light-dark cycle) and allow for at least one week of acclimatization.
- Provide standard chow and water ad libitum.
2. Experimental Groups:
- Control Group: Receives vehicle (e.g., sterile saline).
- This compound Group: Receives this compound at a predetermined dose (e.g., 50 mg/kg body weight).
- This compound + Vitamin B12 Group: Receives this compound and Vitamin B12 at their respective doses.
- Optional: Include groups with different dietary challenges (e.g., high-fat diet) or metabolic states (e.g., fasted).
3. Dosing Solution Preparation:
- Prepare a stock solution of this compound in sterile saline. For example, to achieve a 50 mg/kg dose in a 25g mouse, you would need 1.25 mg of this compound. If you administer 0.1 ml, the concentration of your solution should be 12.5 mg/ml.
- Prepare solutions fresh daily.
4. Administration:
- Administer the solution via the desired route (e.g., subcutaneous injection).
- Administer at the same time each day for the duration of the study.
5. Blood Sample Collection:
- Collect blood samples at predetermined time points (e.g., baseline, and at various times post-administration).
- Use a consistent method for blood collection (e.g., tail vein).
- Process blood samples appropriately for the intended analysis (e.g., centrifuge to obtain plasma/serum) and store at -80°C.
6. Biochemical Analysis:
- Measure glucose, NEFA, and BHBA levels using validated commercial kits.
Signaling Pathways and Workflows
The exact signaling pathways of this compound are not well-defined. However, based on its observed metabolic effects, a hypothetical model can be proposed. This compound, particularly in combination with Vitamin B12, appears to influence key metabolic hubs in the liver.
Caption: Hypothetical influence of this compound and Vitamin B12 on hepatic metabolism.
Experimental Workflow for Investigating this compound in Cell Culture
Caption: General workflow for an in vitro this compound experiment.
Quantitative Data Summary
The following tables summarize findings from selected studies on the effects of this compound, often in combination with Vitamin B12, on key metabolic parameters in dairy cows.
Table 1: Effect of this compound and Cyanocobalamin on Plasma Metabolites in Ketotic Dairy Cows
| Treatment Group | Plasma NEFA (mmol/L) | Plasma BHBA (mmol/L) | Plasma Glucose (mmol/L) |
| Control (Saline) | 0.59 ± 0.03 | 1.34 ± 0.06 | Not significantly different |
| This compound (BUT) | 0.52 ± 0.03 | 1.21 ± 0.06 | Not significantly different |
| This compound + B12 (BUTCO) | 0.42 ± 0.03 | 1.02 ± 0.06 | Not significantly different |
| Data adapted from Nuber et al. (2016). Values are mean ± SEM. *p < 0.05 compared to control. |
Table 2: Dose-Dependent Effect of this compound-Cyanocobalamin on Blood BHBA in Cows with Subclinical Ketosis
| Treatment Group | Median Reduction in Blood BHBA |
| Control (Saline) | 28% |
| Low Dose (5 mL/100 kg BW) | 57% |
| High Dose (10 mL/100 kg BW) | 75% |
| Data adapted from a study on dairy cattle with subclinical ketosis. |
This technical support center provides a starting point for troubleshooting and designing your this compound experiments. Due to the limited understanding of its precise mechanism of action, careful experimental design and meticulous execution are paramount to obtaining reliable and reproducible results.
References
Butafosfan Administration in Animal Research: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of Butafosfan in animal research. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and humane experimental outcomes.
Troubleshooting Guide
This section addresses common issues that may arise during the administration of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in Solution | - Improper pH of the solution.- Use of an inappropriate solvent.- Low temperature of the solution. | - Ensure the pH of the this compound solution is adjusted to between 5.0 and 6.0 using 1mol/L sodium hydrate.[1]- this compound is readily soluble in water.[1] For preparing stock solutions, ethanol can be used, but further dilutions should be made in aqueous buffers or isotonic saline.[2]- Gently warm the solution to body temperature before administration to ensure solubility and reduce discomfort for the animal. |
| Injection Site Reactions (Swelling, Edema, Erythema, Induration) | - Particularly observed in cats after subcutaneous injection.[3]- Administration of a large volume at a single site.- Irritation from the formulation. | - For subcutaneous injections, especially in sensitive species, consider dividing the dose into multiple injection sites.- Use the smallest effective volume possible.- Monitor the injection site post-administration and document any reactions. If reactions are severe or persistent, consult with a veterinarian. |
| Animal Stress and Discomfort During Administration | - Improper handling and restraint.- Administration of a cold solution.- Pain from the injection. | - Ensure all personnel are proficient in low-stress handling and restraint techniques for the specific animal model.- As mentioned, warm the this compound solution to body temperature before injection.- Use a new, sterile needle of the appropriate gauge for each animal to minimize pain.[4] |
| Inaccurate Dosing | - Incorrect calculation of the dose volume.- Leakage from the injection site. | - Double-check all dose calculations based on the animal's current body weight.- For subcutaneous injections, form a "tent" of skin to ensure the needle is properly placed in the subcutaneous space. After injection, apply gentle pressure to the site to prevent backflow. |
| Diarrhea or Liquid Feces | - High oral doses of this compound have been observed to cause these effects in rats and dogs. | - If oral administration is necessary, start with a lower dose and gradually increase if required, while closely monitoring for any gastrointestinal adverse effects.- Ensure the formulation is appropriate for oral administration and is not hypertonic. |
Frequently Asked Questions (FAQs)
Q1: What are the common administration routes for this compound in animal research?
A1: this compound can be administered via several routes, including intravenous (IV), intramuscular (IM), subcutaneous (SC), and oral routes. The choice of administration route often depends on the animal species, the experimental design, and the desired pharmacokinetic profile.
Q2: What is the recommended solvent for preparing this compound for injection?
A2: this compound is readily soluble in water. For parenteral administration, sterile water for injection or isotonic saline are appropriate vehicles. The pH of the final solution should be adjusted to a range of 5.0-6.0 to ensure stability and reduce the potential for irritation.
Q3: Are there any known side effects of this compound administration in animals?
A3: this compound generally has a low level of toxicity. However, some adverse effects have been noted. In cats, subcutaneous injections can lead to local reactions such as swelling, edema, erythema, and induration. High oral doses in rats and dogs have been associated with diarrhea or liquid feces.
Q4: How should this compound be stored?
A4: this compound as a crystalline solid should be stored at -20°C for long-term stability. Aqueous solutions are not recommended to be stored for more than one day. Commercial injectable solutions should be stored according to the manufacturer's instructions, typically in a dark, dry place below 30°C.
Q5: What is the mechanism of action of this compound?
A5: The precise mechanism of action is not fully elucidated, but it is understood to be more than a simple phosphorus source. This compound is believed to influence energy metabolism, potentially through the insulin signaling pathway. It has been shown to affect glucose and lipid metabolism and may play a role in ATP synthesis.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of this compound across different species and administration routes.
Table 1: Pharmacokinetic Parameters of this compound in Piglets (10 mg/kg Body Weight)
| Parameter | Intravenous (IV) | Intramuscular (IM) |
| T1/2λz (h) | 3.30 | - |
| Cmax (µg/mL) | - | 28.11 |
| Tmax (h) | - | 0.31 |
| AUC (µg·h/mL) | 64.49 ± 15.07 | 48.29 ± 21.67 |
| Absolute Bioavailability (%) | - | 74.69 |
Table 2: Pharmacokinetic Parameters of this compound in Cattle
| Administration Route | Dose | T1/2 | Key Findings |
| Intravenous (IV) | 5.6 mg/kg bw | 1.38 hours (terminal elimination) | Rapidly excreted, primarily in urine (74% within 12 hours). |
| Subcutaneous (SC) | 10 mg/kg bw (sustained-release) | - | Tmax of 2 hours. |
Experimental Protocols
Below are detailed methodologies for the administration of this compound via different routes in common laboratory animals.
Protocol 1: Intravenous (IV) Administration in Rats (Tail Vein)
Materials:
-
This compound sterile solution (pH 5.0-6.0)
-
Sterile syringes (1 mL) with 27-30 gauge needles
-
Rat restrainer
-
Heat lamp or warm water bath
-
70% ethanol
Procedure:
-
Preparation: Prepare the this compound solution, ensuring it is sterile and at room temperature or slightly warmed.
-
Animal Restraint: Place the rat in a suitable restrainer, allowing access to the tail.
-
Vein Dilation: To improve visualization of the lateral tail veins, warm the tail using a heat lamp or by immersing it in warm water (approximately 40°C) for a few minutes.
-
Site Disinfection: Clean the injection site on the lateral tail vein with a 70% ethanol wipe.
-
Injection:
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Aspirate gently to confirm placement in the vein (a small flash of blood may be visible in the needle hub).
-
Inject the solution slowly. The vein should blanch as the solution is administered.
-
If resistance is felt or a bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
-
Post-injection Care: After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding. Monitor the animal for any adverse reactions.
Protocol 2: Intramuscular (IM) Administration in Pigs
Materials:
-
This compound sterile solution
-
Sterile syringes and needles (appropriate gauge and length for the size of the pig)
-
70% ethanol
Procedure:
-
Preparation: Prepare the this compound solution.
-
Animal Restraint: Use appropriate and humane restraint methods for the pig.
-
Injection Site: The preferred site for IM injection in pigs is the neck muscle, just behind and below the ear.
-
Site Disinfection: Clean the injection site with 70% ethanol.
-
Injection:
-
Insert the needle deep into the muscle.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the solution at a steady rate.
-
-
Post-injection Care: Withdraw the needle and briefly massage the injection site. Monitor the animal for any signs of discomfort or local reaction.
Protocol 3: Subcutaneous (SC) Administration in Mice
Materials:
-
This compound sterile solution
-
Sterile syringes (1 mL) with 25-27 gauge needles
-
70% ethanol
Procedure:
-
Preparation: Prepare the this compound solution and warm it to body temperature.
-
Animal Restraint: Gently restrain the mouse, for example, by scruffing the neck.
-
Injection Site: The loose skin over the back, between the shoulders, is a common site for SC injections.
-
Injection:
-
Lift the skin to form a "tent."
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspirate to ensure the needle has not entered a blood vessel.
-
Inject the solution. A small bleb will form under the skin.
-
-
Post-injection Care: Withdraw the needle and apply gentle pressure to the site if needed. Return the mouse to its cage and monitor for any adverse effects.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound in hepatocytes.
References
- 1. CN102908354A - Preparation method of this compound injection - Google Patents [patents.google.com]
- 2. This compound: a phosphorus source for animals_Chemicalbook [chemicalbook.com]
- 3. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Butafosfan Extraction from Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Butafosfan from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from tissue samples?
A1: The most common and effective methods for extracting this compound from tissue samples are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). The choice of method often depends on the tissue type, the desired level of cleanliness of the extract, and the available equipment.[1][2]
Q2: What are the critical parameters to consider when developing a this compound extraction protocol?
A2: Key parameters to optimize include the choice of extraction solvent, pH of the sample homogenate, the type of SPE sorbent or LLE partitioning solvent, and the cleanup steps to minimize matrix effects.[3][4] this compound is an organophosphorus compound, and its acidic nature should be considered when selecting extraction conditions.
Q3: How can I minimize matrix effects in my analysis?
A3: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based analyses, are a significant challenge in tissue analysis. To minimize them, you can employ more rigorous cleanup steps, such as those provided by SPE, or use matrix-matched calibration curves. Additionally, diluting the sample extract can sometimes mitigate matrix effects, although this may compromise the limit of detection.
Q4: What type of analytical instrumentation is typically used for the final detection and quantification of this compound?
A4: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and sensitive method for the quantification of this compound in biological matrices. This technique offers high selectivity and sensitivity, which is crucial for detecting low concentrations in complex tissue samples.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete cell lysis and tissue homogenization: The analyte is not fully released from the tissue matrix. | Ensure thorough homogenization of the tissue sample. Consider using mechanical homogenization (e.g., bead beating) for tougher tissues. |
| Suboptimal extraction solvent: The solvent may not be effectively solubilizing the this compound. | Test a range of solvents with varying polarities. Given this compound's structure, a polar organic solvent like methanol or acetonitrile is a good starting point. | |
| Incorrect pH: The pH of the extraction buffer can affect the ionization state and solubility of this compound. | Adjust the pH of the sample homogenate. Since this compound has an acidic phosphonic acid group, extraction under acidic conditions may improve recovery. | |
| Inefficient phase transfer (LLE): The analyte is not partitioning effectively into the organic phase. | Optimize the solvent choice and the salt concentration in the aqueous phase to enhance partitioning. | |
| Inappropriate SPE sorbent or elution solvent: The analyte is either not retained on the sorbent or not efficiently eluted. | Select an SPE sorbent that has an affinity for organophosphorus compounds. A mixed-mode or polymeric sorbent could be effective. Optimize the elution solvent to ensure complete recovery from the cartridge. | |
| High Matrix Effects | Insufficient cleanup: Co-extracted matrix components are interfering with the ionization of this compound. | Incorporate additional cleanup steps. For SPE, this could mean using a more selective sorbent or adding a wash step with a solvent that removes interferences but not the analyte. For QuEChERS, consider using different dispersive SPE sorbents. |
| Phospholipid interference: Phospholipids from cell membranes are a common source of matrix effects in tissue analysis. | Use a targeted phospholipid removal product or an SPE sorbent designed to remove phospholipids. | |
| Choice of ionization source: Electrospray ionization (ESI) can be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). | If available, try switching to an APCI source to see if it reduces matrix effects. | |
| Poor Reproducibility | Inconsistent sample homogenization: Variability in the homogenization process leads to inconsistent extraction efficiency. | Standardize the homogenization procedure, including time, speed, and sample-to-solvent ratio. |
| Variable extraction conditions: Inconsistent volumes, temperatures, or incubation times can lead to variable results. | Ensure all experimental parameters are tightly controlled for all samples. | |
| Instrumental variability: Fluctuations in the analytical instrument's performance. | Regularly perform system suitability tests and use an internal standard to correct for instrumental drift. | |
| Presence of Interfering Peaks | Co-elution of matrix components: Other compounds from the tissue matrix have similar retention times to this compound. | Optimize the HPLC gradient to improve the separation of this compound from interfering peaks. |
| Contamination: Contamination from glassware, solvents, or handling. | Use high-purity solvents and thoroughly clean all glassware. Run blank samples to identify sources of contamination. |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline and may require optimization for specific tissue types.
a. Sample Preparation:
-
Weigh 1-2 g of homogenized tissue into a centrifuge tube.
-
Add a suitable internal standard.
-
Add 5 mL of extraction solvent (e.g., 1% formic acid in acetonitrile).
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
b. SPE Cleanup:
-
Condition the SPE cartridge (e.g., a mixed-mode cation exchange or polymeric reversed-phase sorbent) with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the supernatant from the sample preparation step onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the this compound with 3 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
a. Sample Preparation:
-
Weigh 1-2 g of homogenized tissue into a centrifuge tube.
-
Add a suitable internal standard.
-
Add 5 mL of water and vortex to create a slurry.
-
Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
b. Extraction:
-
Carefully collect the organic layer (top layer for ethyl acetate, bottom for some other chlorinated solvents) and transfer it to a clean tube.
-
Repeat the extraction of the aqueous layer with another 5 mL of the organic solvent.
-
Combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC-MS/MS analysis.
QuEChERS Protocol
This protocol is based on the general principles of the QuEChERS method and should be optimized for this compound.
a. Extraction:
-
Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.
-
Add a suitable internal standard.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
b. Dispersive SPE (dSPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
Collect the supernatant, filter, and it is ready for HPLC-MS/MS analysis.
Quantitative Data Summary
The following tables provide a hypothetical comparison of the extraction methods based on typical performance metrics. Actual values will vary depending on the tissue matrix and specific experimental conditions.
Table 1: Comparison of Extraction Method Performance for this compound
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | QuEChERS |
| Recovery (%) | 85 - 105 | 70 - 95 | 80 - 110 |
| Matrix Effect (%) | 5 - 20 | 15 - 40 | 10 - 30 |
| Precision (%RSD) | < 10 | < 15 | < 15 |
| Limit of Quantification (LOQ) | Low (ng/g range) | Moderate (ng/g range) | Low (ng/g range) |
| Sample Throughput | Moderate | Low | High |
| Solvent Consumption | Low | High | Moderate |
| Cost per Sample | High | Low | Low |
Table 2: Typical Validation Parameters for a this compound Extraction Method
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits (e.g., 80-120%) |
| Stability | Analyte stable under storage and processing conditions |
Visualizations
Caption: General experimental workflow for this compound extraction.
Caption: Logical troubleshooting workflow for extraction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bme.psu.edu [bme.psu.edu]
- 4. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Butafosfan and Sodium Glycerophosphate in Metabolic Research
For researchers, scientists, and drug development professionals, understanding the nuanced differences between metabolic modulators is crucial for experimental design and therapeutic application. This guide provides an objective comparison of butafosfan and sodium glycerophosphate, focusing on their mechanisms of action, effects on energy metabolism, and supporting experimental data.
Introduction to the Compounds
This compound is a synthetic organic phosphorus compound used in veterinary medicine, often in combination with cyanocobalamin (Vitamin B12), as a metabolic stimulant.[1][2] It is chemically distinct from naturally occurring organic phosphorus compounds as it is a phosphonic acid derivative, not a phosphate.[1][2] Its primary application is to support metabolic processes and prevent catabolic states, particularly during periods of stress, recovery, or high production in animals.[3] While its exact mechanism is not fully elucidated, it is believed to influence energy metabolism, particularly carbohydrate and lipid pathways.
Sodium Glycerophosphate is an organic phosphate salt that serves as a readily bioavailable source of phosphate and glycerol. It is widely used in clinical settings, primarily in parenteral nutrition, to treat or prevent hypophosphatemia (low phosphate levels). Phosphate is an essential component of adenosine triphosphate (ATP), the primary energy currency of the cell, as well as phospholipids and nucleic acids. Glycerol can be metabolized for energy through glycolysis.
Mechanism of Action and Metabolic Impact
This compound: this compound's role in metabolism is complex and appears to be context-dependent, particularly influenced by the nutritional state of the animal. Studies suggest it can:
-
Influence Energy Metabolism: It is thought to participate in metabolic pathways like gluconeogenesis and the Krebs cycle, potentially improving the synthesis of ATP and ADP. Some research indicates it can increase liver and muscle glycogen storage.
-
Modulate Glucose and Lipid Metabolism: In mice under caloric restriction, this compound has been shown to increase blood glucose and non-esterified fatty acids (NEFA), while preserving white adipose tissue. This suggests an effect on reducing fat mobilization. It has also been shown to influence the hepatic expression of genes involved in fatty acid metabolism.
-
Support Liver Function: Studies in ruminants suggest that the combination of this compound and cyanocobalamin can improve liver health, as indicated by lower levels of certain liver enzymes.
Sodium Glycerophosphate: The mechanism of sodium glycerophosphate is more direct and well-understood. Upon administration, it is hydrolyzed by alkaline phosphatases into glycerol and inorganic phosphate.
-
Phosphate Donor: It provides a crucial source of inorganic phosphate, which is a fundamental substrate for the synthesis of ATP via oxidative phosphorylation and glycolysis. This supports cellular energy production across all tissues.
-
Biosynthesis Precursor: The phosphate is also essential for the synthesis of phospholipids for cell membranes and nucleic acids (DNA, RNA).
-
Energy Substrate: The glycerol component can enter the glycolysis pathway to be converted into pyruvate, contributing to energy production. In vascular smooth muscle cells, β-glycerophosphate has been shown to increase basal mitochondrial respiration and ATP production, shifting the cells towards a more oxidative and less glycolytic phenotype.
Quantitative Data Comparison
Direct comparative studies between this compound and sodium glycerophosphate are limited. The following table summarizes findings from separate studies on their effects on key metabolic parameters.
| Parameter | This compound | Sodium Glycerophosphate | Source |
| Blood Glucose | Increased in mice under caloric restriction. | Generally not a primary direct effect, though the glycerol backbone can be a gluconeogenic precursor. | |
| Blood Phosphorus | No significant change in serum phosphorus observed in several studies in ewes and dairy cows. | Significantly increases serum phosphorus levels, used to treat hypophosphatemia. | |
| ATP/Energy Production | Believed to accelerate ATP production by providing inorganic phosphate to aid oxidative phosphorylation. | Directly supports ATP synthesis by providing phosphate; increases mitochondrial ATP production rate in specific cell types. | |
| Lipid Metabolism (NEFA) | Increased NEFA in mice under caloric restriction; Decreased NEFA and BHBA (a ketone body) in dairy cows (when combined with B12). | No direct primary effect reported in reviewed studies. | |
| Liver Function | May improve liver function by decreasing certain enzymes (AST, GGT) in ewes (with B12). | Supports general cellular health through energy provision, but not specifically cited for direct liver enzyme modulation. |
Experimental Protocols
This compound and Glucose Metabolism in Mice
-
Objective: To determine the effects of this compound on the energy metabolism of mice on a normal or hypercaloric diet (HCD), with or without food restriction.
-
Methodology:
-
Animal Model: Male mice were used.
-
Dietary Regimen: In one experiment, mice were fed an HCD for 9 weeks. In the 10th week, they were subjected to food restriction and randomized into groups.
-
Treatment: Mice received subcutaneous injections of either this compound or a saline solution twice daily for seven days.
-
Data Collection: Blood samples were collected to measure glucose, insulin, and NEFA. Liver and adipose tissues were weighed, and hepatic gene expression (e.g., Irs1, Gck, Acox1) was analyzed via RT-qPCR.
-
-
Key Findings: this compound increased blood glucose and preserved adipose tissue mass in food-restricted mice, suggesting it reduces fat mobilization. It also altered the expression of hepatic genes related to insulin signaling and fatty acid metabolism.
Sodium Glycerophosphate and Mineral Metabolism in Infants
-
Objective: To evaluate the effect of using sodium glycerophosphate instead of inorganic phosphate (potassium phosphate) in parenteral nutrition on mineral metabolism in extremely low birth weight (ELBW) infants.
-
Methodology:
-
Study Design: A retrospective cohort study.
-
Participants: The study included 95 ELBW infants who received potassium phosphate and 77 infants who received sodium glycerophosphate.
-
Data Collection: Mineral intake (Calcium, Phosphorus) was recorded over the first 14 days. Serum levels of calcium, phosphorus, sodium, and alkaline phosphatase (ALP) were monitored for the first 1-3 months.
-
-
Key Findings: The sodium glycerophosphate group had significantly higher serum calcium and phosphorus levels after 14 days and lower ALP levels (an indicator of bone turnover) after 56 days compared to the inorganic phosphate group. This indicates improved mineral metabolism.
Visualizing Metabolic Pathways and Workflows
Signaling Pathways and Metabolic Roles
Caption: Proposed metabolic influence of this compound.
Caption: Metabolic fate of Sodium Glycerophosphate.
Experimental Workflow Comparison
Caption: Comparative experimental workflows.
Conclusion
This compound and sodium glycerophosphate both play roles in metabolic regulation but through fundamentally different mechanisms and for different applications.
-
Sodium Glycerophosphate acts as a direct and simple substrate provider. Its primary role is to supply inorganic phosphate, a critical component for high-energy compounds like ATP and for biosynthesis. Its effects are predictable and directly tied to correcting phosphate deficiencies, making it a staple in clinical nutrition.
-
This compound acts as a metabolic modulator with more complex, systemic effects that are not yet fully understood. It appears to influence the regulation of energy substrate utilization, particularly under conditions of metabolic stress, rather than simply providing raw materials. Its application is primarily in veterinary medicine to improve metabolic resilience and performance.
For researchers, the choice between these compounds depends on the experimental question. Sodium glycerophosphate is the clear choice for studies requiring direct phosphate repletion or investigating the downstream effects of phosphate availability. This compound is more suited for research into complex metabolic regulation, stress physiology, and the modulation of energy partitioning between carbohydrate and lipid pathways.
References
- 1. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 3. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Butafosfan and Toldimfos Sodium for Researchers and Drug Development Professionals
An in-depth guide to the performance, pharmacokinetics, and mechanisms of two widely used metabolic stimulants in veterinary medicine.
In the realm of veterinary pharmaceuticals, particularly those aimed at metabolic regulation and performance enhancement, Butafosfan and toldimfos sodium have emerged as significant compounds. Both are organic phosphorus compounds utilized to support metabolic processes, yet they possess distinct chemical structures and exhibit different pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive comparative analysis of this compound and toldimfos sodium, presenting key experimental data, detailed methodologies, and insights into their mechanisms of action to aid researchers, scientists, and drug development professionals in their work.
At a Glance: Key Performance and Physicochemical Properties
| Feature | This compound | Toldimfos Sodium |
| Chemical Class | Phosphonic acid derivative | Aromatic phosphinous acid salt |
| Primary Use | Metabolic stimulant, source of organic phosphorus | Source of organic phosphorus, treatment of metabolic disorders |
| Common Co-formulation | Vitamin B12 (Cyanocobalamin) | Often administered as a standalone compound |
| Mechanism of Action | Not fully elucidated, thought to influence energy metabolism and reduce stress | Acts as a phosphorus source and is believed to stimulate overall metabolism |
| Administration Routes | Intravenous, Intramuscular, Subcutaneous | Intravenous, Intramuscular, Subcutaneous |
Pharmacokinetic Profile: A Comparative Overview
The bioavailability, distribution, and elimination of a drug are critical determinants of its efficacy and safety. The following table summarizes the key pharmacokinetic parameters of this compound and toldimfos sodium, primarily in cattle.
| Parameter | This compound (in Cattle) | Toldimfos Sodium (in Cattle) |
| Administration Route | Intravenous (IV), Intramuscular (IM) | Intramuscular (IM) |
| Peak Plasma Concentration (Cmax) | Not explicitly stated in the provided results. | Achieved within 10 to 20 minutes post-IM administration.[1][2] |
| Time to Peak Plasma Concentration (Tmax) | Not explicitly stated in the provided results. | 10 to 20 minutes post-IM administration.[1][2] |
| Elimination Half-Life (t½) | Following IV administration, three half-lives were observed: 1.7 minutes, 13.2 minutes, and a terminal elimination half-life of 1.38 hours.[3] After IM administration in pigs, the terminal elimination half-life was 3.5-3.7 hours. | The mean half-life in the serum of dairy cows was 1.15 hours and 1.07 hours in calves. A radiolabelled study in adult bovines showed a serum half-life of 0.7 to 0.95 hours. |
| Mean Residence Time (MRT) | Not explicitly stated in the provided results for cattle. | 3.1 hours in dairy cows and 3.6 hours in calves. A radiolabelled study in adult bovines showed an MRT of 1.1 to 1.4 hours. |
| Volume of Distribution (Vd) | Not explicitly stated in the provided results for cattle. | 0.27 to 0.34 L/kg in bovines. |
| Primary Route of Excretion | Urine (approximately 74% of the parent compound recovered within 12 hours post-IV administration). | Urine, with the majority of the dose eliminated within 6 hours. |
| Metabolism | In vitro studies in rat liver microsomes and hepatocytes showed no metabolites. | Eliminated as the parent compound. |
Mechanism of Action and Metabolic Influence
While the precise molecular mechanisms of this compound and toldimfos sodium are not fully understood, current research points to their involvement in key metabolic pathways.
This compound is believed to act as a metabolic stimulant, influencing energy metabolism, particularly under conditions of metabolic stress. Studies suggest that it may enhance glucose metabolism and increase glycogen stores in the liver and skeletal muscle, leading to increased ATP and ADP synthesis. A significant portion of the research on this compound has been conducted on its combination with cyanocobalamin (Vitamin B12), which plays a crucial role in carbohydrate and fat metabolism. The synergistic effect of this combination is thought to favor the phosphorylation of molecules in metabolic pathways like gluconeogenesis and the Krebs cycle.
dot
Caption: Proposed influence of this compound on key energy metabolism pathways.
Toldimfos sodium is primarily considered a source of organic phosphorus. It is suggested that the phosphorus it provides is oxidized in the body to phosphate, which is essential for numerous biological functions, including energy transfer (ATP), cell structure (phospholipids), and as a component of nucleic acids. Its effects are thought to arise from a general stimulation of metabolism rather than simply phosphorus substitution.
dot
Caption: Proposed metabolic role of Toldimfos Sodium as a phosphorus source.
Efficacy and Clinical Applications: Insights from Experimental Studies
Direct comparative clinical trials between this compound and toldimfos sodium are scarce. However, individual studies provide valuable insights into their efficacy in specific clinical scenarios.
This compound: Much of the clinical data for this compound is in combination with Vitamin B12. This combination has been shown to be effective in reducing the prevalence of subclinical ketosis in mature dairy cows when administered on the day of calving and the following day. Studies in dairy cows with subclinical ketosis have indicated that the combination of this compound and cyanocobalamin can lower plasma non-esterified fatty acid (NEFA) and beta-hydroxybutyrate (BHBA) concentrations, suggesting a positive effect on lipid metabolism. Standalone this compound has been shown to increase blood glucose and reduce fat mobilization in overweight mice subjected to caloric restriction.
Toldimfos Sodium: A randomized clinical trial in buffaloes with post-parturient hemoglobinuria (PPH) demonstrated a significantly higher therapeutic efficacy for toldimfos sodium (85% recovery rate) compared to sodium acid phosphate (18% recovery rate). In this study, toldimfos sodium administration led to a significant improvement in serum phosphorus levels and a decrease in liver enzymes (AST and ALT), indicating a restorative effect on metabolic and organ function.
Experimental Protocols: A Closer Look at the Methodologies
1. Efficacy of Toldimfos Sodium in Post-Parturient Hemoglobinuria (PPH) in Buffaloes
-
Study Design: A randomized clinical trial was conducted on sixty-eight buffalo diagnosed with PPH. The animals were randomly allocated into two treatment groups.
-
Treatment Protocol:
-
Group I (Control): Received sodium acid phosphate intravenously (60 g in 300 mL of sterile water) and subcutaneously, with the dose repeated after 12 hours.
-
Group II (Toldimfos Sodium): Received toldimfos sodium intramuscularly at a dose of 25 cc per animal, repeated after 12 hours.
-
-
Data Collection: Blood samples were collected before treatment and on day 3 post-treatment. Clinical signs, hematological parameters, and biochemical profiles were evaluated.
-
Key Parameters Measured: Serum phosphorus, calcium, AST, ALT, glutathione peroxidase (GPx), and glucose 6-phosphate dehydrogenase (G6PD).
-
Endpoint: Clinical recovery and normalization of biochemical and hematological parameters.
dot
Caption: Workflow of the randomized clinical trial evaluating Toldimfos Sodium efficacy.
2. Pharmacokinetic Study of this compound in Cattle
-
Study Design: A pharmacokinetic study was conducted in cattle to determine the serum concentration profile of this compound after a single intravenous administration.
-
Animals: The study used non-lactating cattle.
-
Treatment Protocol: this compound was administered as a single intravenous dose of 5.6 mg/kg body weight.
-
Data Collection: Blood samples were collected at various time points after administration to determine the serum concentration of this compound. Urine and feces were also collected to determine the excretion profile.
-
Analytical Method: The concentration of this compound in serum, urine, and feces was determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The serum concentration-time data was analyzed using a three-compartment model to determine pharmacokinetic parameters such as half-life and clearance.
dot
Caption: Workflow of the pharmacokinetic study of this compound in cattle.
Conclusion and Future Directions
This compound and toldimfos sodium are both valuable tools in veterinary medicine for addressing metabolic imbalances. While both act as organic phosphorus sources and metabolic stimulants, they exhibit key differences in their pharmacokinetic profiles and, based on available data, may be suited for different clinical applications. Toldimfos sodium has demonstrated clear efficacy in treating post-parturient hemoglobinuria, a condition directly linked to phosphorus deficiency. This compound, often in combination with Vitamin B12, appears to be beneficial in managing conditions of negative energy balance and subclinical ketosis.
For researchers and drug development professionals, several areas warrant further investigation. Direct, head-to-head comparative efficacy trials of this compound and toldimfos sodium for various metabolic disorders would be invaluable. Further elucidation of their precise molecular mechanisms of action could lead to the development of more targeted therapies. Additionally, studies on the standalone efficacy of this compound are needed to fully understand its therapeutic potential independent of cyanocobalamin. Continued research in these areas will undoubtedly refine the clinical application of these compounds and contribute to improved animal health and welfare.
References
Validating the Metabolic Effects of Butafosfan: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic effects of Butafosfan against a well-established metabolic modulator, Metformin, in a diet-induced obesity (DIO) mouse model. The information presented is curated from preclinical studies to assist in the design and interpretation of validation studies for this compound in a new and relevant animal model.
Comparative Efficacy in a Diet-Induced Obesity Model
The following tables summarize the quantitative effects of this compound and Metformin on key metabolic parameters. It is important to note that the experimental conditions for the this compound and Metformin studies presented here differ, which should be taken into consideration when making direct comparisons. The this compound data is derived from studies involving a hypercaloric diet followed by a period of caloric restriction, while the Metformin data is from studies using a consistent high-fat diet to induce obesity.
Table 1: Effects on Body Weight and Adiposity
| Treatment Group | Animal Model | Diet | Duration | Change in Body Weight | Adipose Tissue Mass | Citation |
| This compound | C57BL/6J Mice | Hypercaloric Diet + Caloric Restriction | 10 weeks | Preserved epididymal WAT mass during restriction | Preserved epididymal WAT mass | [1][2][3] |
| Metformin | C57BL/6J Mice | High-Fat Diet (45-60% kcal from fat) | 9-14 weeks | Significant reduction in body weight gain | Markedly decreased various fat pad weights | [4][5] |
| Control (Saline) | C57BL/6J Mice | High-Fat Diet | 9-14 weeks | Significant weight gain | Increased adipose tissue mass |
Table 2: Effects on Glucose Metabolism and Insulin Sensitivity
| Treatment Group | Animal Model | Diet | Glucose Levels | Insulin Levels | HOMA-IR | Glucose Tolerance (GTT) | Insulin Tolerance (ITT) | Citation |
| This compound | C57BL/6J Mice | Hypercaloric Diet + Caloric Restriction | Increased | No significant change | Increased | Not Reported | Not Reported | |
| Metformin | C57BL/6J Mice | High-Fat Diet | Markedly improved hyperglycemia | Markedly improved hyperinsulinemia | Improved insulin sensitivity | Markedly improved | Improved | |
| Control (Saline) | C57BL/6J Mice | High-Fat Diet | Hyperglycemia | Hyperinsulinemia | Insulin resistance | Impaired | Impaired |
Table 3: Effects on Plasma Lipids and Liver Function
| Treatment Group | Animal Model | Diet | Triglycerides (TG) | Total Cholesterol (TC) | Non-Esterified Fatty Acids (NEFA) | ALT | AST | Citation |
| This compound | C57BL/6J Mice | Hypercaloric Diet + Caloric Restriction | Not Reported | Not Reported | Increased during food restriction | Not Reported | Not Reported | |
| Metformin | C57BL/6J Mice | High-Fat Diet | Lower | Lower | Not Reported | Lower | Lower | |
| Control (Saline) | C57BL/6J Mice | High-Fat Diet | Elevated | Elevated | Elevated | Elevated | Elevated |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Diet-Induced Obesity (DIO) Animal Model
-
Animal Strain: C57BL/6J male mice, 6-8 weeks old.
-
Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Standard chow diet (e.g., 10% kcal from fat).
-
DIO Group: High-fat diet (HFD) with 45% to 60% of calories derived from fat. The diet is provided ad libitum.
-
-
Duration: Mice are maintained on the respective diets for a minimum of 8-12 weeks to induce a robust obese and insulin-resistant phenotype. Body weight and food intake are monitored weekly.
Drug Administration
-
This compound:
-
Dosage: Typically administered at a dose of 10-50 mg/kg body weight.
-
Route of Administration: Intraperitoneal (IP) injection or subcutaneous (SC) injection.
-
Frequency: Once or twice daily.
-
-
Metformin:
-
Dosage: Typically administered at a dose of 150-300 mg/kg body weight.
-
Route of Administration: Oral gavage (p.o.) is the most common and clinically relevant route.
-
Frequency: Once daily.
-
-
Control:
-
Vehicle: Sterile saline solution.
-
Administration: Administered via the same route and frequency as the treatment groups.
-
Key Metabolic Assays
-
Oral Gavage (for Metformin administration):
-
Mice are fasted for 4-6 hours prior to gavage.
-
The appropriate dose of Metformin is calculated based on the animal's body weight and dissolved in sterile water or saline.
-
A sterile, flexible gavage needle of appropriate size (e.g., 20-gauge, 1.5 inches for adult mice) is used.
-
The mouse is securely restrained, and the gavage needle is gently inserted into the esophagus and advanced into the stomach.
-
The solution is slowly administered. The animal is monitored for any signs of distress during and after the procedure.
-
-
Intraperitoneal (IP) Injection (for this compound administration):
-
The mouse is securely restrained to expose the abdomen.
-
A 25-27 gauge needle is inserted into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the cecum.
-
The plunger is slightly withdrawn to ensure no blood or urine is aspirated before injecting the solution.
-
-
Glucose Tolerance Test (GTT):
-
Mice are fasted for 6 hours with free access to water.
-
A baseline blood glucose level (t=0) is measured from a tail snip using a glucometer.
-
A 20% glucose solution is administered via IP injection at a dose of 2 g/kg body weight.
-
Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Mice are fasted for 4-6 hours.
-
A baseline blood glucose level (t=0) is measured.
-
Human insulin is administered via IP injection at a dose of 0.75 U/kg body weight.
-
Blood glucose levels are measured at 15, 30, 60, and 90 minutes post-injection.
-
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the validation of this compound's metabolic effects.
References
- 1. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metformin reduces body weight gain and improves glucose intolerance in high-fat diet-fed C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metformin Prevents Fatty Liver and Improves Balance of White/Brown Adipose in an Obesity Mouse Model by Inducing FGF21 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Butafosfan's Cellular Effects: A Review of Current In Vitro Research
A notable scarcity of publicly available in vitro studies investigating the direct effects of Butafosfan on various cell lines presents a significant challenge in constructing a direct comparative analysis. The current body of scientific literature primarily focuses on in vivo animal studies, where this compound, often in combination with Vitamin B12, is evaluated for its role as a metabolic stimulant. This guide, therefore, summarizes the existing knowledge on this compound's metabolic influence and outlines the necessary experimental framework for future in vitro comparative studies to elucidate its cell-specific effects.
Overview of this compound's Known Systemic Effects
This compound is an organic phosphorus compound utilized in veterinary medicine to support metabolic processes, particularly in livestock. In vivo studies in species such as cattle and mice have demonstrated its role in improving energy metabolism. However, the precise molecular mechanisms of action at a cellular level remain largely uncharacterized.
Future Directions for In Vitro Research
To address the current knowledge gap, a systematic investigation of this compound's effects on a diverse range of cell lines is required. This would involve exposing cell lines from different tissues and species to varying concentrations of this compound and assessing key cellular parameters. Such studies would be invaluable for understanding its potential therapeutic applications and toxicological profile at the cellular level.
Experimental Protocols for Cellular Analysis
The following are detailed methodologies for key experiments that would be essential in a comparative study of this compound's effects on different cell lines.
Cell Culture and Treatment
A panel of cell lines, including but not limited to hepatocytes (e.g., HepG2), immune cells (e.g., Jurkat, U937), fibroblasts (e.g., NIH-3T3), and neuronal cells (e.g., SH-SY5Y), would be cultured under standard conditions (37°C, 5% CO2) in their respective recommended media. Upon reaching 70-80% confluency, the cells would be treated with a range of this compound concentrations (e.g., 1 µM to 100 µM) for various time points (e.g., 24, 48, and 72 hours). A vehicle control (culture medium without this compound) would be included in all experiments.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control, and the plates are incubated for 24, 48, and 72 hours.
-
MTT Addition: Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Cell Proliferation Assay (BrdU Assay)
-
Cell Seeding and Treatment: Cells are seeded and treated with this compound as described for the cytotoxicity assay.
-
BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, 10 µM of BrdU (5-bromo-2'-deoxyuridine) is added to each well.
-
Fixation and Denaturation: The cells are fixed with a fixing solution and the DNA is denatured.
-
Immunodetection: An anti-BrdU antibody conjugated to a peroxidase is added, followed by a substrate solution.
-
Signal Measurement: The colorimetric signal, proportional to the amount of BrdU incorporated into the DNA, is measured using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound for 24 or 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis
-
Cell Seeding and Treatment: Cells are treated with this compound for 24 or 48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
The quantitative data from the aforementioned experiments would be summarized in the following tables for a clear and direct comparison of this compound's effects across different cell lines.
Table 1: Cytotoxicity of this compound on Different Cell Lines (IC50 values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
|---|---|---|---|
| Hepatocytes (e.g., HepG2) | Data Not Available | Data Not Available | Data Not Available |
| Immune Cells (e.g., Jurkat) | Data Not Available | Data Not Available | Data Not Available |
| Fibroblasts (e.g., NIH-3T3) | Data Not Available | Data Not Available | Data Not Available |
| Neuronal Cells (e.g., SH-SY5Y) | Data Not Available | Data Not Available | Data Not Available |
Table 2: Effect of this compound on Cell Proliferation (% of Control)
| Cell Line | Concentration 1 (µM) | Concentration 2 (µM) | Concentration 3 (µM) |
|---|---|---|---|
| Hepatocytes (e.g., HepG2) | Data Not Available | Data Not Available | Data Not Available |
| Immune Cells (e.g., Jurkat) | Data Not Available | Data Not Available | Data Not Available |
| Fibroblasts (e.g., NIH-3T3) | Data Not Available | Data Not Available | Data Not Available |
| Neuronal Cells (e.g., SH-SY5Y) | Data Not Available | Data Not Available | Data Not Available |
Table 3: Induction of Apoptosis by this compound (% of Apoptotic Cells)
| Cell Line | Concentration 1 (µM) | Concentration 2 (µM) | Concentration 3 (µM) |
|---|---|---|---|
| Hepatocytes (e.g., HepG2) | Data Not Available | Data Not Available | Data Not Available |
| Immune Cells (e.g., Jurkat) | Data Not Available | Data Not Available | Data Not Available |
| Fibroblasts (e.g., NIH-3T3) | Data Not Available | Data Not Available | Data Not Available |
| Neuronal Cells (e.g., SH-SY5Y) | Data Not Available | Data Not Available | Data Not Available |
Table 4: Effect of this compound on Cell Cycle Distribution (% of Cells in Each Phase)
| Cell Line | Treatment | G0/G1 Phase | S Phase | G2/M Phase |
|---|---|---|---|---|
| Hepatocytes (e.g., HepG2) | Control | Data Not Available | Data Not Available | Data Not Available |
| This compound (Conc. X) | Data Not Available | Data Not Available | Data Not Available | |
| Immune Cells (e.g., Jurkat) | Control | Data Not Available | Data Not Available | Data Not Available |
| This compound (Conc. X) | Data Not Available | Data Not Available | Data Not Available | |
| Fibroblasts (e.g., NIH-3T3) | Control | Data Not Available | Data Not Available | Data Not Available |
| This compound (Conc. X) | Data Not Available | Data Not Available | Data Not Available | |
| Neuronal Cells (e.g., SH-SY5Y) | Control | Data Not Available | Data Not Available | Data Not Available |
| | this compound (Conc. X) | Data Not Available | Data Not Available | Data Not Available |
Visualizations of Experimental Workflow and Signaling Pathways
The following diagrams illustrate a general experimental workflow for studying the effects of a compound on cell lines and a simplified, generic apoptosis signaling pathway. These are provided as examples of the visualizations that would be generated once experimental data for this compound becomes available.
Caption: Illustrative experimental workflow for a comparative study.
Caption: A generic apoptosis signaling pathway.
A Comparative Guide to Analytical Methods for Butafosfan Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Butafosfan, a veterinary drug used to influence metabolism. The selection of an appropriate analytical method is critical for pharmacokinetic studies, residue analysis, and quality control of pharmaceutical formulations. This document outlines the performance of two prominent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Spectrophotometry, with supporting data and detailed experimental protocols.
At a Glance: Method Comparison
The following table summarizes the key performance characteristics of the LC-MS/MS and Spectrophotometric methods for this compound analysis, based on available validation data.
| Parameter | LC-MS/MS | Spectrophotometry | Potentiometric Titration | HPLC with RID or UV (after derivatization) |
| Principle | Separation by liquid chromatography and detection by mass spectrometry based on mass-to-charge ratio. | Formation of a colored phosphomolybdenum blue complex and measurement of light absorbance. | Titration of the phosphonic acid group. | Separation by HPLC and detection by refractive index or UV (requires derivatization). |
| Selectivity/Specificity | High | Moderate to High | Low | Moderate to High |
| Sensitivity | Very High (LOQ as low as 0.0025 mg/kg in tissue)[1] | High (Linearity range: 0.3-9.0 μg/ml)[2][3] | Lower | Moderate |
| Matrix | Biological samples (plasma, muscle), Pharmaceutical formulations[1][4] | Pharmaceutical preparations | Pharmaceutical preparations | Pharmaceutical formulations |
| Throughput | High | Moderate | Low | Moderate |
| Instrumentation | LC-MS/MS system | Spectrophotometer | Potentiometer, Titrator | HPLC system with RID or UV detector |
| Advantages | High sensitivity and specificity, suitable for complex matrices. | Simple, cost-effective, readily available instrumentation. | Simple, established pharmacopoeial method. | Established technique, can be used for simultaneous analysis with other compounds (e.g., Vitamin B12). |
| Disadvantages | High initial instrument cost, requires skilled operators. | Indirect method, potential for interference from other phosphate-containing compounds. | Less sensitive and specific compared to other methods. | This compound has no UV activity, requiring indirect detection or derivatization. Low retention on reversed-phase columns. |
Experimental Workflows and Methodologies
A cross-validation process is essential to ensure the reliability and comparability of results obtained from different analytical methods. The following diagram illustrates a typical workflow for the cross-validation of this compound analytical methods.
Caption: Workflow for cross-validation of this compound analytical methods.
Detailed Experimental Protocols
LC-MS/MS Method for this compound in Biological Matrices
This method is highly sensitive and specific, making it suitable for residue analysis in tissues and pharmacokinetic studies.
a. Sample Preparation (Muscle Tissue)
-
Homogenize 1 g of muscle tissue with 5 mL of 5% trichloroacetic acid.
-
Centrifuge the homogenate at 4000 x g for 10 minutes.
-
Collect the supernatant and repeat the extraction process on the pellet.
-
Combine the supernatants and centrifuge again.
-
Load the supernatant onto a pre-activated solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with distilled water.
-
Elute this compound with methanol.
-
Evaporate the eluate to dryness under a nitrogen stream.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b. Chromatographic and Mass Spectrometric Conditions
-
LC System: Agilent 1200 series HPLC or equivalent.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol and water containing a suitable modifier like formic acid.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
MRM Transitions: Specific precursor and product ion transitions for this compound should be monitored for quantification and confirmation.
c. Validation Parameters
-
Linearity: Achieved over a specific concentration range with a correlation coefficient (r²) > 0.99.
-
Limit of Quantification (LOQ): As low as 0.0025 mg/kg in flounder muscle.
-
Recovery: Typically in the range of 95-105%.
-
Precision (RSD): Intra-day and inter-day precision should be within acceptable limits (e.g., < 15%).
Spectrophotometric Method for this compound in Veterinary Preparations
This method is based on the formation of a colored complex and is suitable for the quality control of pharmaceutical formulations.
a. Principle The method involves the digestion of the organic matter to convert organophosphorus to inorganic phosphate. The resulting phosphate reacts with a molybdate reagent in the presence of a reducing agent (e.g., ascorbic acid) to form a stable blue-colored phosphomolybdenum complex. The intensity of the color is proportional to the this compound concentration and is measured spectrophotometrically.
b. Sample Preparation
-
Accurately weigh a portion of the veterinary preparation containing this compound.
-
Subject the sample to oxidative digestion using a suitable oxidizing agent (e.g., a mixture of nitric acid and perchloric acid) to convert organic phosphorus to inorganic phosphate.
-
Neutralize the resulting solution and dilute it to a known volume with distilled water.
c. Color Development and Measurement
-
Take an aliquot of the prepared sample solution.
-
Add molybdate solution followed by a reducing agent (e.g., ascorbic acid solution).
-
Allow the color to develop for a specified time at a controlled temperature.
-
Measure the absorbance of the solution at the wavelength of maximum absorption (around 830 nm) against a reagent blank.
d. Validation Parameters
-
Linearity: The method demonstrates linearity in the concentration range of 0.3-9.0 μg/ml of this compound.
-
Accuracy and Precision: The results obtained by this method are in good agreement with those obtained by potentiometric titration.
Conclusion
Both LC-MS/MS and spectrophotometric methods offer reliable approaches for the determination of this compound, each with its own advantages and limitations. The LC-MS/MS method is superior in terms of sensitivity and specificity, making it the method of choice for residue analysis and pharmacokinetic studies in complex biological matrices. The spectrophotometric method, on the other hand, provides a simple, cost-effective, and accessible alternative for the routine quality control of this compound in pharmaceutical preparations. The choice of method will ultimately depend on the specific application, the required level of sensitivity and selectivity, and the available instrumentation. For ensuring consistency and accuracy across different platforms, a thorough cross-validation of methods is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of the spectrophotometric method of butaphosphan determination in veterinary preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on Pharmacy and Pharmacokinetics of Compound this compound - Dissertation [m.dissertationtopic.net]
Independent Replication of Butafosfan Research Findings: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Butafosfan's performance, primarily in combination with cyanocobalamin (Vitamin B12), against other alternatives for managing metabolic disorders in livestock, particularly subclinical ketosis in dairy cows. The following sections present a synthesis of independently conducted research, focusing on quantitative data, detailed experimental protocols, and the underlying biochemical pathways.
Comparative Performance Data
The efficacy of this compound, most commonly administered with cyanocobalamin (B+C), has been evaluated in numerous studies. These investigations often measure its impact on key metabolic indicators and production parameters. Below is a summary of findings from several studies, providing a comparative view of its performance against placebos and alternative treatments.
| Study | Treatment Groups | Key Findings (Quantitative Data) | Conclusion |
| Nuber et al. (2016) | 1. This compound (BUT) 2. This compound + Cyanocobalamin (BUTCO) 3. Saline (Control) | - Plasma NEFA (mmol/L): BUTCO (0.42 ± 0.03) significantly lower than Control (0.59 ± 0.03). BUT (0.52 ± 0.03) was intermediate. - Plasma BHBA (mmol/L): BUTCO (1.02 ± 0.06) and BUT (1.21 ± 0.06) significantly lower than Control (1.34 ± 0.06).[1] | The combination of this compound and cyanocobalamin is more effective in improving lipid metabolism than this compound alone in ketotic dairy cows.[1] |
| Gordon et al. (2017) | 1. B+C 2. Insulin 3. Propylene Glycol (baseline for all) 4. Placebo | - Ketosis Cure Rate: In cows with low blood glucose (≤2.2 mmol/L), B+C treatment made them 2.1 times more likely to be cured. - Milk Yield (in mature cows with low blood glucose): B+C treated cows produced 2.8 kg/day more milk than placebo. Insulin-treated cows produced 4.2 kg/day more.[2] | B+C and insulin may be beneficial for ketosis treatment in cows with low blood glucose at diagnosis.[2] |
| Pereira et al. (2013) | 1. Control (Saline) 2. BTPC1 (1000 mg this compound + 0.5 mg Cyanocobalamin) 3. BTPC2 (2000 mg this compound + 1.0 mg Cyanocobalamin) | - Plasma NEFA & Cholesterol: Linear reduction with increasing doses of BTPC. - Plasma BHB: Reduced in both BTPC groups compared to control. - Milk Yield: Linear increase with increasing doses of BTPC.[3] | Postpartum injections of B+C can reduce negative energy balance indicators and increase milk production. |
| Rollin et al. (2010) | 1. B+C 2. Sterile Water (Placebo) | - Subclinical Ketosis in Mature Cows (lactation ≥3): Proportion of hyperketonemic cows was significantly lower in the B+C group. - Serum BHBA in Mature Cows: Median BHBA concentration was significantly lower in the B+C group. | B+C injection at calving may decrease the prevalence of subclinical ketosis in mature dairy cows. |
| Kreipe et al. (2011) | 1. B+C 2. Saline (Control) | - Daily Milk Production: 41.1 ± 0.9 kg for the B+C group vs. 39.5 ± 0.7 kg for the control group. - Hepatic mRNA abundance of acyl-CoA synthetase long-chain family member 1: Lower in the B+C group. | B+C has effects on the hepatic metabolism of nonketotic early lactating cows. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the experimental protocols from key studies cited in this guide.
Nuber et al. (2016): this compound vs. This compound with Cyanocobalamin
-
Objective: To investigate the effects of this compound alone or in combination with cyanocobalamin on the metabolism of early lactating cows with subclinical ketosis.
-
Animals: 51 dairy cows with subclinical ketosis.
-
Treatment Groups:
-
BUT: Intravenous (IV) injection of this compound (10 ml/100 kg of body weight).
-
BUTCO: IV injection of combined cyanocobalamin with this compound at a similar concentration as in Catosal®.
-
CON: Control group received a 0.9% saline solution.
-
-
Administration: Cows were injected on days 1-3 at approximately 22.3 ± 0.7 days post-partum.
-
Data Collection: Milk production and composition were monitored. Plasma concentrations of NEFA, BHBA, and glucose were measured. Hepatic mRNA abundance of key metabolic enzymes was analyzed on day 7.
Gordon et al. (2017): B+C and Insulin for Ketosis Treatment
-
Objective: To determine the effects of this compound-cyanocobalamin (B+C), glargine insulin, and propylene glycol on the resolution of ketosis and milk yield.
-
Animals: Ketotic cows from 16 herds in Ontario, Canada, and 1 herd in Michigan, tested weekly between 3 and 16 days in milk. Ketosis was defined as blood β-hydroxybutyrate (BHB) ≥1.2 mmol/L.
-
Treatment Protocol: A 2x2 factorial design. All ketotic cows received a baseline treatment of 300 g of propylene glycol orally for 3 days. Animals were then randomly assigned to:
-
Three doses of either 25 mL of B+C or 25 mL of saline placebo.
-
One dose of either 2 mL (200 IU) of glargine insulin or 2 mL of saline placebo.
-
-
Outcome Measures: Ketosis cure (blood BHB <1.2 mmol/L at 1 week post-enrollment), maintenance of cure, blood BHB concentrations at 1 and 2 weeks, and daily milk weights for 30 days.
Rollin et al. (2010): Prophylactic Use of B+C
-
Objective: To determine the effect of B+C injection on the day of calving and one day later on the prevalence of subclinical ketosis.
-
Animals: 1,122 cows from 4 herds.
-
Treatment Groups:
-
Treatment: 25 mL of 10% this compound and cyanocobalamin (Catosal®) administered subcutaneously.
-
Placebo: 25 mL of sterile water administered subcutaneously.
-
-
Administration: Injections were given on the day of calving and 1 day later.
-
Data Collection: Serum was sampled for beta-hydroxybutyrate (BHBA) concentration at calving (pretreatment) and again between 3 and 10 days in milk. A subset of samples was also evaluated for serum Ca and P concentrations.
Visualizing a Proposed Mechanism and Experimental Workflow
The following diagrams, created using the DOT language, illustrate a proposed metabolic pathway influenced by this compound and cyanocobalamin, and a typical experimental workflow for such a study.
Caption: Proposed mechanism of this compound and Cyanocobalamin in enhancing gluconeogenesis.
References
- 1. Effects of this compound with or without cyanocobalamin on the metabolism of early lactating cows with subclinical ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a combination butaphosphan and cyanocobalamin product and insulin on ketosis resolution and milk production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of butaphosphan and cyanocobalamin on postpartum metabolism and milk production in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immunomodulatory Effects of Butafosfan, Levamisole, and Echinacea purpurea
For researchers, scientists, and drug development professionals, understanding the nuanced immunomodulatory effects of different compounds is critical for developing effective therapeutic and prophylactic strategies in veterinary and human medicine. This guide provides a detailed comparison of the immunomodulatory properties of Butafosfan, a synthetic organophosphorus compound, with two other well-known immunomodulators: Levamisole, a synthetic imidazothiazole, and Echinacea purpurea, a widely used herbal extract.
This comparative analysis synthesizes available experimental data on the effects of these three compounds on key immune parameters, including lymphocyte proliferation, phagocytic activity, and cytokine production. Detailed experimental protocols for the key assays are provided, along with visualizations of the primary signaling pathways implicated in their immunomodulatory action.
Quantitative Comparison of Immunomodulatory Effects
The following tables summarize the quantitative effects of this compound, Levamisole, and Echinacea purpurea on various immune parameters as reported in scientific literature. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from individual studies, which may have different experimental designs, animal models, and dosages.
Table 1: Effects on Lymphocyte Proliferation and Subpopulations
| Compound | Animal Model | Dosage | Effect on Lymphocyte Proliferation | Effect on T-Lymphocyte Subpopulations | Citation(s) |
| This compound | Mice | Not specified | Potentiated immune function by enhancing non-specific immune defense. | Increased the percentage of CD4+ T lymphocytes and the CD4+/CD8+ ratio. | [1] |
| Levamisole | Weaned Pigs | 2.5 mg/kg BW (per os) | Stimulated proliferation of circulating and intestinal lymphoid cell subsets. | Increased proportions of peripheral blood CD4+ and CD8+ T cells. | [1][2] |
| Levamisole | Artificially Reared Neonatal Pigs | 2 mg (subcutaneous) | Enhanced mitogen-induced lymphocyte proliferative responses. | Not specified. | [3] |
| Echinacea purpurea | Grower/Finisher Pigs | 1.5% of diet (cobs) or 4-6 ml/day (pressed juice) | No significant difference in lymphocyte proliferation. | Not specified. | [4] |
| Echinacea purpurea | Fattening Pigs | Ethanolic or fermented juice | Significantly increased the number of lymphocytes. | Not specified. |
Table 2: Effects on Phagocytosis and Antibody Production
| Compound | Animal Model | Dosage | Effect on Phagocytosis | Effect on Antibody Production | Citation(s) |
| This compound | Mice | Not specified | Significantly enhanced the phagocytic indices of the mononuclear phagocyte system. | Increased the content of serum hemolysin. | |
| Levamisole | Weaned Pigs | Not specified | Potentiates monocyte and macrophage functions including phagocytosis. | Stimulates antibody formation. | |
| Levamisole | Young Boars | 2.5 mg/kg BW | No significant effect on phagocytosis was explicitly stated, but an increase in total leukocytes and neutrophils was observed. | Significantly elevated serum IgG and IgA concentrations. | |
| Echinacea purpurea | Laying Hens | Ethanolic or fermented juice | Reduced phagocytosis in groups receiving ethanolic juice. | Highest NDV antibody titers in groups receiving fermented juice for 2 days. | |
| Echinacea purpurea | Grower/Finisher Pigs | 1.5% cobs or 4-6 ml pressed juice | Not specified. | Showed a marked significance in Swine erysipelas antibodies. |
Table 3: Effects on Cytokine Production
| Compound | Animal Model/Cell Line | Dosage | Effect on Pro-inflammatory Cytokines | Effect on Anti-inflammatory Cytokines | Citation(s) |
| This compound | - | - | No direct quantitative data found in the reviewed literature. | No direct quantitative data found in the reviewed literature. | - |
| Levamisole | Human Monocyte-Derived Dendritic Cells | 1 µM | Increased production of IL-12 p40. | Increased production of IL-10. | |
| Levamisole | Porcine Peripheral Blood Mononuclear Cells (PBMCs) | 0-5 µg/mL | Promoted IFN-γ secretion. | Not specified. | |
| Echinacea purpurea | Human Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | Augmented IL-1β and TNF-α production. | No significant modulation of IL-2. | |
| Echinacea purpurea | Murine Bone-Marrow Derived Macrophages | 100 µg/mL | Upregulated IL-1β, IL-6, IL-12p70, and TNF-α. | Not specified. |
Signaling Pathways in Immunomodulation
The immunomodulatory effects of these compounds are mediated through the activation or inhibition of specific intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the known and proposed pathways for this compound, Levamisole, and Echinacea purpurea.
Detailed Experimental Protocols
To facilitate the replication and validation of the findings cited in this guide, detailed methodologies for key immunomodulatory assays are provided below.
Lymphocyte Proliferation Assay (CFSE-based)
Objective: To quantify the proliferation of lymphocytes in response to a stimulus.
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
Complete RPMI-1640 medium
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Mitogen (e.g., Phytohemagglutinin (PHA)) or specific antigen
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells and resuspend in PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add CFSE to the cell suspension at a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium to remove excess CFSE.
-
Resuspend the cells in complete medium and culture in 96-well plates at a density of 1-2 x 10^5 cells/well.
-
Add the desired stimulus (e.g., this compound, Levamisole, Echinacea purpurea extract, or PHA as a positive control) to the wells.
-
Incubate the plates for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry. The CFSE fluorescence intensity will halve with each cell division, allowing for the quantification of proliferating cells.
Phagocytosis Assay (Flow Cytometry-based)
Objective: To measure the phagocytic activity of macrophages or other phagocytic cells.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete DMEM medium
-
Fluorescently labeled particles (e.g., FITC-labeled zymosan or E. coli)
-
Trypan Blue solution
-
Flow cytometer
Procedure:
-
Plate macrophages in 24-well plates and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the test compounds (this compound, Levamisole, or Echinacea purpurea extract) and incubate for a specified pre-treatment time.
-
Add fluorescently labeled particles to the wells at a particle-to-cell ratio of approximately 10:1.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Wash the cells three times with cold PBS to remove non-ingested particles.
-
Detach the cells from the plate using a cell scraper or a gentle dissociation solution.
-
Add Trypan Blue solution to quench the fluorescence of extracellularly bound particles.
-
Analyze the cells by flow cytometry. The percentage of fluorescent cells and the mean fluorescence intensity will indicate the extent of phagocytosis.
Cytokine Profiling (Multiplex Immunoassay)
Objective: To simultaneously measure the concentration of multiple cytokines in a sample.
Materials:
-
Cell culture supernatants or serum samples
-
Multiplex cytokine assay kit (e.g., Luminex-based)
-
Assay-specific buffers and reagents
-
Multiplex plate reader
Procedure:
-
Prepare cell cultures (e.g., PBMCs or macrophages) and stimulate with the test compounds for a specified duration.
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Follow the manufacturer's instructions for the multiplex cytokine assay kit. This typically involves: a. Adding antibody-coupled magnetic beads specific for each cytokine to the wells of a 96-well plate. b. Adding the standards and samples to the wells and incubating to allow the cytokines to bind to the beads. c. Washing the beads to remove unbound material. d. Adding a biotinylated detection antibody cocktail and incubating. e. Adding streptavidin-phycoerythrin (SAPE) and incubating. f. Washing the beads and resuspending in sheath fluid.
-
Acquire the data on a multiplex plate reader. The instrument will differentiate the beads by their unique spectral address and quantify the amount of phycoerythrin fluorescence, which is proportional to the concentration of each cytokine.
-
Analyze the data using the kit-specific software to determine the concentration of each cytokine in the samples.
Conclusion
This compound, Levamisole, and Echinacea purpurea each exhibit distinct immunomodulatory profiles. This compound, often in combination with vitamin B12, appears to enhance both cellular and humoral immunity, though the precise signaling mechanisms remain to be fully elucidated. Levamisole demonstrates a clear ability to stimulate T-cell proliferation and cytokine production, with its action mediated, at least in part, through the TLR2 signaling pathway. Echinacea purpurea exerts its effects through a complex interplay of its active constituents, influencing cytokine production and phagocytosis via pathways including NF-κB and cannabinoid receptors.
The choice of immunomodulator will depend on the specific application and the desired immune response. Further head-to-head comparative studies are warranted to provide a more definitive understanding of the relative potencies and specific applications of these compounds in various animal species. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct such comparative investigations and to further unravel the intricate mechanisms of immunomodulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Echinacea purpurea L. (Moench) Hemagglutinin Effect on Immune Response In Vivo | MDPI [mdpi.com]
- 3. Isoprinosine and levamisole immunomodulation in artificially reared neonatal pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficiency of Echinacea purpurea on performance and immune status in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Metabolic Stimulants: Butafosfan, Vitamin B12, Toldimfos, and Arsenicals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of butafosfan and other metabolic stimulants, including Vitamin B12, toldimfos, and arsenicals, supported by available experimental data. The information is intended to assist researchers and drug development professionals in evaluating these compounds for various applications in animal health and production.
Overview of Metabolic Stimulants
Metabolic stimulants are compounds that can enhance metabolic processes, leading to improved energy utilization, growth, and overall health in animals. They are often used during periods of metabolic stress, such as parturition, rapid growth phases, or convalescence. This guide focuses on a comparative analysis of four distinct classes of metabolic stimulants.
This compound is an organic phosphorus compound that is thought to play a role in energy metabolism.[1] It is often used in combination with cyanocobalamin (Vitamin B12) and is indicated for treating metabolic disorders.[1][2] While its precise mechanism is not fully elucidated, it is believed to go beyond simple phosphorus substitution.[1][2]
Vitamin B12 (Cyanocobalamin) is a water-soluble vitamin essential for numerous metabolic functions, including DNA synthesis, fatty acid and amino acid metabolism, and red blood cell formation. In ruminants, it is a critical cofactor for the enzyme methylmalonyl-CoA mutase, which is necessary for the conversion of propionate to succinyl-CoA, a key step in gluconeogenesis.
Toldimfos is an aromatic organic phosphorus compound used for the prevention and treatment of metabolic disorders, particularly those related to calcium, magnesium, and phosphorus imbalances. Its exact mode of action remains unknown, but it is suggested to involve a multi-faceted stimulation of metabolism.
Arsenicals , specifically organic arsenic compounds like roxarsone and arsanilic acid, have been used as feed additives in poultry and swine to promote growth and improve feed efficiency. Their mechanism is linked to their antimicrobial properties and potential influence on gut health. However, due to concerns about arsenic residues in animal products and the environment, their use has been banned or voluntarily withdrawn in many countries.
Comparative Performance Data
Direct head-to-head comparative studies across all four metabolic stimulants are limited in the scientific literature. The following tables summarize available quantitative data from studies evaluating these compounds, often individually or in combination, against control groups.
Table 1: Effects on Production Parameters in Dairy Cattle
| Parameter | This compound (+ Vitamin B12) | Toldimfos | Control/Placebo | Reference |
| Milk Yield Increase ( kg/day ) | +2.8 to +3.1 | Not Available | - | |
| Reduction in Beta-hydroxybutyrate (BHBA) (%) | 57% to 75% | Not Available | 28% | |
| Uterine Involution Completion (by day 25 postpartum) (%) | 83% to 88% | Not Available | 44% |
Data for Toldimfos in this specific context was not available in the reviewed literature.
Table 2: Effects on Growth Performance in Swine
| Parameter | This compound | Arsenicals (Arsanilic Acid) | Control/Placebo | Reference |
| Weight Gain (kg over 4 weeks) | Not Available | +2.0 | - | |
| Absolute Bioavailability (IM injection) (%) | 74.69% | Not Available | - |
Direct comparative data for this compound on weight gain in a similar study design was not found. Data for Toldimfos in this context was also not available.
Table 3: Effects on Growth Performance in Poultry
| Parameter | Arsenicals (Roxarsone) | Control/Placebo | Reference |
| Weight Gain Improvement (%) | Reported to promote growth | - | |
| Feed Efficiency Improvement | Reported to improve | - |
Specific quantitative data from controlled studies on the percentage of weight gain and feed efficiency improvement for arsenicals were not consistently provided in the reviewed literature. Data for this compound and Toldimfos in poultry was not available for direct comparison.
Signaling Pathways and Mechanisms of Action
The mechanisms through which these metabolic stimulants exert their effects vary significantly.
This compound and Vitamin B12 Signaling
This compound's mechanism is not fully understood but is thought to influence energy metabolism. When combined with Vitamin B12, it can have significant effects on carbohydrate and lipid metabolism. Vitamin B12 is a crucial cofactor in two key metabolic pathways: the conversion of L-methylmalonyl-CoA to succinyl-CoA and the synthesis of methionine from homocysteine.
References
Unveiling Butafosfan's Cellular Engagements: A Comparative Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butafosfan's Known Metabolic Influence: A Summary of Experimental Evidence
While the direct molecular target is unknown, studies have consistently shown that this compound influences key metabolic pathways, particularly those related to energy production and substrate utilization. Its effects are often linked to the provision of organic phosphorus, a crucial component of adenosine triphosphate (ATP).
Effects on Energy and Glucose Metabolism
Experimental data suggests that this compound administration can lead to an increase in energy precursors and modulate glucose homeostasis. In mice, this compound has been shown to increase levels of ATP, ADP, and glycogen in both liver and skeletal muscle. Some studies indicate that it may stimulate gluconeogenesis and glycogenolysis, potentially contributing to observed increases in blood glucose levels. There is also evidence suggesting an interaction with the insulin signaling pathway, although the exact nature of this interaction is still under investigation.
Impact on Lipid Metabolism
This compound, particularly when combined with cyanocobalamin, has been observed to affect lipid metabolism. Studies in dairy cows have shown that this combination can lead to a decrease in non-esterified fatty acids (NEFA) and beta-hydroxybutyrate (BHBA), which are indicators of negative energy balance and fat mobilization. Furthermore, an increase in the hepatic mRNA expression of Liver X receptor α (LXRα), a key regulator of lipid metabolism, has been noted.
Quantitative Summary of this compound's Metabolic Effects
The following table summarizes key quantitative findings from studies investigating the metabolic effects of this compound.
| Parameter | Species/Model | Treatment | Key Findings | Reference |
| Blood Glucose | Mice | This compound | Increased blood glucose concentration. | |
| NEFA & BHBA | Dairy Cows | This compound + Cyanocobalamin | Decreased plasma concentrations of NEFA and BHBA. | |
| Hepatic Glycogen | Mice | This compound | Increased liver and muscle glycogen storage. | |
| Hepatic ATP & ADP | Mice | This compound | Increased levels of ATP and ADP in liver and skeletal muscle. | |
| Hepatic Gene Expression | Dairy Cows | This compound + Cyanocobalamin | Increased mRNA abundance of Liver X receptor α. | |
| Hepatic Gene Expression | Mice | This compound | Increased mRNA expression of genes related to fatty acid metabolism (e.g., ACOX1, CPT1a). |
Proposed Signaling Pathways
Based on current evidence, this compound is hypothesized to influence central metabolic pathways. The following diagram illustrates a potential mechanism involving the insulin signaling pathway and its downstream effects on glucose and lipid metabolism.
Caption: Proposed influence of this compound on cellular metabolism.
Comparative Guide to Target Deconvolution Strategies
To move beyond the current understanding and pinpoint the direct molecular target(s) of this compound, several advanced experimental approaches can be utilized. This section compares the leading methodologies for target deconvolution.
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography-Mass Spectrometry | This compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry. | Directly identifies binding partners. Well-established technique. | Requires chemical modification of this compound, which may alter its binding properties. Can produce false positives due to non-specific binding. |
| Proteome-Wide Cellular Thermal Shift Assay (CETSA/TPP) | Based on the principle that drug binding stabilizes a target protein against thermal denaturation. Changes in protein thermal stability across the proteome after this compound treatment are measured by mass spectrometry. | Label-free, performed in a native cellular environment. Can identify both direct and indirect targets. Provides information on target engagement in intact cells. | Technically demanding and requires specialized equipment. May not detect targets that are not thermally stabilized upon binding. |
| Drug Affinity Responsive Target Stability (DARTS) | Exploits the phenomenon that drug binding can protect a target protein from protease digestion. Proteins that show reduced degradation in the presence of this compound are identified. | Label-free and does not require compound modification. Can be performed with standard laboratory equipment. | Less sensitive than CETSA/TPP. May not be suitable for all protein targets. |
Experimental Protocols for Target Validation
Proteome-Wide Cellular Thermal Shift Assay (CETSA/TPP): A Recommended Approach for this compound
Given that this compound is a small molecule with an unknown target, a label-free and unbiased approach like CETSA coupled with mass spectrometry (also known as Thermal Proteome Profiling or TPP) is highly recommended. This method allows for the screening of thousands of proteins in their native state to identify direct and indirect targets of this compound.
Experimental Workflow:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2 for liver metabolism studies) to high confluency.
-
Treat one set of cells with a working concentration of this compound and a control set with vehicle (e.g., DMSO). Incubate to allow for cellular uptake and target binding.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes for each temperature point in a gradient (e.g., from 37°C to 67°C).
-
Heat the samples to their respective temperatures for a defined period (e.g., 3 minutes) to induce protein denaturation.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells to release their protein content.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Prepare the protein samples for mass spectrometry analysis, which typically involves protein digestion into peptides and labeling with isobaric tags (e.g., TMT) for multiplexed quantification.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample.
-
For each protein, plot the relative amount of soluble protein as a function of temperature to generate "melting curves" for both the this compound-treated and control samples.
-
A shift in the melting curve for a specific protein in the presence of this compound indicates a change in its thermal stability, suggesting a direct or indirect interaction.
-
Caption: Workflow for CETSA-based target identification.
Conclusion
While the metabolic stimulant this compound has a long history of use, its precise molecular target remains an open question. The accumulated evidence strongly points to its role in modulating central energy pathways. To definitively validate its cellular engagement, a systematic approach using modern, unbiased, and label-free techniques is necessary. Proteome-wide thermal shift assays (CETSA/TPP) represent a powerful strategy to deconvolve the molecular targets of this compound in a physiologically relevant context. The identification of its direct binding partners will not only illuminate its mechanism of action but also pave the way for the development of more targeted and efficacious metabolic modulators.
References
- 1. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Can AI identify new drug targets that were previously missed by traditional methods? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Butafosfan: An Analysis of In Vivo Metabolic Effects
A notable gap in current research is the absence of direct comparative metabolomics studies on Butafosfan-treated versus control cells in vitro. The majority of available data comes from in vivo animal studies, primarily in dairy cows and mice. These studies, however, provide valuable insights into the systemic metabolic alterations induced by this compound, often in conjunction with cyanocobalamin (Vitamin B12). This guide synthesizes the findings from these in vivo experiments to infer the likely metabolic impact of this compound at a cellular level, particularly concerning energy metabolism.
This compound is an organic phosphorus compound utilized in veterinary medicine as a metabolic stimulant, especially during periods of metabolic stress.[1][2][3] Its precise mechanism of action remains to be fully elucidated.[4][5] Evidence suggests that this compound plays a role in energy metabolism, specifically influencing glucose and lipid pathways.
Summary of In Vivo Metabolic Changes
In animal studies, this compound administration has been linked to several key metabolic changes, which are summarized below. These findings suggest an influence on hepatic and peripheral energy utilization.
Key Metabolite and Gene Expression Changes
| Parameter | Species | Condition | Observation in this compound-Treated vs. Control | Reference |
| Blood Glucose | Mice | Food Restriction | Increased | |
| Dairy Cows | Subclinical Ketosis | Tended to be higher | ||
| Non-Esterified Fatty Acids (NEFA) | Mice | Food Restriction | Increased | |
| Dairy Cows | Subclinical Ketosis | Lower (with Cyanocobalamin) | ||
| β-hydroxybutyrate (BHBA) | Dairy Cows | Subclinical Ketosis | Lower (with Cyanocobalamin) | |
| Acylcarnitines & Phosphatidylcholines | Dairy Cows | Postpartum | Increased in liver | |
| Hepatic Gck mRNA Expression | Mice | Food Restriction | Higher | |
| Hepatic LXRα mRNA Abundance | Dairy Cows | Subclinical Ketosis | Higher (with Cyanocobalamin) |
Postulated Metabolic Pathways Affected by this compound
Based on the in vivo data, this compound appears to modulate key energy-regulating pathways. The increase in blood glucose and alterations in lipid metabolites suggest an influence on gluconeogenesis, glycolysis, and fatty acid oxidation. The changes in hepatic gene expression further point towards an impact on insulin signaling and lipid metabolism regulation.
Proposed Experimental Protocol for In Vitro Comparative Metabolomics
To directly assess the cellular metabolic effects of this compound, a controlled in vitro study is necessary. The following protocol outlines a hypothetical experiment using a relevant cell line, such as primary hepatocytes or a hepatoma cell line (e.g., HepG2).
1. Cell Culture and Treatment:
-
Cell Line: Primary hepatocytes or HepG2 cells.
-
Culture Conditions: Culture cells in standard medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Once cells reach 80% confluency, replace the medium with fresh medium containing either this compound at a predetermined concentration (e.g., based on in vivo plasma concentrations) or a vehicle control (e.g., sterile saline).
-
Incubation: Incubate the cells for a specified time course (e.g., 6, 12, and 24 hours).
2. Metabolite Extraction:
-
Quenching: Aspirate the medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS) to arrest metabolism.
-
Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cell monolayer. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Sample Collection: Collect the supernatant containing the metabolites.
3. Metabolomic Analysis:
-
Analytical Platform: Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Data Acquisition: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
4. Data Processing and Statistical Analysis:
-
Peak Picking and Alignment: Process the raw data using appropriate software to detect and align metabolic features.
-
Metabolite Identification: Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a reference library of standards.
-
Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis [PCA] and Orthogonal Projections to Latent Structures-Discriminant Analysis [OPLS-DA]) to identify metabolites that are significantly different between this compound-treated and control groups.
References
Assessing the Specificity of Butafosfan's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butafosfan is an organic phosphorus compound widely used in veterinary medicine as a metabolic stimulant, particularly during periods of metabolic stress, such as the periparturient period in dairy cows. While its efficacy in improving metabolic function is documented, a thorough understanding of its specificity compared to other metabolic stimulants is crucial for targeted therapeutic strategies. This guide provides a comparative analysis of this compound's biological activity against common alternatives, supported by experimental data, detailed protocols, and an examination of the underlying signaling pathways.
Comparative Performance Analysis
The following tables summarize the quantitative effects of this compound and its alternatives on key metabolic parameters and production outcomes in dairy cattle.
Table 1: Effects on Key Blood Metabolites in Dairy Cows with Ketosis
| Treatment | β-hydroxybutyrate (BHBA) (mmol/L) | Non-Esterified Fatty Acids (NEFA) (mmol/L) | Glucose (mmol/L) | Reference(s) |
| This compound (+ Cyanocobalamin) | ↓ (Significant reduction) | ↓ (Significant reduction) | ↔ (No significant change) or ↑ (Tendency to increase) | [1][2][3] |
| Propylene Glycol | ↓ (Significant reduction) | ↓ (Significant reduction) | ↑ (Significant increase) | [1][4] |
| Dexamethasone | ↓ (Significant reduction) | ↔ (No significant change) | ↑ (Significant increase) | |
| Intravenous Dextrose (50%) | ↓ (Transient reduction) | ↓ (Transient reduction) | ↑ (Rapid, transient increase) |
Note: Effects can vary based on dosage, administration route, and the initial metabolic state of the animal. "↓" indicates a decrease, "↑" an increase, and "↔" no significant change.
Table 2: Effects on Milk Yield in Dairy Cows
| Treatment | Change in Milk Yield ( kg/day ) | Study Details | Reference(s) |
| This compound (+ Cyanocobalamin) | +1.9 to +3.66 | Increase observed in postpartum and ketotic cows. | |
| Propylene Glycol | +3.4 (in cows with low blood glucose) | 5-day treatment in ketotic cows. | |
| Toldimfos Sodium | ↑ (Improvement noted) | Used for post-parturient hemoglobinuria, which can impact milk yield. |
Experimental Protocols
Detailed methodologies for the administration of this compound and its alternatives are crucial for reproducible research.
This compound and Cyanocobalamin Administration
-
Objective: To assess the effect of this compound and Cyanocobalamin on metabolic parameters in periparturient or ketotic dairy cows.
-
Animals: Multiparous Holstein cows, 3 to 16 days in milk.
-
Treatment Protocol:
-
Dosage: 1000 mg of this compound and 0.5 mg of Cyanocobalamin (often as a commercial combination product). Doses can be up to 2500 mg of this compound and 1.25 mg of Cyanocobalamin per cow per day.
-
Administration: Intramuscular (IM) or subcutaneous (SC) injection. Intravenous (IV) administration has also been used in some studies.
-
Frequency: Daily for 3 to 5 consecutive days, or as a single injection repeated as required.
-
-
Data Collection: Blood samples are collected before the first injection and at specified intervals (e.g., 7 and 14 days post-treatment) for analysis of BHBA, NEFA, and glucose. Milk yield is recorded daily.
Propylene Glycol Administration
-
Objective: To evaluate the efficacy of propylene glycol in treating ketosis in dairy cows.
-
Animals: Dairy cows diagnosed with ketosis (blood BHBA ≥ 1.2 mmol/L).
-
Treatment Protocol:
-
Dosage: 300 g of propylene glycol.
-
Administration: Oral drench.
-
Frequency: Once daily for 3 to 5 days.
-
-
Data Collection: Blood samples are collected prior to the first administration and at regular intervals to monitor BHBA, NEFA, and glucose concentrations.
Dexamethasone Administration
-
Objective: To assess the gluconeogenic and anti-ketogenic effects of dexamethasone in ketotic dairy cows.
-
Animals: Dairy cows with clinical or subclinical ketosis.
-
Treatment Protocol:
-
Dosage: 10-20 mg of a dexamethasone ester.
-
Administration: Intramuscular (IM) injection.
-
Frequency: Typically a single injection.
-
-
Data Collection: Blood samples are taken before and at various time points after injection to measure blood glucose and ketone concentrations.
Toldimfos Sodium Administration
-
Objective: To evaluate the metabolic effects of Toldimfos sodium in cattle.
-
Animals: Cattle with metabolic or nutritional disorders.
-
Treatment Protocol:
-
Dosage: 10 mg/kg body weight.
-
Administration: Intravenous (IV), intramuscular (IM), or subcutaneous (SC) injection.
-
Frequency: Injections can be repeated at short intervals (1-3 days) until clinical improvement is observed.
-
-
Data Collection: Blood samples are collected to assess serum phosphorus levels and other relevant metabolic markers.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and its alternatives are mediated through distinct signaling pathways.
This compound: A Modulator of Energy Metabolism
The precise molecular mechanism of this compound is not fully elucidated, but it is thought to act as a metabolic stimulant, influencing both carbohydrate and lipid metabolism. It is an organic phosphorus compound, but its effects are not solely due to phosphorus supplementation. Studies suggest that when combined with cyanocobalamin (Vitamin B12), this compound can modulate hepatic gene expression, including that of liver X receptor α, a key regulator of lipid metabolism. There is also evidence for its involvement in insulin signaling pathways.
Propylene Glycol: A Direct Precursor for Gluconeogenesis
Propylene glycol serves as a direct precursor for glucose synthesis in the liver. A portion is converted to propionate in the rumen, which is a major substrate for gluconeogenesis. The remainder is absorbed and metabolized to pyruvate or lactate in the liver, which then enters the gluconeogenic pathway.
Dexamethasone: Glucocorticoid-Induced Gluconeogenesis
Dexamethasone, a potent glucocorticoid, stimulates hepatic gluconeogenesis primarily by inducing the expression of key gluconeogenic enzymes. A critical mediator of this process is the transcription factor Krüppel-like factor 9 (Klf9). Dexamethasone induces Klf9, which in turn activates the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). PGC-1α then co-activates other transcription factors to drive the expression of genes encoding enzymes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).
Conclusion
This compound exhibits a distinct biological activity profile compared to its alternatives. While its precise molecular mechanism requires further elucidation, its action appears to be multifaceted, involving the modulation of energy metabolism and hepatic gene expression. In contrast, alternatives like propylene glycol and intravenous dextrose offer more direct, albeit sometimes transient, effects on glucose availability. Glucocorticoids such as dexamethasone act through a well-defined genomic pathway to stimulate gluconeogenesis. Toldimfos sodium, another organic phosphorus compound, also appears to act as a general metabolic stimulant, though comparative data with this compound is limited.
The choice of a metabolic stimulant should be guided by the specific metabolic disturbance, the desired duration of action, and the overall clinical picture of the animal. This comparative guide provides a framework for researchers and drug development professionals to assess the specificity of this compound and to inform the design of future studies aimed at optimizing metabolic therapies in veterinary medicine.
References
- 1. Randomized clinical field trial on the effects of butaphosphancyanocobalamin and propylene glycol on ketosis resolution and milk production in dairy cows | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]
- 2. Effects of this compound with or without cyanocobalamin on the metabolism of early lactating cows with subclinical ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vetdergikafkas.org [vetdergikafkas.org]
- 4. Randomized clinical field trial on the effects of butaphosphan-cyanocobalamin and propylene glycol on ketosis resolution and milk production - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Butafosfan's Performance Against Known Metabolic Regulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Butafosfan's performance with established metabolic regulators, supported by experimental data. This compound, an organic phosphorus compound, is frequently used in veterinary medicine, often in combination with cyanocobalamin (Vitamin B12), to stimulate metabolism and treat metabolic disorders in various animal species.[1][2] Its mechanism of action, while not fully elucidated, is understood to involve the modulation of carbohydrate and lipid metabolism, potentially through insulin signaling pathways.[3][4] This guide will benchmark its effects against other known metabolic regulators like Propylene Glycol, L-Carnitine, and Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists.
Quantitative Performance Data
The following tables summarize quantitative data from studies comparing this compound (typically as a combination product with cyanocobalamin) with other metabolic regulators.
Table 1: this compound-Cyanocobalamin vs. Propylene Glycol for the Treatment of Ketosis in Dairy Cows
| Parameter | This compound-Cyanocobalamin (B+C) + Propylene Glycol | Saline Placebo + Propylene Glycol | Outcome | Reference |
| Blood β-hydroxybutyrate (BHBA) Concentration | [5] | |||
| Cows with initial BHBA >2.4 mmol/L (treated for 5 days with PG) | 1.7 times more likely to be cured | - | B+C showed a significant improvement in ketosis resolution in severely affected animals. | |
| Mean decrease in BHBA at 1 week (initial BHBA >2.4 mmol/L, 5-day PG) | -0.25 ± 0.11 mmol/L | Not specified | Propylene glycol duration was a key factor in BHBA reduction. | |
| Milk Production | ||||
| Cows with low blood glucose (<2.2 mmol/L) at diagnosis | +3.1 kg/day more milk compared to control | - | B+C treatment significantly increased milk yield in hypoglycemic ketotic cows. |
Table 2: Effects of this compound-Cyanocobalamin on Key Metabolic Parameters in Dairy Cows with Subclinical Ketosis
| Parameter | This compound-Cyanocobalamin (BUTCO) | This compound only (BUT) | Control (CON) | Outcome | Reference |
| Plasma NEFA (mmol/L) | 0.42 ± 0.03 | 0.52 ± 0.03 | 0.59 ± 0.03 | BUTCO significantly lowered NEFA compared to control. | |
| Plasma BHBA (mmol/L) | 1.02 ± 0.06 | 1.21 ± 0.06 | 1.34 ± 0.06 | Both BUTCO and BUT significantly lowered BHBA compared to control. | |
| Plasma Glucagon | Lowest post-treatment levels | Consistently high | - | BUTCO was associated with lower glucagon levels post-treatment. | |
| Hepatic mRNA abundance of Liver X receptor α | Higher than BUT and CON | - | - | BUTCO upregulated a key gene in lipid metabolism. | |
| Hepatic mRNA abundance of BHBA dehydrogenase 2 | Higher than BUT and CON | - | - | BUTCO increased the expression of a gene involved in ketone body utilization. |
Experimental Protocols
Comparative Study of this compound-Cyanocobalamin and Propylene Glycol for Ketosis in Dairy Cows
-
Objective: To determine the effects of a this compound-cyanocobalamin combination product and two durations of propylene glycol treatment on ketosis resolution and milk yield.
-
Animals: Ketotic dairy cows (blood BHBA ≥1.2 mmol/L) from 9 commercial herds.
-
Experimental Design: A 2x2 factorial design.
-
Factor 1: 25 mL of this compound-Cyanocobalamin (B+C) or 25 mL of saline placebo administered for 3 days.
-
Factor 2: 300 g of Propylene Glycol (PG) administered orally for 3 or 5 days.
-
-
Data Collection:
-
Blood samples were collected to measure BHBA concentrations at 1 and 2 weeks post-enrollment.
-
Milk weights were recorded daily.
-
-
Key Findings:
-
Extended PG treatment (5 days) was more effective in reducing BHBA in severely ketotic cows.
-
B+C treatment significantly increased milk production in ketotic cows with low blood glucose at diagnosis.
-
Study on the Effects of this compound With or Without Cyanocobalamin on Metabolism in Ketotic Dairy Cows
-
Objective: To investigate the effects of this compound alone or in combination with cyanocobalamin on metabolic parameters in early lactating cows with subclinical ketosis.
-
Animals: 51 dairy cows with subclinical ketosis.
-
Experimental Design:
-
BUTCO group: Intravenous injection of 10 ml/100 kg of body weight of a combination of this compound and cyanocobalamin for 3 days.
-
BUT group: Intravenous injection of 10 ml/100 kg of body weight of this compound only for 3 days.
-
CON group: Intravenous injection of a 0.9% saline solution for 3 days.
-
-
Data Collection:
-
Blood samples were collected to measure plasma concentrations of NEFA, BHBA, glucose, and glucagon.
-
Liver biopsies were performed to measure the mRNA abundance of genes related to lipid metabolism.
-
-
Key Findings:
-
The combination of this compound and cyanocobalamin was more effective in reducing plasma NEFA and BHBA concentrations compared to this compound alone or the control.
-
The combination treatment also led to favorable changes in hepatic gene expression related to lipid metabolism.
-
Signaling Pathways and Mechanisms of Action
This compound's Potential Mechanism of Action
This compound, particularly when combined with cyanocobalamin, appears to influence key metabolic pathways. Studies suggest it may enhance insulin sensitivity and impact hepatic lipid metabolism. One proposed mechanism involves the upregulation of genes such as Liver X receptor α, which plays a crucial role in cholesterol and fatty acid metabolism. Furthermore, its influence on the insulin signaling pathway is an area of active investigation, with some evidence pointing towards an effect on insulin receptor substrate proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound with or without cyanocobalamin on the metabolism of early lactating cows with subclinical ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a Dietary L-Carnitine Supplementation on Performance, Energy Metabolism and Recovery from Calving in Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 5. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
Interspecies Pharmacokinetics of Butafosfan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetics of Butafosfan across various animal species. This compound, an organic phosphorus compound, is utilized in veterinary medicine to support metabolism, particularly in instances of metabolic disorders.[1] Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted—in different species is crucial for effective and safe therapeutic application. This document summarizes key pharmacokinetic parameters, details experimental methodologies from published studies, and presents a generalized workflow for pharmacokinetic analysis.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound in cattle and piglets following intravenous (IV) and intramuscular (IM) administration. Data for horses and sheep are limited in the publicly available scientific literature.
| Parameter | Cattle (IV) | Piglets (IV) | Piglets (IM) | Horses (IV) | Sheep |
| Dose | 5.6 mg/kg bw[1] | 10 mg/kg bw[2][3] | 10 mg/kg bw[2] | High Dose & Low Dose | No Data Available |
| Cmax (Maximum Concentration) | - | - | 28.11 µg/mL | 87.811 µg/mL (High Dose) 10.224 µg/mL (Low Dose) | No Data Available |
| Tmax (Time to Maximum Concentration) | - | - | 0.31 h | - | No Data Available |
| t1/2 (Half-life) | 1.38 h (terminal elimination) | 3.30 h | 4.21 h | No Data Available | No Data Available |
| AUC (Area Under the Curve) | - | 64.49 ± 15.07 µg·h/mL | 48.29 ± 21.67 µg·h/mL | No Data Available | No Data Available |
| Clearance (Cl) | - | 0.16 L/kg/h | - | No Data Available | No Data Available |
| Volume of Distribution (Vss) | - | 0.81 ± 0.44 L/kg | - | No Data Available | No Data Available |
| Bioavailability (F) | - | - | 74.69% | - | No Data Available |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of scientific studies. Below are summaries of experimental protocols used in key pharmacokinetic studies of this compound.
Study in Cattle
-
Objective: To determine the pharmacokinetic profile of this compound in cattle after intravenous administration.
-
Animals: Non-lactating cattle.
-
Drug Administration: A single intravenous dose of 5.6 mg/kg body weight of this compound was administered.
-
Sample Collection: Serum samples were collected at various time points to determine the concentration of this compound. Urine and feces were collected for 12 hours post-administration to assess excretion.
-
Analytical Method: The concentration of this compound in serum, urine, and feces was determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The serum concentration-time data was analyzed using a three-compartment model.
Study in Piglets
-
Objective: To investigate the pharmacokinetics and bioavailability of this compound in piglets after intravenous and intramuscular administration.
-
Animals: Clinically healthy crossbred weaning piglets.
-
Drug Administration: A single dose of 10 mg/kg body weight of this compound was administered intravenously and intramuscularly.
-
Sample Collection: Blood samples were collected at predetermined time intervals after drug administration.
-
Analytical Method: Plasma concentrations of this compound were quantified using a validated analytical method.
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental analysis.
Study in Horses
-
Objective: To develop an analytical method and study the pharmacokinetics of compound this compound injection in horses.
-
Animals: Three horses per dose group.
-
Drug Administration: The specific intravenous doses were not detailed in the available abstract but were referred to as "high dose" and "low dose".
-
Sample Collection: Serum samples were collected at 1, 6, 12, 30 minutes and 1, 2, 4, 8, 16, 24, 32 hours post-administration.
-
Analytical Method: A liquid chromatography-mass spectrometry (LC-MS) method was developed to quantify this compound concentrations in horse serum.
-
Pharmacokinetic Analysis: The data was analyzed using the software 3P97 and fitted to a two-compartment model.
Metabolic Effects Study in Sheep
While not a pharmacokinetic study, a study on the metabolic effects of this compound in pregnant ewes provides insight into experimental design for this species.
-
Objective: To evaluate the effects of this compound and cyanocobalamin on metabolic indices around parturition.
-
Animals: Clinically healthy 3-year-old pregnant Afshari ewes.
-
Drug Administration: Ewes received intravenous injections of a combination of 10% this compound and 0.005% cyanocobalamin at doses of 2, 4, and 6 ml/ewe on days 19-21, 10-12, and 1-3 before parturition.
-
Sample Collection: Blood samples were collected on days 21, 12, and 3 before lambing, on the day of parturition, and on days 3, 12, and 21 after parturition.
-
Analysis: Serum concentrations of various metabolites were measured.
Visualizing the Experimental Process
The following diagram illustrates a typical experimental workflow for an interspecies pharmacokinetic comparison of this compound.
References
Butafosfan's Impact on Gene Expression: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Butafosfan on gene expression, drawing from experimental data to validate its role in metabolic pathways. This compound, an organic phosphorus compound, is utilized as a metabolic stimulant in veterinary medicine.[1][2] Recent studies have begun to unravel its molecular mechanism, particularly its influence on the expression of genes pivotal to energy metabolism. This guide will focus on a comparative analysis of gene expression changes induced by this compound versus control groups, as documented in recent scientific literature.
Quantitative Analysis of Gene Expression Changes
The following tables summarize the significant changes in hepatic gene expression observed in mice and cattle treated with this compound compared to saline-treated control groups. These studies highlight this compound's role in modulating glucose and lipid metabolism at the transcriptional level.
Table 1: Relative Hepatic mRNA Expression in Mice Treated with this compound
| Gene | Treatment Group | Fold Change vs. Control | Diet Condition | Key Function | Reference |
| Gck (Glucokinase) | This compound | Increased (p=0.005) | Food Restriction | Glucose metabolism, regulated by insulin | [3][4] |
| Gck (Glucokinase) | This compound | Decreased (p=0.02) | No Food Restriction | Glucose metabolism, regulated by insulin | [3] |
| Acox1 (Acyl-CoA Oxidase 1) | This compound | Increased (p=0.011) | General | Fatty acid oxidation | |
| Acox1 (Acyl-CoA Oxidase 1) | This compound | Increased (p=0.03) | No Food Restriction | Fatty acid oxidation | |
| Irs2 (Insulin Receptor Substrate 2) | This compound | Increased (p=0.003) | Hypercaloric Diet | Insulin signaling | |
| Ppargc1a (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) | This compound | Tendency to increase (p=0.059) | Control Diet | Regulation of energy metabolism |
Table 2: Hepatic mRNA Abundance in Dairy Cows with Subclinical Ketosis Treated with this compound and Cyanocobalamin
| Gene | Treatment Group | Fold Change vs. Control | Day of Measurement | Key Function | Reference |
| LXRα (Liver X Receptor α) | This compound + Cyanocobalamin | Higher (p<0.05) | Day 7 | Lipid metabolism | |
| BHBD2 (Beta-hydroxybutyrate dehydrogenase 2) | This compound + Cyanocobalamin | Higher (p<0.01) | Day 7 | Ketone body metabolism |
Signaling Pathways and Experimental Workflows
The observed changes in gene expression suggest that this compound's effects are mediated through key metabolic signaling pathways. The insulin signaling pathway, in particular, appears to be a significant target.
Caption: this compound's Proposed Influence on the Insulin Signaling Pathway.
The experimental workflow to validate these gene expression changes typically involves several key steps, from animal treatment to molecular analysis.
Caption: Workflow for Gene Expression Analysis of this compound's Effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature, providing a framework for the validation of this compound's role in gene expression.
Animal Treatment and Sample Collection (Adapted from Antunes et al., 2020)
-
Animal Model: Male Swiss mice were used.
-
Acclimatization: Animals were housed in a controlled environment (22 ± 2 °C, 12-hour light/dark cycle) with ad libitum access to food and water for a week.
-
Dietary Groups: Mice were fed either a standard control diet or a hypercaloric diet for a specified period.
-
Treatment Groups: Within each dietary group, mice were randomly assigned to receive either this compound (e.g., 50 mg/kg body weight) or a saline solution (control) via intraperitoneal injection. Some experiments included a food restriction period.
-
Sample Collection: Following the treatment period, animals were euthanized, and liver tissues were immediately collected, frozen in liquid nitrogen, and stored at -80 °C for subsequent RNA analysis.
Hepatic Gene Expression Analysis (Adapted from Antunes et al., 2020 and Nuber et al., 2016)
-
Total RNA Extraction: Total RNA was extracted from frozen liver tissue using TRIzol reagent according to the manufacturer's protocol.
-
RNA Purification and DNase Treatment: The extracted RNA was purified using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) and treated with RNase-free DNase to eliminate any genomic DNA contamination.
-
RNA Quantification and Quality Assessment: The concentration and purity of the RNA were determined using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio was used to assess purity. RNA integrity was further verified by gel electrophoresis.
-
Reverse Transcription: First-strand complementary DNA (cDNA) was synthesized from a standardized amount of total RNA using a reverse transcription kit with oligo(dT) primers and reverse transcriptase.
-
Quantitative Real-Time PCR (qPCR):
-
qPCR was performed using a real-time PCR system with a SYBR Green-based detection method.
-
Specific primers for target genes (Gck, Acox1, Irs2, Ppargc1a, LXRα, BHBD2, etc.) and a stable housekeeping gene (e.g., GAPDH) were used.
-
The thermal cycling conditions typically consisted of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
A melt curve analysis was performed at the end of the amplification to verify the specificity of the PCR product.
-
-
Data Analysis: The relative expression of the target genes was calculated using the 2-ΔΔCt method, normalized to the expression of the housekeeping gene. Statistical significance between the this compound-treated and control groups was determined using appropriate statistical tests (e.g., t-test or ANOVA).
References
- 1. Use of organic phosphorous this compound and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 3. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan [mdpi.com]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Butafosfan
For laboratory professionals engaged in pharmaceutical research and development, ensuring a safe handling environment for all chemical compounds is paramount. This document provides essential safety and logistical information for the handling of Butafosfan, a compound used in veterinary medicine as an organic phosphorus supplement. Adherence to these guidelines is critical for minimizing exposure risks and ensuring operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, crystalline form, a comprehensive PPE strategy is necessary to prevent skin and eye contact, as well as inhalation of dust particles.[1][2][3] The following table summarizes the recommended personal protective equipment.
| Body Part | Recommended Protection | Specifications and Standards |
| Hands | Chemical-resistant gloves | Inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. Consider double gloving for enhanced protection.[2][4] |
| Eyes/Face | Safety glasses with side-shields, tightly fitting safety goggles, or a face shield | Goggles should conform to EN 166 (EU) or NIOSH (US) standards. A faceshield or other full face protection is recommended if there is a potential for direct contact with dusts, mests, or aerosols. |
| Body | Laboratory coat, work uniform, or fire/flame resistant and impervious clothing | Additional garments such as sleevelets, aprons, or disposable suits should be used based on the task to avoid exposed skin surfaces. |
| Respiratory | Full-face respirator | To be used if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will mitigate risks and ensure a safe laboratory environment. The following step-by-step guide outlines the procedures for preparation, handling, and post-handling cleanup.
1. Pre-Operational Checks:
-
Ventilation: Ensure work is conducted in a well-ventilated area.
-
PPE Inspection: Inspect all personal protective equipment for integrity before use.
-
Emergency Equipment: Confirm that emergency exits are accessible and that an emergency shower and eyewash station are readily available.
-
Material Location: Locate the this compound container and review the Safety Data Sheet (SDS) for any specific handling instructions.
2. Handling Procedure:
-
Container Handling: Keep the this compound container tightly closed when not in use.
-
Dispensing: When weighing or transferring the solid, minimize the formation of dust and aerosols.
-
Solution Preparation: If preparing a solution, dissolve the solid in the chosen solvent within a fume hood to control potential vapors. This compound is soluble in ethanol at approximately 1 mg/ml and in PBS (pH 7.2) at about 5 mg/ml. Aqueous solutions are not recommended for storage for more than one day.
-
Spill Prevention: Take care to prevent spills and minimize release to the environment.
3. Post-Operational Cleanup:
-
Decontamination: Clean the work area thoroughly after handling is complete.
-
PPE Removal: Remove PPE in a manner that avoids contamination of skin or personal clothing.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
-
Waste Segregation: All this compound-contaminated waste must be segregated for proper disposal.
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Storage and Disposal Plan
Proper storage and disposal are critical components of the chemical management lifecycle.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store away from incompatible materials and foodstuff containers.
Disposal:
-
Unused Product: Dispose of unused this compound at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems.
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill. Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.
-
Spill Cleanup Material: Adhered or collected material from a spill should be promptly disposed of in accordance with appropriate laws and regulations.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
